Product packaging for 3-Octanol(Cat. No.:CAS No. 29063-28-3)

3-Octanol

Cat. No.: B3420838
CAS No.: 29063-28-3
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-UHFFFAOYSA-N
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Description

3-Octanol, with the molecular formula C8H18O and a molecular weight of 130.23 g/mol, is an aliphatic, chiral secondary alcohol . It is characterized as a colorless liquid with a distinctive mushroomy, earthy, and slightly nutty and herbaceous odor . Its physical properties include a boiling point of approximately 171-176 °C, a flash point of 68 °C (150 °F), a density of 0.8279 g/cm³ at 15°C, and a refractive index of 1.426 . It is soluble in alcohol and ether but insoluble in water . This compound is a versatile material in research, particularly as a starting point or intermediate in chemical synthesis. It serves as a key precursor in the oxidation reaction to produce 3-octanone, a ketone with a fruity and blue cheese aroma . Furthermore, it is used in esterification reactions to synthesize various esters, such as 3-octyl acetate, which are valuable in flavor and fragrance studies . As a metabolite found in certain mushrooms, plants, and bacteria, it is also relevant in biochemical and metabolic research . In applied research, this compound is significant in the flavor and fragrance industry due to its unique organoleptic properties. It is used to replicate and study earthy, mushroom-like flavors and is a component in the creation of complex aroma profiles for Chypre and Fougère-type fragrances, acting as a fixative and modifier . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (MSDS) prior to use and handle with appropriate precautions, including the use of protective gloves and safety glasses, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B3420838 3-Octanol CAS No. 29063-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862252
Record name 3-Octanol
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Molecular Weight

130.23 g/mol
Source PubChem
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Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, ether; insoluble in water
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.817-0.824
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0
Record name 3-Octanol
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Record name 3-Octanol
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Record name Octyl alcohol, mixed isomers
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Record name 3-Octanol
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Record name 3-Octanol
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Record name Octan-3-ol
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Record name (±)-octan-3-ol
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Record name 3-OCTANOL
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Record name (S)-3-Octanol
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Melting Point

-45.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, an eight-carbon secondary alcohol, is a molecule of significant interest across various scientific disciplines, including flavor and fragrance chemistry, materials science, and as a potential biofuel component. Its specific physicochemical characteristics govern its behavior in different matrices and applications. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and a structured data presentation.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various reliable sources.

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless liquid[1][3]
Odor Earthy, mushroom, herbal, nutty[1][4]
Boiling Point 173-176 °C at 760 mmHg[1][4][5][6][7][8][9][10][11][12]
Melting Point -45 °C[1][4][5][6][8][13]
Density 0.817-0.824 g/cm³ at 25 °C[1][3][5][6][7][9][10][11]
Solubility in Water 1.252 - 1.5 g/L at 25 °C[13][14][15]
Solubility in Solvents Soluble in alcohol and ether[1][5]
Vapor Pressure ~1 mmHg at 20 °C[7][9][10][13][16]
Vapor Density ~4.5 (air = 1)[4][7][9][10][14][16]
Refractive Index 1.425-1.429 at 20 °C[1][4][6][7][9][10][11][12][13][16][17]
Flash Point 65.56 - 68 °C (150 - 154.4 °F)[4][6][8][9][13][18]
LogP (o/w) 2.721 (estimated)[4]
CAS Number 589-98-0[1]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The heating mantle is turned on, and the liquid is heated gradually.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a substance like this compound, which is a liquid at room temperature, this would be its freezing point.

  • Apparatus: Test tube, thermometer, cooling bath (e.g., ice-salt mixture).

  • Procedure:

    • A sample of this compound is placed in a test tube.

    • A thermometer is immersed in the liquid.

    • The test tube is placed in a cooling bath and the sample is stirred gently.

    • The temperature is monitored as the liquid cools and begins to solidify.

    • The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. The melting point is the temperature at which the solid and liquid phases are in equilibrium.

Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (a specific gravity bottle), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.

    • The pycnometer is then emptied, cleaned, dried, and filled with a reference substance of known density (e.g., distilled water) and weighed.

    • The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water.

Determination of Solubility in Water

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

  • Apparatus: Test tubes, graduated pipettes, vortex mixer, analytical balance.

  • Procedure:

    • A known volume of distilled water is placed in a series of test tubes.

    • Increasingly larger, precisely measured amounts of this compound are added to the test tubes.

    • The test tubes are sealed and agitated vigorously using a vortex mixer until saturation is reached.

    • The solutions are allowed to stand until any undissolved this compound separates.

    • The concentration of this compound in the aqueous phase of the saturated solution is then determined, often by gas chromatography, to establish the solubility limit.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Apparatus: Abbe refractometer, constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • The temperature of the refractometer prisms is maintained at a constant temperature (e.g., 20 °C) using the water bath.

    • A few drops of this compound are placed on the surface of the prism.

    • The prism is closed, and the light source is adjusted.

    • The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air.

  • Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.

  • Procedure (Closed-Cup):

    • The sample cup is filled with this compound to the marked level.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which a brief flash is observed.

Visualizations

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a liquid organic compound such as this compound.

G cluster_prep Sample Preparation cluster_phys_tests Physical Property Determination cluster_chem_tests Chemical Property Determination cluster_analysis Data Analysis and Reporting A Obtain High-Purity This compound Sample B Degas and Dry (if necessary) A->B C Boiling Point (Distillation) B->C D Melting Point (Freezing Point) B->D E Density (Pycnometry) B->E F Refractive Index (Refractometry) B->F G Solubility (Water & Solvents) B->G H Flash Point (Closed-Cup Method) B->H I Record and Tabulate Quantitative Data C->I D->I E->I F->I G->I H->I J Compare with Literature Values I->J K Generate Technical Report J->K

Figure 1. General workflow for determining physicochemical properties.

References

A Technical Guide to the Natural Sources and Occurrence of 3-Octanol in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Octanol is a saturated eight-carbon secondary alcohol and a prominent volatile organic compound (VOC) produced by a wide array of fungal species. As a key component of the characteristic "mushroom" or earthy aroma, its presence is often indicative of fungal growth. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the fungal kingdom, its biosynthetic pathways, and the analytical methodologies used for its extraction and quantification. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical ecology of fungi and the biotechnological potential of their secondary metabolites.

Natural Occurrence and Distribution

This compound is a frequently identified metabolite in fungi, spanning both the Ascomycota and Basidiomycota phyla.[1][2] It is one of several C8 compounds, including the more commonly known 1-octen-3-ol and 3-octanone, that are generated from the enzymatic degradation of fatty acids.[3] The production of these volatiles is a hallmark of many filamentous fungi and mushrooms.

While 1-octen-3-ol is often more abundant, this compound is a significant component of the volatile profile in many species. Its presence has been confirmed in various wild mushrooms and molds, where it contributes to their distinct aroma profiles.

Table 1: Selected Fungal Species Reported to Produce this compound and Related C8 Volatiles

PhylumSpeciesC8 Volatiles DetectedReference
BasidiomycotaPiptoporus betulinus1-octen-3-ol, this compound, 3-octanone[4]
BasidiomycotaOligoporus caesius1-octen-3-ol, this compound, 3-octanone[4]
BasidiomycotaAmanita rubescens1-octen-3-ol, this compound, 3-octanone[4]
BasidiomycotaPaxillus involutus1-octen-3-ol, this compound, 3-octanone[4]
BasidiomycotaSuillus grevillei1-octen-3-ol, this compound, 3-octanone[4]
BasidiomycotaSuillus luteus1-octen-3-ol, this compound, 3-octanone[4]
BasidiomycotaXerocomus subtomentosus1-octen-3-ol, this compound, 3-octanone[4]
BasidiomycotaAgaricus bisporus1-octen-3-ol, 3-octanone[5][6]
BasidiomycotaTricholoma matsutake(R)-(-)-1-octen-3-ol[7][8]
AscomycotaPenicillium chrysogenum1-octen-3-ol[5]
AscomycotaAspergillus niger1-octen-3-ol[5]
AscomycotaTrichoderma species1-octen-3-ol, this compound[5][9]

Biosynthesis of this compound

The primary pathway for the formation of this compound and other C8 volatiles in fungi is the oxidative degradation of linoleic acid, a common fatty acid.[5][10] This process is catalyzed by a sequence of enzymatic reactions.

  • Lipid Peroxidation : The pathway is initiated by the enzyme lipoxygenase (LOX) , which introduces a hydroperoxy group into linoleic acid, typically forming 10- or 13-hydroperoxyoctadecadienoic acid (HPOD).[8]

  • Hydroperoxide Cleavage : The resulting unstable hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) . This cleavage results in the formation of an eight-carbon ketone, 3-octanone , and other cleavage products.[3][8]

  • Ketone Reduction : Finally, this compound is synthesized through the reduction of the keto group of 3-octanone. This step is catalyzed by an alcohol dehydrogenase or a similar reductase enzyme, which utilizes NADH or NADPH as a cofactor.

Biosynthesis of this compound linoleic_acid Linoleic Acid hpod Linoleic Acid Hydroperoxide (HPOD) linoleic_acid->hpod octanone 3-Octanone hpod->octanone octanol This compound octanone->octanol

Biosynthesis of this compound from Linoleic Acid.

Experimental Protocols

The analysis of fungal VOCs like this compound requires sensitive techniques for extraction from the sample matrix followed by robust analytical separation and identification.

Volatile Compound Extraction and Analysis

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and effective technique for analyzing fungal volatiles.[4][9] It involves the extraction of volatile compounds from the headspace above a sample, followed by their separation and identification.

Protocol:

  • Sample Preparation :

    • Place a known quantity (e.g., 1-5 grams) of the fungal culture (mycelium or fruiting body) into a 20 mL glass headspace vial.

    • Seal the vial tightly with a PTFE/silicone septum cap.

    • For quantitative analysis, an internal standard (e.g., 2-methyl-1-propanol) may be added.

  • HS-SPME Extraction :

    • Equilibrate the sample vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the analytes.

  • GC-MS Analysis :

    • Desorption : Immediately insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.

    • Gas Chromatography :

      • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program : A typical temperature program starts at 40°C (hold for 2-5 min), ramps up to 250°C at a rate of 5-10°C/min, and holds for 5-10 min.

    • Mass Spectrometry :

      • Ionization : Electron Impact (EI) at 70 eV.

      • Mass Range : Scan from m/z 35 to 400.

      • Identification : Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

VOC Analysis Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing A Fungal Culture (Mycelia or Fruiting Body) B Place in Headspace Vial A->B C Equilibration & Incubation (e.g., 40°C for 20 min) B->C D HS-SPME Fiber Exposure (Adsorption) C->D E Thermal Desorption in GC Inlet D->E F GC Separation E->F G MS Detection F->G H Compound Identification (vs. Library Spectra) G->H I Quantification H->I

References

An In-depth Technical Guide on (R)-3-Octanol versus (S)-3-Octanol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-octanol: (R)-3-Octanol and (S)-3-Octanol. It details their synthesis, enantioselective separation, and physicochemical properties. Furthermore, it explores their distinct biological activities, highlighting their significance in various fields, including pheromone communication, olfaction, and antimicrobial applications. This document aims to serve as a valuable resource for researchers and professionals involved in stereoselective synthesis, analytical chemistry, and the development of new bioactive compounds.

Introduction

This compound is a chiral secondary alcohol with the chemical formula C₈H₁₈O. The presence of a stereocenter at the third carbon atom gives rise to two enantiomers: (R)-3-Octanol and (S)-3-Octanol. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit significantly different biological activities due to the specific three-dimensional arrangement of their atoms. This stereospecificity is of paramount importance in drug development, flavor and fragrance chemistry, and ecological interactions. Understanding the unique properties and activities of each enantiomer is crucial for their targeted application.

Physicochemical Properties

The physical properties of the racemic mixture and individual enantiomers of this compound are summarized in the table below. While many macroscopic properties are similar, the key distinguishing feature is their optical rotation.

PropertyRacemic (±)-3-Octanol(R)-(-)-3-Octanol(S)-(+)-3-Octanol
CAS Number 589-98-0[1]70492-66-9[2]22658-92-0[1]
Molecular Formula C₈H₁₈O[3]C₈H₁₈O[2]C₈H₁₈O
Molecular Weight 130.23 g/mol [3]130.23 g/mol [2]130.23 g/mol
Boiling Point 174-176 °C[4][5]~175 °C175 °C[6]
Melting Point -45 °C[7]--45 °C
Density 0.818 g/mL at 25 °C[4][5]-0.819 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.426[4][5]-1.426[8]
Specific Rotation ([α]D) NegativePositive

Synthesis and Enantioselective Separation

The preparation of enantiomerically pure (R)- and (S)-3-octanol can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. While specific protocols for this compound are not extensively detailed in readily available literature, analogous syntheses of chiral alcohols provide a framework. One common approach involves the asymmetric reduction of the corresponding prochiral ketone, 3-octanone, using a chiral catalyst or reagent.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer at a faster rate than the other. Lipases are commonly employed for the resolution of racemic alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Octanol

This protocol is based on general procedures for the enzymatic resolution of secondary alcohols.[9]

  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase B (CALB)[6][10]

    • Acyl donor (e.g., vinyl acetate)[9]

    • Anhydrous organic solvent (e.g., hexane)[9]

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure: a. Dissolve racemic this compound (1 equivalent) and vinyl acetate (2.2 equivalents) in hexane in a round-bottom flask.[9] b. Add immobilized CALB (e.g., 20 mg per mmol of substrate) to the solution.[9] c. Stir the mixture at a controlled temperature (e.g., 40 °C).[7] d. Monitor the reaction progress by chiral gas chromatography (GC) until approximately 50% conversion is reached. e. At ~50% conversion, one enantiomer (typically the R-enantiomer) will be preferentially acylated, leaving the unreacted (S)-enantiomer in excess. f. Filter to remove the immobilized enzyme. g. Separate the unreacted alcohol from the formed ester by column chromatography. h. Hydrolyze the separated ester to obtain the other enantiomer.

Enzymatic_Kinetic_Resolution racemate (R,S)-3-Octanol calb Candida antarctica lipase B (CALB) racemate->calb   + ester (R)-3-Octyl Acetate calb->ester Fast reaction s_alcohol (S)-3-Octanol calb->s_alcohol Slow reaction (unreacted) acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->calb hydrolysis Hydrolysis ester->hydrolysis r_alcohol (R)-3-Octanol hydrolysis->r_alcohol

Figure 1: Workflow for the enzymatic kinetic resolution of racemic this compound.

Enantiomeric Analysis

The separation and quantification of (R)- and (S)-3-octanol are critical for quality control and for studying their distinct biological activities. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are effective for separating the enantiomers of volatile compounds like this compound.[11][12]

Experimental Protocol: Chiral GC-FID Analysis

This protocol is a general guideline for the separation of alcohol enantiomers on a cyclodextrin-based column.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., β-cyclodextrin-based).[12]

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2 °C/min). The optimal temperature program will depend on the specific column and requires method development.[13]

Chiral_GC_Workflow sample This compound Sample (Racemic or Enantioenriched) injection Injection Port (Vaporization) sample->injection column Chiral GC Column (e.g., β-cyclodextrin) injection->column separation Differential Interaction with Stationary Phase column->separation detection Flame Ionization Detector (FID) separation->detection chromatogram Chromatogram (Separated Peaks for (R)- and (S)-3-Octanol) detection->chromatogram

Figure 2: Experimental workflow for chiral GC analysis of this compound enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are widely used for the HPLC separation of a broad range of enantiomers, including alcohols.

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol is a general guideline for the separation of alcohol enantiomers on a polysaccharide-based column.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector).[14][15]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The optimal ratio needs to be determined experimentally (e.g., 90:10 v/v n-hexane:isopropanol).[4]

    • Flow Rate: Typically around 1.0 mL/min for an analytical column.[4]

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV detection at a low wavelength (e.g., 210 nm), as this compound has a weak chromophore.

Chiral_HPLC_Workflow sample This compound Sample (in Mobile Phase) injector Injector sample->injector pump HPLC Pump pump->injector column Chiral HPLC Column (e.g., Chiralpak AD-H) injector->column separation Enantioselective Interactions column->separation detector UV Detector separation->detector chromatogram Chromatogram with Resolved Enantiomer Peaks detector->chromatogram

Figure 3: Experimental workflow for chiral HPLC analysis of this compound enantiomers.

Biological Activities

The stereochemistry of this compound plays a crucial role in its biological effects, particularly in insect chemical communication and potentially in its interactions with other biological systems.

Insect Pheromonal Activity

This compound and its ketone analogue, 3-octanone, have been identified as alarm pheromones in certain species of ants.[16] Studies on related chiral alcohols, such as 4-methyl-3-heptanol, have shown that different stereoisomers can elicit distinct behavioral responses in insects, with one enantiomer being an attractant and another being inhibitory.[17] Electrophysiological studies on the antennae of various insects have demonstrated responses to this compound, indicating its role as a semiochemical.[18] The differential responses of olfactory receptor neurons to the individual enantiomers of this compound are an active area of research to understand the specificity of insect olfaction.[19][20]

Olfactory Perception
Antimicrobial Activity

Long-chain fatty alcohols are known to possess antibacterial activity.[8] Studies on the antibacterial activity of various alcohols against Staphylococcus aureus have shown that the efficacy can be dependent on the chain length.[8] While specific comparative studies on the antibacterial or antifungal activity of (R)- and (S)-3-octanol are limited, research on related compounds suggests that stereochemistry can influence antimicrobial potency. For instance, a semi-synthetic derivative of epicatechin showed significant bactericidal activity against S. aureus.[5] Further investigation is needed to determine if the enantiomers of this compound exhibit differential antimicrobial effects against pathogens like Escherichia coli and Aspergillus niger.[22][23][24][25]

Cytotoxicity

The potential toxicity of volatile organic compounds is an area of increasing interest. A study on the cytotoxicity of the related compound 1-octen-3-ol and its enantiomers in human embryonic stem cells revealed that the (S)-(+)-enantiomer was more cytotoxic than the (R)-(-)-enantiomer.[26] This highlights the importance of evaluating the toxicological profile of individual enantiomers. Further research is warranted to assess the comparative cytotoxicity of (R)- and (S)-3-octanol in various human cell lines.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-octanol, present a compelling case for the importance of chirality in biological systems. While sharing identical physical properties in an achiral environment, their distinct three-dimensional structures lead to differential interactions with chiral biological molecules, such as olfactory receptors and enzymes. This guide has provided an overview of the synthesis, separation, and known biological activities of these enantiomers. Further research into the specific mechanisms of action of each stereoisomer will undoubtedly open up new avenues for their application in fields ranging from pest management to the development of novel pharmaceuticals and fragrances.

References

3-Octanol as a Volatile Organic Compound (VOC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol is a naturally occurring volatile organic compound (VOC) belonging to the family of secondary fatty alcohols. It is recognized by its characteristic nutty, earthy, and slightly herbaceous odor. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, natural sources, biological activities, and the experimental methodologies used for its study. The information presented herein is intended to serve as a technical resource for professionals in research, science, and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and interpretation.

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 589-98-0[3][4]
Appearance Colorless, clear liquid[4]
Odor Sweet, oily, nutty, warm, herbaceous[4]
Boiling Point 173.0-175.0 °C at 760 mmHg[1]
Melting Point -45.0 °C[1]
Density 0.817-0.824 g/cm³[1]
Solubility Soluble in alcohol and ether; insoluble in water[1]
Vapor Pressure ~4.5 (vs air)[4]
Refractive Index 1.425-1.429[1]

Natural Sources and Biosynthesis

This compound is a common metabolite found in a variety of organisms, including fungi, plants, and bacteria. It is a significant contributor to the aroma profile of many natural products.

Fungal Sources:

  • Mushrooms: this compound is a characteristic aroma compound in many mushroom species, contributing to their earthy and fungal scent[5].

  • Molds: Various fungal species, including those used in food production and those considered contaminants, are known to produce this compound.

Plant Sources:

  • Herbs: It is naturally found in herbs such as mint and thyme[3].

  • Fruits and Vegetables: Trace amounts of this compound can be detected in the volatile profiles of various fruits and vegetables.

  • Pathogen-Induced Volatile: Plants can emit this compound in response to pathogen attacks, suggesting a role in plant defense signaling[6].

Biosynthesis: The primary biosynthetic pathway for this compound involves the oxidative breakdown of linoleic acid, an abundant fatty acid in many organisms. This process is part of the larger oxylipin pathway[6].

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a compound of interest in various scientific and commercial fields.

Insect Attractant and Repellent

This compound and its related compound, 1-octen-3-ol, are well-documented semiochemicals that influence insect behavior. They can act as attractants for hematophagous (blood-feeding) insects. For instance, 1-octen-3-ol, in combination with carbon dioxide, is a potent attractant for many mosquito species[7]. However, the response to these compounds can be species-specific, and in some cases, they may act as repellents[8].

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of cell membrane permeability[9]. The minimum inhibitory concentrations (MICs) vary depending on the microbial species. For example, 1-octen-3-ol has shown MICs of 1.0 mg/mL against Gram-positive bacteria and 2.0 mg/mL against Gram-negative bacteria[9][10].

Organism TypeExample OrganismsReported MIC/ActivityReference
Gram-positive bacteria Staphylococcus aureus, Bacillus subtilisMIC: 1.0 mg/mL (for 1-octen-3-ol)[9][10]
Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosaMIC: 2.0 mg/mL (for 1-octen-3-ol)[9][10]
Fungi Fusarium tricinctum, Fusarium oxysporumInhibits fungal growth and spore germination[9][10]
Nematodes Pratylenchus penetransNematicidal activity[11]
Role in Plant Signaling

Volatile organic compounds like this compound play a crucial role in plant communication and defense. When attacked by pathogens, plants can release a blend of VOCs, including this compound, which can act as airborne signals to neighboring plants, priming their defense responses[6]. This plant-plant communication can lead to systemic acquired resistance (SAR) in the receiving plants. The signaling cascade initiated by these VOCs often involves the salicylic acid (SA) dependent pathway[6][12].

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

Objective: To extract and quantify this compound from plant or fungal headspace.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Place a known quantity of the biological material (e.g., fungal culture, plant leaves) into a sealed headspace vial.

  • Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantification.

  • HS-SPME Extraction:

    • Condition the SPME fiber (e.g., DVB/CAR/PDMS) according to the manufacturer's instructions.

    • Expose the fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorb the collected volatiles from the SPME fiber in the hot injection port of the GC.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • A typical GC oven temperature program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C).

    • The separated compounds are then detected and identified by the mass spectrometer based on their mass spectra and retention times.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

experimental_workflow_voc_analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Vial Headspace Vial Sample->Vial SPME HS-SPME Vial->SPME Adsorption IS Internal Standard IS->Vial GC Gas Chromatography SPME->GC Desorption & Separation MS Mass Spectrometry GC->MS Detection & Identification Data Data Analysis MS->Data

Figure 1. Workflow for VOC analysis using HS-SPME-GC-MS.
Insect Olfactometer Bioassay

Objective: To assess the behavioral response of insects to this compound.

Methodology: Y-tube Olfactometer

  • Apparatus: A Y-tube olfactometer consists of a central arm where the insect is introduced and two side arms that deliver different odor stimuli.

  • Airflow: A constant, purified, and humidified airflow is passed through each arm of the olfactometer.

  • Odor Source: A filter paper treated with a known concentration of this compound in a suitable solvent (e.g., hexane or mineral oil) is placed in the airflow of one arm. A solvent-only control is placed in the other arm.

  • Insect Introduction: A single insect is released at the downwind end of the central arm.

  • Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). The time spent in each arm and the first choice are recorded.

  • Replication and Controls: The experiment is replicated multiple times with different insects. The positions of the treatment and control arms are switched between trials to avoid positional bias. The olfactometer is cleaned thoroughly between trials.

  • Data Analysis: Statistical analysis (e.g., chi-squared test or t-test) is used to determine if there is a significant preference for the this compound-treated arm over the control arm.

experimental_workflow_olfactometer cluster_setup Olfactometer Setup cluster_bioassay Bioassay cluster_analysis Data Analysis Air Purified Airflow Odor This compound Source Air->Odor Control Solvent Control Air->Control Y_tube Y-tube Odor->Y_tube Arm 1 Control->Y_tube Arm 2 Observation Record Behavior Y_tube->Observation Insect Test Insect Insect->Y_tube Introduction Stats Statistical Analysis Observation->Stats

Figure 2. Experimental workflow for a Y-tube olfactometer bioassay.
Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Methodology: Broth Microdilution Method

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) that is not inhibitory to the test microorganism at the concentrations used.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

  • Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Signaling Pathways

Insect Olfactory Signaling

The detection of this compound by insects is mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae and maxillary palps[7][13]. The binding of this compound to an OR triggers a signaling cascade that leads to the depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

signaling_pathway_insect_olfaction cluster_perception Odor Perception cluster_transduction Signal Transduction cluster_processing Brain Processing VOC This compound OR Odorant Receptor (OR) VOC->OR Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation IonChannel Ion Channel Opening OSN->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Signal Transmission Behavior Behavioral Response AntennalLobe->Behavior Processing & Output

Figure 3. Simplified signaling pathway of insect olfaction for this compound.
Plant Defense Signaling

The perception of this compound by plants can trigger a defense response. While the specific receptor is not yet fully elucidated, the downstream signaling often involves the salicylic acid (SA) pathway. This leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR).

signaling_pathway_plant_defense VOC This compound (Airborne Signal) Receptor Putative Receptor VOC->Receptor Perception SA_Pathway Salicylic Acid (SA) Signaling Pathway Receptor->SA_Pathway Activation PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Induction SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 4. Proposed plant defense signaling pathway induced by this compound.

Toxicological Data

This compound is generally considered to have low toxicity. However, as with any chemical, exposure should be minimized. It can cause skin and eye irritation[2][3][4]. The available toxicological data suggests it is not genotoxic and has a high margin of safety for repeated dose toxicity[1].

EndpointResultReference
Acute Oral Toxicity LD50 > 5000 mg/kg (rat)[4]
Acute Dermal Toxicity LD50 > 5000 mg/kg (rabbit)[4]
Skin Irritation Irritating[2][3][4]
Eye Irritation Serious eye irritation[2][3]
Genotoxicity Not expected to be genotoxic[1]
Skin Sensitization No safety concerns at current use levels[1]

Conclusion

This compound is a multifaceted volatile organic compound with significant roles in chemical ecology and various industrial applications. Its functions as an insect semiochemical, an antimicrobial agent, and a modulator of plant defense highlight its potential for the development of novel products in agriculture and pest management. The experimental protocols and data presented in this guide provide a solid foundation for further research into the properties and applications of this versatile molecule. A thorough understanding of its biological activities and the underlying signaling pathways will be crucial for harnessing its full potential in a safe and effective manner.

References

The role of 3-Octanol as a semiochemical in insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of 3-Octanol as a Semiochemical in Insects

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the role of this compound as a semiochemical in the insect world. This compound, a volatile organic compound, functions as a critical signaling molecule in a variety of insect species, mediating behaviors such as alarm, attraction, and repulsion. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and pest management. It synthesizes current knowledge on the behavioral and electrophysiological responses of insects to this compound, presents detailed experimental protocols for studying these responses, and illustrates the underlying olfactory signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams.

Introduction to this compound as a Semiochemical

Semiochemicals are chemical substances that convey information between organisms and are fundamental to the survival and reproduction of many species.[1] These signaling molecules are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions.[1] this compound, a secondary alcohol, has been identified as a significant semiochemical for a diverse range of insects.[2] It is a component of the alarm pheromones in certain ant species, an attractant for various hematophagous and stored-product insects, and can also act as a repellent, often in a dose-dependent manner.[3][4][5] The chirality of this compound can also play a crucial role in its biological activity, with different enantiomers sometimes eliciting distinct behavioral responses.

Diverse Roles of this compound in Insect Behavior

The function of this compound as a semiochemical is highly context-dependent, varying with the insect species, its concentration, and the presence of other volatile compounds.

Alarm Pheromone in Ants

In several species of ants, particularly within the genus Crematogaster, this compound is a key component of the mandibular gland secretion that functions as an alarm pheromone.[3][6] When released, it elicits a range of alarm behaviors, including increased aggression, recruitment of nestmates, and dispersal from the point of disturbance.[3][6] Studies on Crematogaster scutellaris and Crematogaster ashmedi have shown that 3-octanone and its corresponding alcohol, this compound, are major components of the alarm pheromone complex.[3] While these two compounds alone can trigger an incomplete alarm response, it is believed that the full behavioral repertoire is released by a synergistic blend of major and minor components of the secretion.[3]

Attractant for Various Insect Species

This compound serves as an attractant for a variety of insects, including disease vectors, agricultural pests, and stored-product pests.

  • Mosquitoes: While 1-octen-3-ol is a more widely known mosquito attractant, this compound has also been shown to elicit responses in some mosquito species.[7] For instance, in Aedes aegypti, the saturation of the double bond in 1-octen-3-ol to form this compound results in a shifted dose-response curve in the octenol receptor neuron, indicating that it is still detected, albeit with different sensitivity.[7][8]

  • Stored-Product Insects: Several species of stored-product insects are attracted to this compound, which can be a volatile produced by fungi associated with stored grains.[4][5] This suggests that these insects may use this compound as a cue to locate suitable food sources.

  • Fruit Flies: In Drosophila melanogaster, this compound is a known olfactory cue, and the flies exhibit dose-dependent learning responses to it.[9] While not a primary attractant for all fruit fly species, its presence in fruit volatiles can contribute to the overall olfactory landscape that guides their foraging behavior.[10]

Repellent and Other Behavioral Effects

In some contexts, this compound can act as a repellent. This effect is often concentration-dependent. For example, while low concentrations of certain semiochemicals may be attractive, higher concentrations can become repellent. In Drosophila, starvation has been shown to reduce the avoidance of aversive odors like this compound, suggesting a modulation of the behavioral response based on the insect's physiological state.[11]

Quantitative Data on Insect Responses to this compound

The following tables summarize the quantitative data from various studies on the behavioral and electrophysiological responses of insects to this compound.

Table 1: Behavioral Responses of Insects to this compound in Olfactometer Assays

Insect SpeciesThis compound Concentration/DoseOlfactometer TypeBehavioral ResponseReference
Tribolium castaneum20 µLWind TunnelAttraction[12]
Rhyzopertha dominica20 µLWind TunnelAttraction[12]
Drosophila melanogasterVariousT-MazeAvoidance (learning context)[9]
Callosobruchus maculatusNot specifiedY-TubeAttraction (as part of a blend)[13]

Table 2: Electroantennographic (EAG) Responses of Insects to this compound

Insect SpeciesThis compound Dose (µg)EAG Response (mV)NotesReference
Aromia bungii (male)100>0.8One of the largest responses among 90 VOCs tested[14]
Aromia bungii (female)100~0.6Significant response[14]
Ips typographus10HighStrong response from a specific OSN class[15]
Various speciesNot specifiedSpecies-specific spectraUsed in an antennal array for odor discrimination[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the semiochemical role of this compound. The following are protocols for key experiments.

Y-Tube Olfactometer Bioassay

This bioassay is a standard method for studying insect olfactory preferences in a two-choice scenario.

a) Apparatus:

  • A Y-shaped glass or plastic tube (e.g., stem 15 cm, arms 15 cm at a 60-75° angle, internal diameter 2-4 cm).[16][17][18]

  • An air delivery system providing purified and humidified air.

  • Flow meters to regulate airflow into each arm (e.g., 500 mL/min).[18]

  • Two odor source chambers connected to the upstream ends of the Y-tube arms.

  • A light source providing uniform illumination.

b) Stimulus Preparation:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., paraffin oil or hexane).

  • Apply a known volume (e.g., 10 µL) of the this compound solution onto a filter paper strip.

  • Place the filter paper into one of the odor source chambers.

  • Use a filter paper with the solvent alone as the control in the other chamber.

c) Experimental Procedure:

  • Acclimatize the insects to the experimental conditions for a specified period.

  • Introduce a single insect into the base of the Y-tube's main arm.[17]

  • Allow the insect to walk upwind and choose between the two arms for a set duration (e.g., 5-10 minutes).[18][19]

  • A choice is recorded when the insect moves a certain distance into one of the arms (e.g., 3 cm) and remains there for a minimum time (e.g., 1 minute).[18]

  • After each trial, clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake if it is glass to remove any residual odors.[17]

  • Rotate the positions of the treatment and control arms to avoid positional bias.[17]

d) Data Analysis:

  • Calculate the percentage of insects choosing the treatment arm versus the control arm.

  • Use a Chi-square test or a binomial test to determine if the observed distribution is significantly different from a 50:50 distribution.

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Y_Tube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis cluster_cleanup Post-Experiment A Prepare this compound dilutions and control solvent B Apply stimuli to filter paper and place in odor chambers A->B C Assemble and clean Y-tube olfactometer E Introduce single insect into olfactometer base C->E D Acclimatize test insects D->E F Start airflow and timer (e.g., 5-10 min) E->F G Observe insect choice F->G H Record first choice and time spent in each arm G->H I Repeat with multiple insects H->I J Analyze data using Chi-square or binomial test I->J K Clean olfactometer and rotate arms I->K J->K

Caption: Workflow for a Y-tube olfactometer bioassay.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an olfactory stimulus.[20]

a) Antenna Preparation:

  • Anesthetize the insect by chilling it on ice or using CO₂.[21]

  • Excise the head or the entire antenna under a dissecting microscope.[21]

  • Mount the head or the base of the antenna onto the reference electrode using conductive gel.[21]

  • Cut the distal tip of the antenna and connect it to the recording electrode using a saline-filled glass capillary or conductive gel.[20][21]

b) Apparatus Setup:

  • A Faraday cage to shield from electrical noise.

  • A high-impedance amplifier to amplify the small voltage changes from the antenna.[21]

  • Micromanipulators to precisely position the electrodes.[21]

  • A stimulus delivery system consisting of a continuous flow of purified and humidified air over the antenna, with a port for injecting a puff of odorant-laden air.[21]

c) Stimulus Delivery:

  • Prepare serial dilutions of this compound.

  • Pipette a known amount onto a piece of filter paper and insert it into a Pasteur pipette.[20]

  • The pipette is connected to the stimulus delivery system.

  • A puff of air (of controlled duration and volume) is passed through the pipette and over the antenna.

d) Recording and Data Analysis:

  • Record the baseline electrical activity of the antenna.

  • Deliver a puff of the this compound stimulus and record the resulting depolarization (a negative voltage drop).[21]

  • The amplitude of this depolarization (in millivolts, mV) is the EAG response.[21]

  • Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant) to allow for comparison across different preparations.

  • Construct dose-response curves by plotting the EAG amplitude against the logarithm of the stimulus concentration.

dot

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_data Data Analysis A Anesthetize insect and excise antenna/head B Mount antenna between reference and recording electrodes A->B D Place preparation in purified air stream B->D C Prepare this compound stimuli in Pasteur pipettes E Deliver controlled puff of this compound stimulus C->E D->E F Record voltage change (EAG response) via amplifier E->F G Measure peak amplitude of depolarization (mV) F->G H Normalize response to a standard G->H I Construct dose-response curves H->I

Caption: Workflow for an Electroantennography (EAG) experiment.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which specific compounds in a complex mixture are biologically active.[22][23]

a) Principle: The effluent from a gas chromatograph (GC) column is split. One portion goes to a standard GC detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS), while the other is directed over an insect antenna preparation for EAG recording.[22][24]

b) Procedure:

  • Prepare an insect antenna for EAG recording as described above.

  • Inject a sample of a volatile blend (e.g., a headspace extract from a plant or an insect gland extract) into the GC.

  • As compounds elute from the GC column and pass over the antenna, simultaneous recordings are made from the EAG and the GC detector.

  • An EAG response that is time-correlated with a peak on the GC chromatogram indicates that the compound causing that peak is detected by the insect's antenna.[22]

  • The active compound can then be identified using the MS data or by comparing its retention time to that of a synthetic standard.[24][25]

Olfactory Signaling Pathways for this compound

The detection of this compound begins at the periphery of the insect's olfactory system, specifically in the olfactory sensory neurons (OSNs) housed within sensilla on the antennae and maxillary palps.[3]

a) Receptor Binding:

  • Volatile molecules like this compound enter the sensillum lymph through pores in the sensillum wall.

  • The odorant molecule is thought to be transported by Odorant-Binding Proteins (OBPs) to the dendritic membrane of the OSN.

  • This compound then binds to a specific Odorant Receptor (OR), which is a seven-transmembrane domain protein.[26][27] In insects, these ORs form a heterodimeric complex with a highly conserved co-receptor known as Orco.[26][27]

b) Signal Transduction:

  • The insect OR-Orco complex functions as a ligand-gated ion channel.[26]

  • Upon binding of this compound to the specific OR, the channel opens, allowing an influx of cations (e.g., Na⁺, K⁺, Ca²⁺).

  • This influx of positive ions causes a depolarization of the OSN membrane.[28]

  • If the depolarization reaches the threshold, it triggers the firing of action potentials that travel down the axon of the OSN.

c) Neural Processing:

  • The axons of all OSNs expressing the same specific OR converge on a single, identifiable structure in the antennal lobe of the insect brain called a glomerulus.[3]

  • Within the glomerulus, the OSNs synapse with projection neurons (PNs) and local interneurons (LNs).

  • This synaptic transmission relays the information about the detection of this compound to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed, leading to a behavioral response (e.g., attraction, repulsion, or alarm).[3]

dot

Olfactory_Signaling_Pathway cluster_periphery Sensillum Periphery cluster_osn Olfactory Sensory Neuron (OSN) cluster_brain Insect Brain Odor This compound Molecule Pore Sensillum Pore Odor->Pore OBP Odorant-Binding Protein (OBP) Pore->OBP Receptor OR-Orco Receptor Complex on OSN Dendrite OBP->Receptor Channel Ion Channel Opening Receptor->Channel Depolarization Membrane Depolarization Channel->Depolarization AP Action Potential Generation Depolarization->AP Glomerulus Glomerulus in Antennal Lobe AP->Glomerulus PN Projection Neuron (PN) Glomerulus->PN HigherCenters Higher Brain Centers (Mushroom Body, Lateral Horn) PN->HigherCenters Behavior Behavioral Response (Attraction, Repulsion, etc.) HigherCenters->Behavior

Caption: Olfactory signal transduction pathway for this compound.

Conclusion and Future Directions

This compound is a versatile semiochemical that plays a significant role in the chemical ecology of numerous insect species. Its function as an alarm pheromone, attractant, and repellent highlights the complexity of insect communication and behavior. The methodologies outlined in this guide, including olfactometry and electrophysiology, are essential tools for elucidating the precise roles of this compound and other semiochemicals.

Future research should focus on:

  • Identifying the specific odorant receptors for this compound in a wider range of insect species.

  • Investigating the synergistic and antagonistic effects of this compound when present in complex natural blends.

  • Exploring the potential of this compound and its analogs in the development of novel, environmentally-friendly pest management strategies, such as attract-and-kill systems or repellents.

  • Understanding the neural mechanisms in the insect brain that translate the detection of this compound into specific behavioral outputs.

A deeper understanding of the role of this compound will not only advance our knowledge of insect chemical ecology but also provide valuable insights for the development of targeted and sustainable solutions for agriculture and public health.

References

A Technical Guide to the Microbial Biosynthesis of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a secondary fatty alcohol, is a molecule of interest in the chemical and pharmaceutical industries, valued for its characteristic mushroom and earthy aroma and as a potential biofuel. While its primary alcohol isomer, 1-octanol, has been the focus of extensive metabolic engineering efforts, the microbial biosynthesis of this compound presents a unique set of biochemical challenges and opportunities. This technical guide provides an in-depth exploration of the known and putative metabolic pathways for C8 alcohol production in microorganisms, with a specific focus on this compound. It includes a summary of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Core Biosynthetic Pathways for C8 Alcohols

Microorganisms employ several distinct pathways for the synthesis of C8 alcohols. The production of 1-octanol is the most thoroughly characterized, primarily leveraging the fatty acid synthesis (FAS) machinery. In contrast, the biosynthesis of unsaturated C8 alcohols like 1-octen-3-ol follows a pathway involving lipoxygenases. The direct microbial pathway to this compound is less defined, but a putative route can be proposed based on known enzymatic reactions.

Pathway 1: 1-Octanol Production via Fatty Acid Synthesis

The most common strategy for producing linear primary alcohols involves diverting intermediates from the native fatty acid synthesis (FAS) pathway. This engineered route typically involves a three or four-step enzymatic cascade.

  • Chain Elongation : Acetyl-CoA is converted to octanoyl-ACP through the iterative FAS cycle.

  • Thioesterase Cleavage : A C8-specific acyl-ACP thioesterase (TE) hydrolyzes octanoyl-ACP to release free octanoic acid.[1]

  • CoA-Activation : An acyl-CoA synthetase (ACS) activates octanoic acid to octanoyl-CoA, consuming one molecule of ATP.[1][2]

  • Reduction to Alcohol : Finally, a carboxylic acid reductase (CAR) or an acyl-CoA reductase (ACR) reduces octanoyl-CoA to 1-octanol.[1][3][4]

Metabolic engineering efforts focus on overexpressing these key enzymes and deleting competing pathways, such as β-oxidation (e.g., deleting fadE, fadD), to prevent the degradation of the fatty acid intermediates and final product.[1][3]

One_Octanol_Pathway cluster_beta_ox β-Oxidation AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS OctanoylACP Octanoyl-ACP FAS->OctanoylACP 7x Malonyl-CoA TE Thioesterase (TE) (e.g., CpFatB1*) OctanoylACP->TE OctanoicAcid Octanoic Acid TE->OctanoicAcid ACS Acyl-CoA Synthetase (ACS) (e.g., MtFadD6) OctanoicAcid->ACS + ATP + CoA fadD fadD OctanoylCoA Octanoyl-CoA ACS->OctanoylCoA ACR Acyl-CoA Reductase (ACR) (e.g., MaACR) OctanoylCoA->ACR + 2 NADPH fadE fadE OneOctanol 1-Octanol ACR->OneOctanol

Caption: Engineered pathway for 1-octanol production in E. coli.[1]
Pathway 2: 1-Octen-3-ol Production in Fungi

Certain fungi, notably mushrooms like Tricholoma matsutake and Agaricus bisporus, produce the C8 volatile 1-octen-3-ol from linoleic acid.[5][6] This pathway is initiated by the oxygenation of the fatty acid.

  • Oxygenation : A lipoxygenase (LOX) or a heme-containing dioxygenase (DOX) introduces molecular oxygen into linoleic acid to form a hydroperoxy-octadecadienoic acid (HPOD) intermediate.[5][6]

  • Cleavage : A fatty acid hydroperoxide lyase (HPL) then cleaves this unstable intermediate to yield 1-octen-3-ol and a corresponding oxo-acid.[5][6]

One_Octen_3_ol_Pathway LinoleicAcid Linoleic Acid LOX Lipoxygenase (LOX) or Dioxygenase (DOX) LinoleicAcid->LOX + O2 HPODE 10-HPODE (Hydroperoxide intermediate) LOX->HPODE HPL Hydroperoxide Lyase (HPL) HPODE->HPL OneOcten3ol 1-Octen-3-ol HPL->OneOcten3ol OxoAcid 10-Oxodecanoic acid HPL->OxoAcid Three_Octanol_Putative_Pathway FattyAcids Fatty Acid (e.g., Decanoic Acid) BetaOxidation β-Oxidation (Partial) FattyAcids->BetaOxidation KetoAcid 3-Oxodecanoic acid BetaOxidation->KetoAcid Decarboxylase Decarboxylase (Putative) KetoAcid->Decarboxylase - CO2 ThreeOctanone 3-Octanone Decarboxylase->ThreeOctanone ADH Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) ThreeOctanone->ADH + NADPH/NADH ThreeOctanol This compound ADH->ThreeOctanol Experimental_Workflow Strain Engineered Microbial Strain (e.g., E. coli) Seed Seed Culture (Overnight Incubation) Strain->Seed Production Production Culture (Growth Phase) Seed->Production Induction Induction (IPTG) + Dodecane Overlay Production->Induction Fermentation Fermentation (Product Formation) Induction->Fermentation Sampling Sample Collection (Organic Layer) Fermentation->Sampling Analysis GC-MS Analysis (Quantification) Sampling->Analysis Result Titer & Yield Data Analysis->Result

References

The Role of 3-Octanol in Fungal Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of 3-octanol in fungal communication. As a volatile organic compound (VOC), this compound is a key signaling molecule that mediates a range of intra- and inter-species interactions, influencing fungal development, sporulation, and secondary metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Functions of this compound in Fungal Biology

This compound, a C8 alcohol, is a common fungal volatile that plays a significant, concentration-dependent role in fungal biology. Its functions are diverse, ranging from regulating development to mediating interactions with other organisms.

1.1. Regulation of Fungal Development and Sporulation

One of the most well-documented roles of this compound and related C8 compounds is the regulation of conidiation (asexual sporulation). At low concentrations, these volatiles can induce sporulation in some fungal species, even in the absence of other environmental cues like light. Conversely, at high concentrations, they can be inhibitory to both fungal growth and spore germination, a phenomenon sometimes referred to as the "crowding effect". This suggests a sophisticated mechanism of self-regulation within a fungal colony, where the accumulation of these volatiles signals high population density and may trigger dispersal (sporulation) or stasis.

1.2. Role in Mycotoxin Production

Volatile compounds are known to influence the production of mycotoxins, which are toxic secondary metabolites produced by some fungi. While direct evidence for this compound's effect on a wide range of mycotoxins is still an active area of research, studies on the closely related 1-octen-3-ol have shown that it can increase the production of patulin by Penicillium expansum. This suggests that C8 volatiles can act as signals that modulate the expression of mycotoxin biosynthetic gene clusters. The presence of this compound could, therefore, be an indicator of conditions conducive to mycotoxin production.

1.3. Interspecies Fungal Interactions

The production of this compound is not limited to a single species, and its presence in the environment can be detected by other fungi. This allows for interspecies communication, where one fungus can influence the growth and development of another. For example, the volatiles from one fungal species can inhibit the growth of a competitor.

1.4. Interactions with Other Organisms

Fungal volatiles, including this compound, are not only involved in fungus-fungus interactions but also play a crucial role in communication with other organisms, such as insects and plants. For many insects, these compounds serve as attractants, guiding them to a food source (the fungus) and, in turn, aiding in the dispersal of fungal spores. In the context of plant-fungus interactions, these volatiles can influence plant growth and defense responses.

Quantitative Data on this compound in Fungal Communication

The effects of this compound are highly dependent on its concentration. The following tables summarize some of the available quantitative data on the production and biological activity of this compound and related C8 compounds.

Table 1: Production of this compound and Related C8 Volatiles by Various Fungi

Fungal SpeciesCompound(s)Production Level/ConditionsReference
Penicillium spp.1-octen-3-ol, 3-octanone, this compoundDetected in headspace[1]
Trichoderma spp.1-octen-3-ol, this compound, 3-octanoneDetected in headspace[2]
Aspergillus spp.1-octen-3-ol~4.53-fold higher in A. oryzae vs. A. flavus[1]
Fusarium oxysporum1-octen-3-ol, 3-octanoneDetected in headspace[3]
Penicillium camemberti1-octanolMain VOC at high spore density[4]

Table 2: Effective Concentrations of this compound and Related C8 Volatiles on Fungal Processes

Fungal SpeciesCompoundEffectEffective ConcentrationReference
Botrytis cinereaThis compoundDose-dependent inhibition of developmentNot specified[5]
Penicillium camemberti1-octanolTotal inhibition of spore germination3 mM[4]
Penicillium camemberti1-octanolTransient inhibition of spore germination100 µM[4]
Penicillium expansum1-octen-3-olIncreased patulin productionNot specified
Trichoderma spp.1-octen-3-ol, this compound, 3-octanoneInduction of conidiationSubmicromolar[2]
Rat Thalamic Neurons1-octanolIC50 for T-type calcium current inhibition287 µM[6]

Signaling Pathways in Fungal Response to this compound

The perception of volatile compounds like this compound is thought to be mediated by G-protein coupled receptors (GPCRs) on the fungal cell surface.[1][7][8] Upon binding of this compound, a conformational change in the GPCR is presumed to activate intracellular signaling cascades. A likely candidate for mediating the downstream effects of this compound is the highly conserved calcium-calmodulin-calcineurin signaling pathway, which is known to be involved in fungal stress responses, growth, and development.[9] While a definitive pathway for this compound has not been fully elucidated, a plausible model based on existing knowledge of fungal signaling is presented below.

G Hypothesized Signaling Pathway for this compound in Fungi cluster_nucleus Nucleus Octanol This compound GPCR G-Protein Coupled Receptor (GPCR) Octanol->GPCR G_protein Heterotrimeric G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 Ca_channel Ca2+ Channel (ER) IP3->Ca_channel Ca_influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin TF Transcription Factor (e.g., Crz1) Calcineurin->TF Nucleus Nucleus TF->Nucleus Gene_expression Gene Expression (Sporulation, Mycotoxin Biosynthesis, etc.) Nucleus->Gene_expression

Hypothesized this compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in fungal communication.

4.1. Analysis of this compound Production by Headspace SPME-GC-MS

This protocol describes the collection and analysis of volatile organic compounds, including this compound, from the headspace of fungal cultures.[10][11]

  • Fungal Culture:

    • Inoculate the fungus of interest onto a suitable solid or liquid medium in a gas-tight vial (e.g., 20 mL headspace vial with a PTFE/silicone septum).

    • Incubate the culture under appropriate conditions (temperature, light) for a defined period to allow for growth and VOC production.

  • Headspace Solid-Phase Microextraction (SPME):

    • Precondition a SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) according to the manufacturer's instructions.

    • Insert the SPME fiber through the septum into the headspace above the fungal culture.

    • Expose the fiber to the headspace for a standardized period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [3]

    • Desorb the collected volatiles from the SPME fiber by inserting it into the heated injection port of a GC-MS system.

    • GC Parameters (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

      • Inlet Temperature: 250 °C.

      • Oven Program: Initial temperature of 40 °C for 2 minutes, then ramp at 5 °C/minute to 250 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters (example):

      • Ion Source Temperature: 230 °C.

      • Electron Impact (EI) Energy: 70 eV.

      • Scan Range: m/z 35-350.

    • Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard and by searching against a mass spectral library (e.g., NIST).

G Workflow for Headspace SPME-GC-MS Analysis of this compound Culture Fungal Culture in Headspace Vial SPME Headspace SPME Culture->SPME VOC Collection GC_MS GC-MS Analysis SPME->GC_MS VOC Desorption and Separation Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis Mass Spectra and Retention Times

SPME-GC-MS Experimental Workflow.

4.2. Bioassay for the Effect of this compound on Fungal Sporulation

This protocol allows for the quantitative assessment of the effect of this compound on the sporulation of filamentous fungi.

  • Preparation of this compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Note: It is crucial to run a solvent-only control to account for any effects of the solvent itself.

    • Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations in the growth medium.

  • Fungal Inoculation and Treatment:

    • Prepare a spore suspension of the test fungus in sterile water or a suitable buffer.

    • Inoculate the center of agar plates (e.g., Potato Dextrose Agar) with a small volume (e.g., 5 µL) of the spore suspension.

    • For volatile exposure, a two-compartment Petri dish can be used, with the fungus in one compartment and a sterile filter paper disc impregnated with a known amount of this compound solution in the other. Alternatively, for direct contact assays, the this compound can be incorporated into the agar medium.

  • Incubation and Quantification of Sporulation:

    • Incubate the plates under conditions that promote sporulation for the specific fungus.

    • After the incubation period, quantify the number of spores produced. This can be done by:

      • Excising a standard-sized agar plug from the colony.

      • Suspending the plug in a known volume of liquid (e.g., sterile water with a surfactant like Tween 80).

      • Vortexing to release the spores.

      • Counting the spores using a hemocytometer or a cell counter.

    • Compare the spore counts from the this compound-treated plates to the control plates to determine the effect on sporulation. The EC50 (half-maximal effective concentration) can be calculated from a dose-response curve.

4.3. Analysis of Mycotoxin Gene Expression by RT-qPCR

This protocol outlines the steps to investigate the effect of this compound on the expression of genes involved in mycotoxin biosynthesis.

  • Fungal Culture and this compound Treatment:

    • Grow the fungus in a liquid medium that supports mycotoxin production.

    • Expose the fungal culture to this compound at a predetermined concentration (based on bioassay results) or as a volatile.

    • Include a control culture without this compound.

    • Harvest the mycelium at a specific time point during the mycotoxin production phase.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested mycelium using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR):

    • Design and validate primers for the target mycotoxin biosynthetic genes and a reference gene (e.g., actin or beta-tubulin) for normalization.

    • Perform qPCR using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

    • The reaction mixture should include cDNA template, forward and reverse primers, and qPCR master mix.

    • Cycling conditions (example):

      • Initial denaturation: 95°C for 5 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the this compound-treated samples compared to the control samples using the ΔΔCt method.

G Logical Relationships of this compound's Functions Octanol This compound Concentration Low_Conc Low Concentration Octanol->Low_Conc High_Conc High Concentration Octanol->High_Conc Mycotoxin_Mod Modulation of Mycotoxin Production Octanol->Mycotoxin_Mod Insect_Attraction Insect Attraction Octanol->Insect_Attraction Sporulation Induction of Sporulation Low_Conc->Sporulation Growth_Inhibition Inhibition of Growth and Spore Germination High_Conc->Growth_Inhibition

Functional Relationships of this compound.

Implications for Drug Development

The central role of this compound and its associated signaling pathways in fungal development and virulence presents several opportunities for the development of novel antifungal strategies.

  • Targeting this compound Perception: Identifying and characterizing the fungal GPCRs that bind this compound could enable the design of small molecule antagonists that block this signaling. This could disrupt key developmental processes like sporulation, thereby limiting fungal proliferation and dispersal.

  • Modulating Mycotoxin Production: A deeper understanding of how this compound regulates mycotoxin biosynthesis could lead to the development of compounds that interfere with this process, reducing the contamination of food and feed with these harmful toxins.

  • Biocontrol Strategies: The dual nature of this compound's effects (stimulatory at low concentrations, inhibitory at high concentrations) could be exploited in biocontrol applications. For example, applying high concentrations of this compound could be a way to inhibit the growth of pathogenic fungi on crops.

Conclusion

This compound is a key player in the chemical language of fungi, mediating a complex array of biological processes. Its role in regulating fungal development, sporulation, and secondary metabolism, as well as its involvement in inter-species communication, makes it a fascinating subject for fundamental research and a promising area for the development of novel antifungal and anti-mycotoxin strategies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the intricate world of fungal communication.

References

Olfactory Properties and Odor Profile of 3-Octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol is a secondary alcohol that plays a significant role in the flavor and fragrance industry. Its characteristic odor profile, often described as earthy, mushroom-like, and nutty, makes it a valuable component in various applications. This technical guide provides an in-depth analysis of the olfactory properties of this compound, with a particular focus on its stereoisomers, (R)-(-)-3-Octanol and (S)-(+)-3-Octanol. The document details the distinct odor profiles of each enantiomer, available quantitative sensory data, comprehensive experimental protocols for their evaluation, and the underlying biochemical signaling pathways of their perception.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its volatility and interaction with olfactory receptors.

PropertyValueReference
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 174-176 °C[2]
Melting Point -49 °C[2]
Appearance Colorless liquid[2]
Odor Description Earthy, mushroom, nutty, herbaceous, slightly oily[3]

Olfactory Profile of this compound Enantiomers

This compound possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-(-)-3-Octanol and (S)-(+)-3-Octanol. These stereoisomers exhibit distinct olfactory properties, a common phenomenon in chiral odorants. While comprehensive quantitative data on their individual odor thresholds are not extensively reported in publicly available literature, qualitative descriptions highlight their different scent characteristics.

EnantiomerOdor Profile
(R)-(-)-3-Octanol Often associated with a more pronounced mushroom, earthy, and moldy scent.
(S)-(+)-3-Octanol Generally described as having a weaker, greener, and more herbaceous odor with a less prominent mushroom character.

Note: Further research is required to establish definitive quantitative odor detection and recognition thresholds for each enantiomer.

Experimental Protocols

Sensory Panel Evaluation

A trained sensory panel is crucial for the evaluation of the olfactory properties of this compound and its enantiomers. The following protocol outlines a general procedure for sensory analysis.[1][4][5]

1. Panelist Selection and Training:

  • Recruit panelists based on their ability to detect and describe a range of standard odorants.

  • Train panelists to identify and rate the intensity of specific odor attributes relevant to this compound (e.g., earthy, mushroom, green, herbaceous, nutty).

  • Familiarize panelists with the rating scale to be used (e.g., a 10-point scale where 0 = not perceptible and 10 = extremely intense).

2. Sample Preparation:

  • Prepare a series of dilutions of (R)-(-)-3-Octanol, (S)-(+)-3-Octanol, and the racemic mixture in an odorless solvent (e.g., diethyl phthalate or mineral oil).

  • Present samples in standardized, coded sniffing bottles to avoid bias.

3. Evaluation Procedure:

  • Conduct the evaluation in a well-ventilated, odor-free room.

  • Present samples to panelists in a randomized order.

  • Instruct panelists to sniff the samples and rate the intensity of each predefined odor attribute.

  • Include a reference standard in the sample set to anchor the panel's ratings.

  • Provide panelists with a rest period between samples to prevent olfactory fatigue.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the odor profiles of the enantiomers.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to separate volatile compounds and assess their individual odor contributions. A chiral GC column is essential for the separation of the (R) and (S) enantiomers of this compound.[6][7]

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Chiral capillary column (e.g., a cyclodextrin-based column such as CP Chirasil-DEX CB).[7]

2. GC Conditions:

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Hydrogen or Helium

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min). The exact program should be optimized for the specific column and analytes.

  • Split Ratio: Adjusted to deliver an appropriate concentration of the analyte to the olfactometry port.

3. Olfactometry Procedure:

  • A trained panelist sniffs the effluent from the GC column at the olfactometry port.

  • The panelist records the retention time and provides a description of the odor of each eluting compound.

  • The intensity of the odor can also be rated using a time-intensity or detection frequency method.

4. Data Analysis:

  • Correlate the retention times of the odor events with the peaks from the FID chromatogram to identify the odor-active compounds.

  • For chiral analysis, the separated enantiomers will have distinct retention times and can be individually assessed for their odor characteristics.

Signaling Pathway of Olfactory Perception

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[8][9][10] While the specific ORs that bind to this compound have not been definitively identified, the general signaling cascade is well-established.

Upon binding of an odorant molecule like this compound to its specific OR, a conformational change is induced in the receptor. This activates an associated G-protein, typically the G-olf protein in olfactory neurons. The activated G-protein then initiates a second messenger cascade, most commonly involving adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[8][11][12]

Below is a diagram illustrating this canonical olfactory signal transduction pathway.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Olfactory Sensory Neuron odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein G-protein (G-olf) (inactive) receptor->g_protein Activation g_protein_active G-protein (G-olf) (active) receptor->g_protein_active Activation ac Adenylyl Cyclase (inactive) g_protein_active->ac Activation ac_active Adenylyl Cyclase (active) g_protein_active->ac_active Activation camp cAMP ac_active->camp Conversion atp ATP atp->ac_active ion_channel Ion Channel (closed) camp->ion_channel Binding ion_channel_open Ion Channel (open) camp->ion_channel_open Opening depolarization Depolarization ion_channel_open->depolarization Influx na_ca Na+ Ca2+ na_ca->ion_channel_open action_potential Action Potential to Olfactory Bulb depolarization->action_potential Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation synthesis Synthesis of (R)- and (S)-3-Octanol purification Purification and Chiral Purity Analysis synthesis->purification gcms GC-MS Analysis (Structural Confirmation) purification->gcms gco Chiral GC-Olfactometry (Odor Profile) purification->gco sensory Sensory Panel Evaluation (Quantitative Description) purification->sensory data_analysis Statistical Analysis of Sensory Data gco->data_analysis sensory->data_analysis correlation Correlation of Instrumental and Sensory Data data_analysis->correlation report Technical Report Generation correlation->report

References

Environmental fate and degradation of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 589-98-0) is a secondary fatty alcohol used as a flavoring agent and fragrance ingredient.[1][2] Its environmental fate is characterized by low persistence and a low potential for bioaccumulation.[3] This technical guide provides a comprehensive overview of the environmental distribution and degradation pathways of this compound. It includes summaries of its physical and chemical properties, partitioning behavior, and biotic and abiotic degradation processes. Detailed experimental protocols for assessing biodegradability are presented, along with visualizations of degradation pathways and environmental fate. While specific experimental ecotoxicity data are limited, its risk is generally considered low based on its properties and modeled data.

Introduction

This compound, also known as amyl ethyl carbinol, is an eight-carbon secondary alcohol.[1] It is a colorless liquid with a characteristic nutty and herbaceous odor, found naturally in some plants like Camellia sinensis and Perilla frutescens.[1] Due to its sensory properties, it is utilized in the food and fragrance industries. Understanding the environmental fate and degradation of this compound is crucial for assessing its ecological impact and ensuring its safe use. This guide synthesizes available data on its environmental behavior, providing a technical resource for researchers and professionals in related fields.

Physical and Chemical Properties

The environmental transport and partitioning of a chemical are largely dictated by its physical and chemical properties. Key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H18O[4]
Molecular Weight 130.23 g/mol [1]
CAS Number 589-98-0[5]
Appearance Clear, colorless liquid[4]
Melting Point -45 °C[1]
Boiling Point 173-176 °C at 760 mmHg[1][6]
Density 0.818 - 0.822 g/cm³ at 25 °C[1][4]
Vapor Pressure ~1 mmHg at 20 °C[4]
Water Solubility 1.5 g/L at 25 °C[4]
Log Kow (Octanol-Water Partition Coefficient) 2.34 - 2.8[1][4]

Environmental Fate

The fate of this compound in the environment is governed by processes such as partitioning between environmental compartments, volatilization, and degradation.

Partitioning and Sorption

The octanol-water partition coefficient (Log Kow) is a critical parameter for predicting the environmental distribution of a chemical.[7] For this compound, the Log Kow is approximately 2.8, indicating a moderate tendency to partition from water into organic phases like lipids and soil organic matter.[1]

  • Soil and Sediment: Chemicals with a Log Kow in this range are expected to exhibit some sorption to soil and sediment. The organic carbon-water partition coefficient (Koc) can be estimated from the Log Kow.[8][9] This suggests that this compound will have limited mobility in soil and may partition to sediment in aquatic environments. Sorption is primarily to the organic matter fraction of soil and sediment.

  • Bioconcentration: The bioconcentration factor (BCF) is the ratio of a chemical's concentration in an organism to that in the surrounding water at equilibrium.[10] The BCF can be estimated from the Log Kow.[11] A Log Kow of 2.8 suggests a low to moderate potential for bioconcentration in aquatic organisms.[10][12] Regulatory frameworks often consider a BCF of less than 1000 to indicate a substance is not bioaccumulative.[10] Based on its Log Kow, this compound is not expected to be bioaccumulative.[3]

Volatilization

Table 2: Summary of Environmental Fate Parameters for this compound

ParameterValue/PredictionSignificanceReference(s)
Log Kow 2.34 - 2.8Moderate lipophilicity, indicates potential for sorption and some bioconcentration.[1][4]
Soil Sorption (Koc) Estimated from Log Kow; expected to be moderate.Limited mobility in soil; partitioning to sediment.[8][9]
Bioconcentration Factor (BCF) Estimated from Log Kow; predicted to be low to moderate.Not considered bioaccumulative.[10][11]
Volatilization Expected to occur based on vapor pressure and water solubility.Potential for transport from water to the atmosphere.[4]

Environmental Degradation

Degradation processes are key to determining the persistence of this compound in the environment. It is susceptible to both biological and abiotic degradation.

Biodegradation

Biodegradation is expected to be the primary degradation pathway for this compound in soil and water. As a simple alcohol, it is a suitable substrate for a wide variety of microorganisms.

Under aerobic conditions, the degradation of secondary alcohols like this compound is typically initiated by an alcohol dehydrogenase enzyme. This enzyme oxidizes the alcohol to its corresponding ketone, in this case, 3-octanone. The ketone can then be further metabolized through pathways such as the beta-oxidation cycle, ultimately leading to the production of carbon dioxide and water.[13] Studies on similar compounds, like octane, show that microorganisms such as Pseudomonas putida can metabolize the alkane via oxidation to an alcohol, then an aldehyde, and finally a fatty acid which enters the β-oxidation cycle.[13]

Biodegradation_Pathway cluster_cell Microbial Cell A This compound B 3-Octanone A->B Alcohol Dehydrogenase C Fatty Acids B->C Monooxygenase / Baeyer-Villiger oxidation D Acetyl-CoA C->D β-Oxidation E TCA Cycle D->E F CO2 + H2O E->F

Figure 1: Proposed aerobic biodegradation pathway for this compound.

While aerobic degradation is generally faster, this compound can also be biodegraded under anaerobic conditions, although specific pathways are not well-documented. The anaerobic degradation of alcohols can proceed through various mechanisms depending on the electron acceptors present.

Abiotic Degradation

Abiotic processes can also contribute to the degradation of this compound, particularly in the atmosphere.

  • Hydrolysis: As an alcohol, this compound does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).[14] Therefore, hydrolysis is not considered a significant degradation pathway.

  • Atmospheric Photodegradation: In the atmosphere, the primary degradation mechanism for volatile organic compounds like this compound is reaction with hydroxyl (•OH) radicals.[15] The reaction involves the abstraction of a hydrogen atom, primarily from the carbon atom attached to the hydroxyl group. This initiates a series of reactions that ultimately lead to the degradation of the molecule.[15] The atmospheric half-life for this process is expected to be short, on the order of days.

Ecotoxicity

Specific experimental ecotoxicity data for this compound is limited in the public domain. However, its toxicity can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the EPA's ECOSAR program, which uses the Log Kow to predict aquatic toxicity.[16] Generally, for neutral organic chemicals, toxicity increases with increasing Log Kow.[17] Given its moderate Log Kow, this compound is expected to have moderate acute toxicity to aquatic organisms. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not Persistent, Bioaccumulative, and Toxic (PBT).[3]

Table 3: Ecotoxicological Profile of this compound

EndpointOrganismResultCommentReference(s)
Acute Fish Toxicity (LC50) FishData not available; predicted to be in the mg/L range.Toxicity is often estimated using QSAR models like ECOSAR.[16]
Acute Invertebrate Toxicity (EC50) DaphniaData not available; predicted to be in the mg/L range.Toxicity is often estimated using QSAR models like ECOSAR.[16]
Algal Toxicity (EC50) AlgaeData not available; predicted to be in the mg/L range.Toxicity is often estimated using QSAR models like ECOSAR.[16]
PBT Assessment -Not considered Persistent, Bioaccumulative, or Toxic (PBT).Based on a screening-level hazard assessment.[3]

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals.

Ready Biodegradability - OECD 301D (Closed Bottle Test)

This test is suitable for assessing the ready biodegradability of soluble, non-volatile chemicals.[18]

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[19]

  • Methodology:

    • Preparation: A mineral medium is prepared and inoculated with activated sludge from a domestic wastewater treatment plant. The inoculum concentration is typically a few milliliters per liter.[19]

    • Test Setup: The test substance is added to the inoculated medium at a concentration of approximately 2 mg/L. Several bottles are prepared for the test substance, along with blank controls (inoculum only) and a reference substance control (e.g., sodium benzoate or aniline) to verify the activity of the microorganisms.[19][20]

    • Incubation: The bottles are completely filled, sealed to exclude air, and incubated in the dark at 20-22°C for 28 days.[19]

    • Measurement: The dissolved oxygen concentration in the bottles is measured at the start and at regular intervals over the 28-day period using an oxygen electrode.[18]

    • Calculation: The percentage of biodegradation is calculated from the difference in oxygen consumption between the test substance bottles and the blank, expressed as a percentage of the theoretical oxygen demand (ThOD).[18]

  • Pass Criteria: A substance is considered readily biodegradable if it achieves ≥60% of its ThOD within a 10-day window. The 10-day window begins when the degree of biodegradation has reached 10% and must end before day 28 of the test.[21]

Experimental_Workflow cluster_assessment Environmental Fate Assessment Workflow A Characterize Physical-Chemical Properties (Solubility, Vapor Pressure, Log Kow) B Assess Abiotic Degradation (Hydrolysis, Photodegradation) A->B C Assess Ready Biodegradability (e.g., OECD 301D) A->C F Determine Ecotoxicity (Fish, Daphnia, Algae - OECD 203, 202, 201) A->F G Risk Assessment (PEC/PNEC Ratio) B->G D Readily Biodegradable? C->D E Assess Inherent Biodegradability / Simulation Testing (OECD 302, 303, 309) D->E No D->G Yes E->G F->G

Figure 2: General experimental workflow for assessing the environmental fate of a chemical.

Analytical Methods

The analysis of this compound in environmental samples typically involves chromatographic techniques.

  • Sample Preparation: For water samples, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate this compound from the aqueous matrix.[22]

  • Analysis: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for the quantification of this compound. GC-MS provides high selectivity and sensitivity, allowing for positive identification and low detection limits.[23]

Environmental Fate and Transport Summary

The overall environmental fate of this compound is a combination of its partitioning and degradation behaviors across different environmental compartments.

Environmental_Fate cluster_compartments Environmental Compartments cluster_processes Key Processes Air Air Water Water Air->Water Deposition Water->Air Volatilization Soil Soil Water->Soil Adsorption Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Uptake Volatilization Volatilization Deposition Deposition Sorption Sorption/ Desorption Biodegradation Biodegradation Biodegradation->Water in water Biodegradation->Soil in soil Biodegradation->Sediment in sediment Photodegradation Photodegradation Photodegradation->Air in atmosphere Uptake Uptake/ Excretion

Figure 3: Inter-compartmental transport and degradation processes for this compound.

Conclusion

This compound is a substance with a well-defined physical and chemical profile that suggests limited environmental persistence. Its primary route of degradation is expected to be rapid aerobic biodegradation in soil and aquatic environments. Abiotic processes, particularly atmospheric photodegradation, also contribute to its removal from the environment. With a moderate Log Kow, it shows some tendency to sorb to organic matter but has a low potential for bioaccumulation. While specific ecotoxicity data is sparse, modeling and assessments by regulatory and industry bodies suggest a low environmental risk at current usage levels. Further experimental studies on its biodegradation rates in different environmental matrices and its chronic toxicity to a range of aquatic organisms would provide a more complete environmental risk profile.

References

Thermochemical Data for 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermochemical Properties of 3-Octanol

This technical guide provides a comprehensive overview of the key thermochemical data for this compound (CAS 589-98-0), a secondary alcohol with the chemical formula C₈H₁₈O.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require reliable data for reaction modeling, process design, and safety analysis. This document summarizes essential thermochemical parameters, details the experimental protocols for their determination, and illustrates key workflows.

The following table summarizes the available quantitative thermochemical data for this compound at standard conditions (298.15 K and 1 bar), unless otherwise specified.

PropertySymbolValuePhaseSource(s)
Molar MassM130.23 g/mol N/A[1][3]
Standard Enthalpy of Formation (Ideal Gas)ΔfH°(g)-396.95 kJ/molGas[4]
Standard Enthalpy of Combustion (for 1-Octanol)*ΔcH°(l)-5294 kJ/molLiquid[5]
Enthalpy of VaporizationΔvapH°69.10 kJ/molLiquid[4]
Enthalpy of FusionΔfusH°21.00 kJ/molSolid[4]
Liquid Heat Capacity (Constant Pressure)Cp(l)338.5 J/(mol·K) at 298.5 KLiquid[1]
Ideal Gas Heat Capacity (Constant Pressure)Cp(g)255.48 J/(mol·K)Gas[4]
Standard Molar EntropyData available but not compiled to a single standard valueLiquid/Gas[6]

*Note: An experimental value for the standard enthalpy of combustion of this compound was not available in the surveyed literature. The value provided is for its structural isomer, 1-Octanol , and serves as a close approximation.[5]

Experimental Protocols

The determination of thermochemical data requires precise calorimetric methods. Below are detailed protocols for measuring key parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using an isoperibol (constant jacket temperature) bomb calorimeter. This method measures the heat released when a substance undergoes complete combustion in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A precise mass (typically 0.8 - 1.2 g) of high-purity this compound is weighed into a crucible. A known length of nickel-chromium or platinum fuse wire is positioned to be in contact with the sample.

  • Calorimeter Assembly: The crucible is placed inside a high-strength stainless steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Water Bath: The sealed bomb is submerged in a precisely measured mass of water within the calorimeter's bucket. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.

  • Temperature Equilibration: The system is allowed to equilibrate until a stable initial temperature is recorded by a high-precision thermometer (e.g., a platinum resistance thermometer with a resolution of ±0.0001 K).

  • Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the energy equivalent (ε_calorimeter) of the calorimeter system. The energy equivalent is determined separately by combusting a certified standard reference material, such as benzoic acid.

    • q_total = ε_calorimeter × ΔT

  • Corrections: The total heat is corrected for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual N₂ in the bomb).

  • Enthalpy of Combustion Calculation: The standard enthalpy of combustion (ΔcH°) is calculated by dividing the corrected heat release by the number of moles of the this compound sample.

Determination of Liquid Heat Capacity via Differential Scanning Calorimetry (DSC)

The isobaric liquid heat capacity (Cp) is measured using a Differential Scanning Calorimeter (DSC), which determines the heat flow required to change a sample's temperature in comparison to a reference.

Methodology:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion, such as indium and zinc. A baseline measurement is performed with empty sample and reference pans.

  • Sapphire Standard: A heat capacity calibration is performed by running a sapphire (α-Al₂O₃) standard, which has a well-characterized heat capacity, through the same temperature program as the sample.

  • Sample Preparation: A small, precise mass (typically 5-15 mg) of this compound is hermetically sealed in an aluminum DSC pan. An identical empty pan is used as the reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. They are subjected to a controlled temperature program, which typically involves:

    • An initial isothermal hold period.

    • A constant heating ramp (e.g., 10 K/min) through the temperature range of interest.

    • A final isothermal hold period.

  • Data Analysis: The DSC measures the differential heat flow between the sample and the reference pan as a function of temperature. The heat capacity of this compound at a given temperature (T) is calculated using the following equation:

    • Cp(sample) = (DSC(sample) / Mass(sample)) × (Mass(std) / DSC(std)) × Cp(std)

    • Where DSC is the heat flow signal (after baseline subtraction) for the sample or standard, and Cp(std) is the known heat capacity of the sapphire standard.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental and logical workflows for determining key thermochemical properties.

G cluster_prep Preparation cluster_cal Calorimetry cluster_calc Calculation p1 Weigh this compound Sample p2 Position Fuse Wire p1->p2 p3 Seal in Bomb p2->p3 p4 Pressurize with O2 p3->p4 c1 Submerge Bomb in Water Bath p4->c1 c2 Record Initial Temp (T_initial) c1->c2 c3 Ignite Sample c2->c3 c4 Record Temp Rise to T_final c3->c4 d1 Calculate Temp Rise (ΔT) c4->d1 d2 Calculate Total Heat Release (q_total = ε_cal * ΔT) d1->d2 d3 Apply Corrections (fuse wire, side reactions) d2->d3 d4 Calculate Molar Enthalpy (ΔcH° = q_corrected / moles) d3->d4

Caption: Experimental workflow for determining the enthalpy of combustion using a bomb calorimeter.

G cluster_data Experimental Data Acquisition cluster_calc Entropy Calculation start Perfect Crystal at 0 K (S = 0, Third Law) d1 Measure Cp(s) from 0 K to T_fus (Adiabatic Calorimetry/DSC) start->d1 c1 S(T_fus) = ∫[Cp(s)/T] dT d1->c1 d2 Measure Enthalpy of Fusion (ΔH_fus) at T_fus c2 ΔS_fus = ΔH_fus / T_fus d2->c2 d3 Measure Cp(l) from T_fus to T_vap (DSC) c3 S(T_vap) = S(T_fus) + ΔS_fus + ∫[Cp(l)/T] dT d3->c3 d4 Measure Enthalpy of Vaporization (ΔH_vap) at T_vap c4 ΔS_vap = ΔH_vap / T_vap d4->c4 c1->c3 c2->c3 result Standard Molar Entropy at T_std S°(T) = S(T_vap) + ΔS_vap + ∫[Cp(g)/T] dT c3->result c4->result

Caption: Logical workflow for calculating standard molar entropy based on the Third Law of Thermodynamics.

References

An In-depth Technical Guide to the Solubility of 3-Octanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-octanol in various organic solvents. This compound, a secondary eight-carbon alcohol, is a versatile molecule utilized as a flavoring agent, fragrance ingredient, and a chemical intermediate. Its solubility characteristics are crucial for its application in formulations, reaction chemistry, and purification processes. This document outlines its solubility profile, details experimental protocols for solubility determination, and illustrates the underlying intermolecular forces governing its behavior in different solvent environments.

Core Concept: Understanding the Solubility of this compound

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." This principle is governed by the nature and strength of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. This compound possesses a dual nature: a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar eight-carbon alkyl chain that contributes to van der Waals forces. This structure allows it to be miscible with a wide range of organic solvents.

Quantitative Solubility Data

Based on available chemical data, this compound is qualitatively described as soluble or miscible in many common organic solvents, including alcohols and ethers.[1][2] This high degree of solubility means that for many practical purposes in laboratory and industrial settings, this compound can be considered completely miscible, forming a homogeneous solution at all concentrations.

For clarity and ease of comparison, the following table summarizes the miscibility of this compound in a selection of representative organic solvents.

Solvent ClassificationSolvent NameChemical FormulaMiscibility with this compound
Polar Protic EthanolC₂H₅OHMiscible
MethanolCH₃OHMiscible
Polar Aprotic AcetoneC₃H₆OMiscible
Diethyl Ether(C₂H₅)₂OMiscible
Nonpolar Aromatic TolueneC₇H₈Miscible
Nonpolar Aliphatic HexaneC₆H₁₄Miscible

Experimental Protocol: Determination of Miscibility

When quantitative solubility data is not available or when two liquids are expected to be fully miscible, a qualitative determination of miscibility is the standard experimental approach.

Objective: To determine if this compound is miscible with a given organic solvent at a specific temperature (typically ambient).

Materials:

  • This compound

  • Solvent to be tested

  • Graduated cylinders or volumetric pipettes

  • Test tubes or small, clear glass vials with caps

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

  • Initial Mixture (1:1 ratio):

    • Using a graduated cylinder or pipette, measure equal volumes (e.g., 2 mL) of this compound and the test solvent into a clean test tube or vial.

    • Cap the container securely.

  • Mixing:

    • Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for thorough mixing.

    • Alternatively, invert the capped container repeatedly.

  • Observation:

    • Allow the mixture to stand undisturbed for a few minutes.

    • Visually inspect the mixture against a well-lit background.

    • Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible interface, the two liquids are miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible. The liquid with the lower density will form the upper layer.

    • Partially Miscible: If the mixture initially appears homogeneous but then separates into two phases upon standing, or if one liquid dissolves to a limited extent in the other, they are partially miscible.

  • Varying Proportions (Optional but Recommended):

    • To confirm complete miscibility, it is advisable to repeat the experiment with different volume ratios of this compound to the solvent (e.g., 1:3 and 3:1). The absence of phase separation at various concentrations provides stronger evidence of miscibility.

  • Documentation: Record the solvent used, the ratios tested, the temperature, and the observations (miscible, immiscible, or partially miscible).

Visualizing Methodologies and Interactions

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for determining miscibility and the intermolecular forces that govern the solubility of this compound.

experimental_workflow start Start prepare Prepare clean, dry glassware start->prepare measure Measure equal volumes of This compound and test solvent prepare->measure mix Cap and mix vigorously (30-60 seconds) measure->mix observe Allow to stand and observe mix->observe decision Single clear phase? observe->decision miscible Record as Miscible decision->miscible Yes immiscible Record as Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Caption: Experimental workflow for determining the miscibility of this compound.

intermolecular_forces cluster_3_octanol This compound cluster_solvents Organic Solvents cluster_result Result octanol This compound (C8H17OH) octanol_polar Polar -OH group (Hydrogen Bonding) octanol->octanol_polar octanol_nonpolar Nonpolar C8H17 chain (van der Waals forces) octanol->octanol_nonpolar polar_solvent Polar Solvents (e.g., Ethanol, Acetone) octanol_polar->polar_solvent Strong Interaction (H-bonding, Dipole-Dipole) nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) octanol_polar->nonpolar_solvent Weaker Interaction octanol_nonpolar->polar_solvent Weaker Interaction octanol_nonpolar->nonpolar_solvent Strong Interaction (van der Waals) miscibility High Miscibility

Caption: Intermolecular forces influencing this compound's solubility.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-3-Octanol using Alcohol Dehydrogenase from Rhodococcus ruber

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (R)-3-Octanol via the asymmetric reduction of the prochiral ketone, 3-octanone. The method utilizes the highly selective alcohol dehydrogenase from Rhodococcus ruber (ADH-A) as a biocatalyst. This enzymatic approach offers a green and efficient alternative to traditional chemical methods, yielding the desired (R)-enantiomer with high enantiomeric excess and purity. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Specifically, (R)-3-Octanol is a valuable intermediate in the synthesis of various biologically active compounds. Traditional methods for obtaining enantiomerically pure alcohols often involve stoichiometric chiral reagents or expensive and toxic heavy metal catalysts. Biocatalysis, employing isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative, offering high selectivity under mild reaction conditions.

This application note focuses on the use of a well-characterized alcohol dehydrogenase from Rhodococcus ruber (ADH-A) for the asymmetric reduction of 3-octanone. ADH-A is a robust, NADH-dependent, medium-chain secondary alcohol dehydrogenase known for its broad substrate scope and excellent enantioselectivity.[1] The enzyme exhibits remarkable tolerance to organic solvents, which allows for reactions to be conducted at high substrate concentrations, thereby improving process efficiency.[1][2]

Principle of the Method

The enantioselective synthesis of (R)-3-Octanol is achieved through the biocatalytic reduction of 3-octanone. The ADH-A enzyme stereoselectively transfers a hydride from the nicotinamide cofactor (NADH) to the carbonyl group of 3-octanone, preferentially forming the (R)-alcohol. To make the process catalytic, an in-situ cofactor regeneration system is employed. In this protocol, 2-propanol serves as a sacrificial co-substrate, which is oxidized to acetone by the same enzyme, regenerating the NADH from NAD+. This coupled-substrate approach is highly efficient and cost-effective.

Reaction Scheme:

Materials and Reagents

  • Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) (lyophilized powder or as E. coli whole cells overexpressing the enzyme)

  • 3-Octanone (≥98%)

  • 2-Propanol (anhydrous, ≥99.5%)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • (R)-3-Octanol and (S)-3-Octanol standards (for GC analysis)

  • Nitrogen gas

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 3-Octanone
  • Enzyme Preparation:

    • If using lyophilized ADH-A, prepare a stock solution of the enzyme in 100 mM Tris-HCl buffer (pH 7.5).

    • If using whole cells, harvest the cells by centrifugation and wash with buffer. Resuspend the cell pellet in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • In a sealed reaction vessel, combine 100 mM Tris-HCl buffer (pH 7.5) and 2-propanol (as co-substrate and co-solvent).

    • Add the ADH-A enzyme solution or whole-cell suspension to the reaction mixture.

    • Purge the vessel with nitrogen gas for 5 minutes.

    • Add 3-octanone to the reaction mixture to the desired final concentration (e.g., 50 mM).

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of ethyl acetate.

    • If using whole cells, centrifuge the mixture to pellet the cells before extraction.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude (R)-3-Octanol.

    • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography
  • Sample Preparation:

    • Prepare a standard solution of racemic 3-octanol.

    • Prepare solutions of the synthesized (R)-3-Octanol and the starting material, 3-octanone.

    • Dilute the samples in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: Chiral GC column (e.g., FS-LIPODEX® E, 25 m x 0.25 mm ID).

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program: Start at 90°C, hold for 1 minute, then ramp to 150°C at 2°C/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 1:50.

  • Data Analysis:

    • Identify the retention times for the (R)- and (S)-enantiomers of this compound using the racemic standard.

    • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized product.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Data Presentation

The following table summarizes typical results for the enantioselective reduction of 3-octanone using ADH-A from Rhodococcus ruber.

EntrySubstrate Conc. (mM)Enzyme Loading (U/mmol)Co-substrate (v/v %)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
150102-Propanol (20%)24>9995>99 (R)
2100102-Propanol (20%)489892>99 (R)
3200202-Propanol (30%)729588>99 (R)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Analysis & Purification prep_enzyme Enzyme/Cell Preparation reaction_setup Reaction Setup (Buffer, Co-substrate, Enzyme) prep_enzyme->reaction_setup prep_buffer Buffer & Reagent Preparation prep_buffer->reaction_setup add_substrate Substrate Addition (3-Octanone) reaction_setup->add_substrate incubation Incubation (30°C, Agitation) add_substrate->incubation workup Work-up (Extraction & Drying) incubation->workup purification Purification (Column Chromatography) workup->purification gc_analysis Chiral GC Analysis (ee Determination) purification->gc_analysis

Caption: Workflow for the enantioselective synthesis of (R)-3-Octanol.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_enzyme ADH-A Active Site enzyme_nadh Enzyme-NADH alcohol (R)-3-Octanol enzyme_nadh->alcohol reduces to acetone Acetone enzyme_nadh->acetone releases enzyme_nad Enzyme-NAD+ enzyme_nad->enzyme_nadh to isopropanol 2-Propanol enzyme_nad->isopropanol binds ketone 3-Octanone ketone->enzyme_nadh binds alcohol->enzyme_nad releases isopropanol->enzyme_nad regenerates

Caption: Catalytic cycle for the ADH-A mediated reduction of 3-octanone.

Troubleshooting

ProblemPossible CauseSolution
Low ConversionInactive enzymeUse fresh enzyme or a new batch of cells. Check enzyme activity with a standard substrate.
Substrate/Product InhibitionDecrease initial substrate concentration. Consider in-situ product removal.
Incorrect pH or temperatureOptimize reaction pH and temperature for ADH-A.
Low Enantiomeric ExcessNon-selective reductionEnsure no contamination with other microorganisms. Confirm the selectivity of the enzyme batch.
Racemization of productCheck if work-up conditions (e.g., pH) are causing racemization.
Poor Peak Resolution in GCInappropriate GC column or methodOptimize the temperature program. Use a different chiral stationary phase if necessary.

Conclusion

The biocatalytic reduction of 3-octanone using alcohol dehydrogenase from Rhodococcus ruber (ADH-A) provides a highly efficient and selective method for the synthesis of enantiomerically pure (R)-3-Octanol. The protocol is robust, scalable, and operates under mild, environmentally friendly conditions. This method is a valuable tool for researchers and professionals requiring access to this important chiral building block.

References

Application Notes and Protocols for the Biocatalytic Production of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 3-octanol, a valuable chiral building block in the pharmaceutical and flavor industries. The focus is on the asymmetric reduction of 3-octanone using alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), employing both isolated enzymes and whole-cell biocatalysts.

Introduction to Biocatalytic this compound Production

The synthesis of enantiomerically pure alcohols is of significant interest in chemical and pharmaceutical development.[1][2][3] Biocatalysis, utilizing enzymes as catalysts, offers a green and efficient alternative to traditional chemical methods for producing chiral molecules like this compound.[1][3] This is primarily achieved through the stereoselective reduction of the prochiral ketone, 3-octanone. The enzymes predominantly used for this transformation are alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), which are dependent on nicotinamide cofactors (NADH or NADPH).[4]

Advantages of Biocatalysis for this compound Synthesis:

  • High Enantioselectivity: Enzymes can produce this compound with very high enantiomeric excess (e.e.), often exceeding 99%.[4][5]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near ambient temperature and pressure in aqueous media, which prevents isomerization and degradation of sensitive molecules.[1]

  • Environmental Sustainability: This "green chemistry" approach reduces the need for hazardous reagents and organic solvents, minimizing waste generation.[1]

  • High Chemo- and Regioselectivity: Enzymes exhibit remarkable specificity, often eliminating the need for complex protection and deprotection steps common in traditional organic synthesis.[1]

Key Considerations for Biocatalytic Synthesis

Successful biocatalytic production of this compound requires careful consideration of several factors:

  • Enzyme Selection: The choice of enzyme determines the stereochemical outcome. ADHs following Prelog's rule typically yield (S)-alcohols, while anti-Prelog enzymes produce (R)-alcohols.[5][6] Enzymes from organisms like Lactobacillus kefir, Lactobacillus brevis, and various Candida species are commonly employed.[4][5][6][7][8][9]

  • Cofactor Regeneration: The high cost of NADH and NADPH necessitates their in-situ regeneration. This can be achieved through a substrate-coupled approach, where a sacrificial alcohol like isopropanol is used in excess, or an enzyme-coupled system, often using formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[4]

  • Isolated Enzyme vs. Whole-Cell Systems:

    • Isolated Enzymes: Offer high volumetric productivity and eliminate side reactions. However, they require costly purification, and the cofactor must be supplied and regenerated externally.[10]

    • Whole-Cell Biocatalysts: Provide a natural environment for the enzyme and have endogenous systems for cofactor regeneration, making them more cost-effective.[11][12] However, they may have lower volumetric productivity and the potential for side reactions.[12]

  • Reaction Medium: Due to the low water solubility of 3-octanone and this compound, a biphasic system (e.g., water/n-hexane) can be employed to improve substrate availability, reduce product inhibition, and simplify downstream processing.[8]

  • Immobilization: Immobilizing the enzyme or whole cells can enhance stability, allow for reuse of the biocatalyst, and facilitate continuous processing.[13][14]

Quantitative Data Presentation

The following tables summarize the performance of various biocatalytic systems for the production of this compound and related chiral alcohols.

Table 1: Biocatalytic Reduction of 3-Octanone to this compound

Biocatalyst (Enzyme/Organism)Biocatalyst FormCofactor RegenerationSubstrate Conc.Time (h)Conversion (%)Product e.e. (%)ChiralityReference
Alcohol Dehydrogenase from Lactobacillus brevisIsolated EnzymeIsopropanol--->99(R)[5]
Alcohol Dehydrogenase from Lactobacillus kefirIsolated EnzymeGlucose Dehydrogenase-->95>99(R)[5][6]
Carbonyl Reductase from Candida magnoliaeIsolated Enzyme---->99(S)[5]
Oenococcus oeni CECT4730Whole CellsGlucose~1.0 M24->98(R)-

Table 2: Performance of ADH from Lactobacillus kefir with Various Ketones

SubstrateProductTime (h)Conversion (%)Product e.e. (%)Chirality
Acetophenone1-Phenylethanol24>99>99(R)
2-Octanone2-Octanol2498>99(R)
Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate24>99>99(R)
1-(3,5-bis(trifluoromethyl)phenyl)ethanone(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol2435>99(R)

Data synthesized from multiple sources indicating the versatility of this enzyme.[4][5][6]

Experimental Workflows and Signaling Pathways

The general workflow for biocatalytic this compound production involves biocatalyst preparation, the enzymatic reaction, and subsequent product purification.

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_purification Downstream Processing A Microorganism Cultivation (e.g., E. coli, Yeast) B Cell Harvesting & Washing A->B C Cell Lysis & Centrifugation B->C E Whole-Cell Biocatalyst (Resting Cells) B->E D Enzyme Purification (e.g., Chromatography) C->D F Isolated Enzyme D->F G Immobilization (Optional) E->G F->G I Add Biocatalyst (Immobilized or Free) G->I H Reaction Setup: - Buffer - 3-Octanone - Cofactor (e.g., NADP+) - Regeneration System (e.g., Isopropanol) H->I J Incubation (Controlled Temp. & Agitation) I->J K Biocatalyst Removal (Centrifugation/Filtration) J->K L Liquid-Liquid Extraction (e.g., with Ethyl Acetate) K->L M Solvent Evaporation L->M N Purification (e.g., Column Chromatography) M->N O Pure this compound N->O

Figure 1: General experimental workflow for the production of this compound.

The core of the reaction is the enzyme-mediated hydride transfer from the cofactor (NADPH) to the ketone (3-octanone). The cofactor is regenerated in a cyclic process.

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone 3-Octanone Enzyme ADH / KRED Ketone->Enzyme Alcohol This compound Enzyme->Alcohol CoProduct Acetone Enzyme->CoProduct NADP NADP+ Enzyme->NADP CoSubstrate Isopropanol CoSubstrate->Enzyme Regeneration Substrate NADPH NADPH + H+ NADPH->Enzyme NADP->NADPH Regeneration

Figure 2: Substrate-coupled cofactor regeneration cycle.

Experimental Protocols

Protocol 1: this compound Production Using Isolated Alcohol Dehydrogenase

This protocol describes the asymmetric reduction of 3-octanone using a commercially available or purified alcohol dehydrogenase with isopropanol for cofactor regeneration.

Materials and Reagents:

  • Alcohol Dehydrogenase (e.g., from Lactobacillus brevis or Lactobacillus kefir)

  • 3-Octanone

  • NADP+ or NAD+ (as required by the specific enzyme)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Isopropanol (2-Propanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., glass vial with magnetic stirrer)

  • Temperature-controlled shaker or water bath

  • Centrifuge (for enzyme removal if necessary)

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • Reaction Setup: In a 50 mL sealed reaction vessel, prepare a 20 mL reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), NADP+ (1 mM), and isopropanol (10% v/v).

  • Substrate Addition: Add 3-octanone to a final concentration of 50 mM.

  • Enzyme Addition: Add the isolated alcohol dehydrogenase to a final concentration of 1-2 mg/mL.

  • Incubation: Seal the vessel and incubate at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress by taking small aliquots over time.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume (20 mL) of ethyl acetate. Mix vigorously for 2 minutes.

  • Phase Separation: Separate the organic layer. If an emulsion forms, centrifuge the mixture to break it.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting oil for conversion and enantiomeric excess using a GC equipped with a chiral column.

Protocol 2: this compound Production Using a Whole-Cell Biocatalyst

This protocol details the use of recombinant E. coli cells overexpressing an alcohol dehydrogenase for the reduction of 3-octanone.

Materials and Reagents:

  • Recombinant E. coli cells expressing a suitable ADH

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • 3-Octanone

  • n-Hexane (for biphasic system)

  • Centrifuge and centrifuge bottles

  • Temperature-controlled incubator shaker

Procedure:

  • Cell Culture and Induction:

    • Inoculate 5 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli and grow overnight at 37°C.

    • Use the overnight culture to inoculate 500 mL of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Preparation of Resting Cells: Wash the cell pellet twice with phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final cell concentration (wet cell weight) of 50 g/L.

  • Whole-Cell Bioreduction (Biphasic System):

    • In a 250 mL flask, combine 50 mL of the cell suspension with 50 mL of n-hexane.

    • Add glucose to the aqueous phase to a final concentration of 100 mM (for cofactor regeneration).

    • Add 3-octanone to the organic phase to a final concentration of 100 mM.

  • Incubation: Seal the flask and incubate at 30°C with vigorous shaking (e.g., 200 rpm) for 24-72 hours.

  • Product Recovery:

    • Separate the organic phase from the aqueous phase.

    • Extract the aqueous phase again with an equal volume of n-hexane to recover any remaining product.

    • Combine the organic phases.

  • Analysis: Directly analyze the n-hexane phase by chiral GC to determine the conversion and enantiomeric excess of this compound.

Conclusion

The biocatalytic production of this compound offers a powerful and sustainable method for accessing this important chiral molecule. By carefully selecting the enzyme, reaction format (isolated enzyme or whole-cell), and optimizing reaction conditions, high yields and excellent enantioselectivities can be achieved. The protocols provided herein serve as a starting point for researchers to develop robust and efficient processes for the synthesis of this compound and other valuable chiral alcohols.

References

Application Notes and Protocols for the Purification of 3-Octanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octanol, a secondary alcohol, finds extensive application as a flavoring agent, fragrance component, and a chemical intermediate in various syntheses.[1][2] For these applications, particularly in the pharmaceutical and food industries, high purity of this compound is paramount. This document provides a detailed protocol for the purification of this compound using fractional distillation, a technique ideal for separating components with close boiling points.[3][4] The protocol covers the principles of fractional distillation, apparatus setup, detailed experimental procedures, and methods for assessing the purity of the final product.

Introduction

This compound, also known as ethyl pentyl carbinol, is a colorless liquid with a characteristic nutty and herbaceous odor.[1][5] It is a valuable compound in the synthesis of plasticizers, esters, and other organic molecules.[2] Commercial grades of this compound may contain impurities from its synthesis, such as unreacted starting materials or byproducts like other isomers of octanol or ketones. Fractional distillation is a highly effective method for separating these impurities based on differences in their boiling points, thereby yielding high-purity this compound.[6] This technique involves a series of consecutive distillations within a single apparatus, a fractionating column, which allows for a more efficient separation than simple distillation.[4]

Physical and Chemical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for its successful purification by fractional distillation. The boiling point, in particular, dictates the temperature at which the compound will vaporize and subsequently be collected.

PropertyValueReference
Molecular Formula C8H18O--INVALID-LINK--
Molecular Weight 130.23 g/mol --INVALID-LINK--
Boiling Point 173-176 °C at 760 mmHg[1][7]
Melting Point -45 °C[1][8]
Density 0.818 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.425-1.429[1]
Flash Point 68 °C (154.4 °F)
Solubility Insoluble in water; soluble in alcohol and ether[1]
Appearance Clear, colorless liquid[1][8]

Principle of Fractional Distillation

Fractional distillation is a separation technique used for mixtures of liquids with boiling points that differ by less than 25 °C at atmospheric pressure.[3] The process relies on establishing a temperature gradient along a fractionating column.[3] As the mixture in the distillation flask is heated, the vapor rises and enters the column. Inside the column, which is packed with materials like glass beads or rings to increase surface area, the vapor undergoes multiple cycles of condensation and vaporization.[4] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[9] The vapor that eventually reaches the top of the column is almost pure, where it then passes into the condenser, liquefies, and is collected as the distillate.[3]

Experimental Protocol

This protocol details the purification of crude this compound. It is assumed the crude product contains impurities with both lower and higher boiling points.

Materials and Apparatus

Materials:

  • Crude this compound

  • Boiling chips or a magnetic stir bar

  • Heating mantle or oil bath

  • Insulating material (e.g., glass wool, aluminum foil)

  • Ice for the condenser and receiving flask (optional)

Apparatus:

  • Round-bottom flask (appropriately sized for the volume of crude this compound)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Liebig condenser

  • Receiving flask (e.g., round-bottom flask or Erlenmeyer flask)

  • Clamps and retort stands

  • Tubing for condenser water inlet and outlet

Apparatus Setup Workflow

The following diagram illustrates the logical workflow for setting up the fractional distillation apparatus.

Fractional_Distillation_Workflow cluster_setup Apparatus Assembly cluster_operation Distillation Process cluster_analysis Purity Assessment A 1. Add crude this compound and boiling chips to round-bottom flask B 2. Secure flask in heating mantle A->B C 3. Attach fractionating column to the flask B->C D 4. Place distillation head on the column C->D E 5. Insert thermometer into the distillation head D->E F 6. Attach condenser to the side arm of the distillation head E->F G 7. Connect receiving flask to the condenser F->G H 8. Connect water tubing to the condenser (in at bottom, out at top) G->H I 9. Insulate the column H->I J 10. Start water flow through the condenser I->J K 11. Begin gentle heating J->K L 12. Collect fractions based on boiling point K->L N 14. Analyze fractions (e.g., refractive index, GC) L->N M 13. Monitor temperature M->L O 15. Combine pure fractions N->O

Caption: Workflow for the purification of this compound via fractional distillation.

Detailed Procedure
  • Preparation: Place the crude this compound (filling the flask to no more than two-thirds of its volume) and a few boiling chips or a magnetic stir bar into the round-bottom flask.[4]

  • Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4][10]

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[3]

  • Cooling: Start a gentle flow of cold water through the condenser, with the water entering at the bottom inlet and exiting from the top outlet.[4]

  • Heating: Begin heating the distillation flask gently using a heating mantle or oil bath.[11]

  • Fraction Collection:

    • Fraction 1 (Forerun): As the liquid begins to boil, observe the vapor rising through the column. The temperature on the thermometer will rise and then stabilize. Collect the initial distillate (forerun) that comes over at a lower temperature. This fraction will contain the more volatile impurities.

    • Fraction 2 (Main Fraction): Once the temperature of the vapor stabilizes at or near the boiling point of this compound (approx. 173-176 °C), change the receiving flask to collect the main fraction of purified this compound.[7] Collect this fraction while the temperature remains constant.

    • Fraction 3 (Residue): If the temperature begins to rise significantly above the boiling point of this compound, or if the distillation rate slows dramatically, stop the distillation. The liquid remaining in the distillation flask is the residue, containing less volatile impurities.

  • Shutdown: Turn off the heating source and allow the apparatus to cool completely before disassembling.

Data Presentation and Purity Assessment

The purity of the collected fractions should be assessed to determine which ones to combine for the final product. Refractive index measurement is a quick method for assessing purity, as it is a physical constant sensitive to impurities. For more rigorous analysis, Gas Chromatography (GC) is recommended.

Table 1: Hypothetical Fractional Distillation Data for this compound Purification

Fraction NumberTemperature Range (°C)Volume (mL)Refractive Index (n20/D)Purity by GC (%)
1 (Forerun)160-17251.42285
2 (Main)173-175401.42699.5
3 (Residue)>1765N/A< 90

Based on the data, Fraction 2 would be considered pure this compound.

Troubleshooting

  • No Distillate: Check for leaks in the apparatus. Ensure the heating is sufficient, but not excessive (which can cause flooding of the column).

  • Fluctuating Temperature: This may indicate uneven boiling. Ensure proper stirring or the presence of fresh boiling chips. It could also indicate that a fraction has completely distilled and a new component is beginning to distill.

  • "Bumping" (Sudden, Violent Boiling): This is caused by superheating. Always use boiling chips or a magnetic stirrer.

Safety Precautions

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is irritating to the eyes, respiratory system, and skin.[7]

  • Never heat a closed system. Ensure the apparatus is open to the atmosphere at the receiving end.

  • Be aware of the flash point of this compound (68 °C) and keep ignition sources away from the apparatus.

  • Use clamps to securely fasten all components of the apparatus to prevent them from falling and breaking.[4]

Conclusion

Fractional distillation is a robust and effective method for the purification of this compound. By carefully controlling the distillation temperature and collecting fractions based on their boiling points, it is possible to separate volatile and non-volatile impurities, yielding a final product of high purity suitable for demanding applications in research and industry. The purity of the final product should always be confirmed by appropriate analytical techniques.

References

Application Note: Chiral Separation of 3-Octanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chiral separation of (R)- and (S)-3-octanol enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the structural properties of 3-octanol, specifically its lack of a UV chromophore and conformational flexibility, two primary strategies are presented: a direct method on a polysaccharide-based chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. The indirect method is often preferred as it introduces a UV-active moiety, enhancing detection sensitivity and often improving chiral recognition.

Introduction

Chirality is a critical aspect in the pharmaceutical, chemical, and agricultural industries, as enantiomers of the same compound can exhibit significantly different biological and pharmacological activities.[1] this compound, a simple secondary alcohol, possesses a single stereocenter. The accurate determination of its enantiomeric purity is essential for its use in synthesis, as a fragrance component, or as a chiral building block. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for resolving enantiomers.[2]

The primary challenge in the chiral separation of small aliphatic alcohols like this compound is their structural simplicity and flexibility, which can make enantiomeric recognition by the CSP difficult.[3] Furthermore, this compound lacks a chromophore, precluding detection by standard UV-Vis detectors. This application note addresses these challenges by providing two robust protocols.

Chromatographic Strategies

The resolution of this compound enantiomers can be approached in two ways:

  • Direct Separation: This method involves the direct injection of the neat or dissolved this compound sample onto a chiral column. While straightforward, it requires a highly selective CSP and a non-UV detector, such as a Refractive Index Detector (RID).

  • Indirect Separation (via Derivatization): This approach involves reacting the hydroxyl group of this compound with a chiral or achiral derivatizing agent. This is often the more successful strategy because the resulting derivative is more rigid, may contain functional groups that enhance interaction with the CSP, and typically includes a strong chromophore for sensitive UV detection.[4] A common derivatizing agent is 3,5-dinitrobenzoyl chloride, which forms a 3,5-dinitrophenylurethane (DNPU) derivative.

Data Presentation

The following tables summarize illustrative quantitative data for the two proposed methods. These values are representative and may vary based on the specific HPLC system, column batch, and laboratory conditions.

Table 1: Illustrative Data for Direct Chiral Separation of this compound

Parameter(R)-3-Octanol(S)-3-Octanol
Retention Time (t_R)10.2 min11.5 min
Tailing Factor (T_f)1.11.1
Theoretical Plates (N)85008900
Separation Metrics \multicolumn{2}{c}{}
Selectivity Factor (α)\multicolumn{2}{c}{1.13}
Resolution (R_s)\multicolumn{2}{c}{1.65}

Table 2: Illustrative Data for Indirect Chiral Separation of 3,5-Dinitrobenzoyl Derivatized this compound

Parameter(R)-3-Octanol Derivative(S)-3-Octanol Derivative
Retention Time (t_R)12.8 min14.9 min
Tailing Factor (T_f)1.01.1
Theoretical Plates (N)1150011800
Separation Metrics \multicolumn{2}{c}{}
Selectivity Factor (α)\multicolumn{2}{c}{1.18}
Resolution (R_s)\multicolumn{2}{c}{2.80}

Experimental Protocols

Protocol 1: Direct Enantioseparation of this compound

This protocol is suitable when a Refractive Index Detector is available and derivatization is to be avoided. Polysaccharide-based CSPs are highly effective for this type of separation.[5]

Methodology:

  • HPLC System: Any standard HPLC system equipped with a pump, injector, column oven, and a Refractive Index Detector (RID).

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

    • Column: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (98:2, v/v).

    • Note: The ratio of hexane to alcohol is the most critical parameter for optimizing resolution. A lower percentage of alcohol generally increases retention and resolution.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Refractive Index Detector (RID). The detector and lines must be thoroughly flushed and stabilized.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

Protocol 2: Indirect Enantioseparation via Derivatization

This protocol is recommended for its enhanced sensitivity, peak shape, and typically higher resolution. The derivatization introduces a rigid, planar 3,5-dinitrobenzoyl group, which provides strong π-π interaction sites for improved chiral recognition on a Pirkle-type CSP.[7]

A. Derivatization Procedure (3,5-Dinitrobenzoyl Chloride)

  • Dissolve 10 mg of racemic this compound in 1 mL of anhydrous pyridine in a small vial.

  • Add 25 mg of 3,5-dinitrobenzoyl chloride to the solution.

  • Cap the vial and heat at 60°C for 1 hour, or let stand at room temperature for 4 hours.

  • Evaporate the pyridine under a stream of nitrogen.

  • Redissolve the residue in 5 mL of dichloromethane and wash with 5 mL of 1M HCl, followed by 5 mL of saturated sodium bicarbonate solution, and finally 5 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Reconstitute the residue in 10 mL of the HPLC mobile phase for analysis.

B. HPLC Methodology

  • HPLC System: Standard HPLC system with a pump, injector, column oven, and a UV-Vis Detector.

  • Chiral Stationary Phase: A Pirkle-type CSP, such as one based on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine covalently bonded to silica.

    • Column: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

G Experimental Workflow for Chiral Separation of this compound cluster_prep Sample Preparation cluster_decision Method Selection cluster_direct Direct Method cluster_indirect Indirect Method cluster_results Data Analysis racemic Racemic this compound Sample decision UV Detector Available? racemic->decision direct_hplc HPLC Analysis (Polysaccharide CSP) Detector: RID decision->direct_hplc No derivatize Derivatize with 3,5-Dinitrobenzoyl Chloride decision->derivatize Yes results Quantify Enantiomers (Retention Time, Peak Area) direct_hplc->results indirect_hplc HPLC Analysis (Pirkle-type CSP) Detector: UV derivatize->indirect_hplc indirect_hplc->results

Caption: Workflow for selecting a chiral HPLC method for this compound.

G Key Factors in Chiral Separation of Alcohols cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_analyte Analyte Properties center Chiral Resolution (Rs) csp_type Selector Type (e.g., Polysaccharide, Pirkle) csp_type->center csp_interactions Interaction Sites (H-bonding, π-π, Steric) csp_interactions->center mp_composition Solvent Ratio (e.g., Hexane/IPA) mp_composition->center mp_modifier Alcohol Modifier (Polarity & Steric Hindrance) mp_modifier->center analyte_structure Molecular Rigidity analyte_structure->center analyte_derivatization Derivatization (Adds interaction sites) analyte_derivatization->center

Caption: Factors influencing the chiral resolution of alcohols by HPLC.

References

Application Notes and Protocols for the Quantification of 3-Octanol in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) produced by fungi are a subject of growing interest due to their diverse biological activities, which include roles in fungal communication, interactions with other organisms, and potential as biomarkers or sources for new drug development. 3-Octanol is a common fungal VOC that contributes to the characteristic "mushroom" aroma and has been implicated in various ecological interactions. Accurate quantification of this compound in fungal cultures is crucial for understanding its biosynthetic regulation, biological function, and potential applications.

This document provides a detailed protocol for the quantification of this compound in fungal cultures using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is sensitive, solvent-free, and requires minimal sample preparation, making it ideal for the analysis of fungal VOCs.[1][2]

Biochemical Pathway of this compound Precursor

The biosynthesis of C8-volatiles like this compound in fungi typically originates from the enzymatic breakdown of fatty acids, primarily linoleic acid. While the pathway for the closely related 1-octen-3-ol is well-documented, this compound is understood to be formed through a similar oxylipin pathway. This process is initiated by lipoxygenases (LOX) or dioxygenases (DOX), which introduce oxygen into linoleic acid to form hydroperoxides. These intermediates are then cleaved by hydroperoxide lyases (HPL) to produce shorter-chain aldehydes and alcohols. The final step to yield this compound involves the reduction of 3-octanone.

3-Octanol_Biosynthesis Linoleic_Acid Linoleic Acid Hydroperoxide Linoleic Acid Hydroperoxide Linoleic_Acid->Hydroperoxide Lipoxygenase (LOX) / Dioxygenase (DOX) 3-Octanone 3-Octanone Hydroperoxide->3-Octanone Hydroperoxide Lyase (HPL) This compound This compound 3-Octanone->this compound Reductase

Figure 1: Simplified biosynthetic pathway of this compound from linoleic acid in fungi.

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol outlines the necessary steps for the extraction and quantification of this compound from the headspace of fungal cultures.

1. Materials and Reagents

  • Fungal Culture: Actively growing culture of the fungus of interest in a suitable liquid or solid medium.

  • Headspace Vials: 20 mL amber glass vials with screw caps and PTFE/silicone septa.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.

  • SPME Fiber Holder: For manual or automated sampling.

  • Heating Block or Water Bath: To maintain a constant temperature during extraction.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium (99.999% purity).

  • This compound Standard: Analytical grade for calibration curve preparation.

  • Internal Standard (IS): e.g., 2-Octanol or a deuterated analog, for improved quantification accuracy.

  • Solvent: Methanol or ethanol (HPLC grade) for standard preparation.

2. Experimental Workflow

Experimental_Workflow cluster_Preparation Sample & Standard Preparation cluster_Extraction Headspace SPME cluster_Analysis GC-MS Analysis cluster_Quantification Data Analysis Culture 1. Fungal Culture Preparation Incubation 3. Sample Incubation & Equilibration Culture->Incubation Standards 2. Calibration Standards & Internal Standard Preparation Integration 8. Peak Integration & Quantification Standards->Integration Extraction 4. SPME Fiber Exposure (Adsorption) Incubation->Extraction Desorption 5. Thermal Desorption in GC Inlet Extraction->Desorption Separation 6. Chromatographic Separation Desorption->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Detection->Integration Results 9. Data Reporting Integration->Results

Figure 2: Experimental workflow for this compound quantification.

3. Detailed Methodology

3.1. Fungal Culture Preparation

  • Grow the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth) or on a solid agar medium.

  • Transfer a defined amount of the liquid culture or a standardized agar plug into a 20 mL headspace vial. For liquid cultures, typically 5-10 mL is used.

  • Seal the vial immediately with a screw cap containing a PTFE/silicone septum.

3.2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound in methanol.

  • Create a series of working standard solutions by serial dilution of the stock solution.

  • Prepare a stock solution of the internal standard (e.g., 2-octanol) in methanol.

  • For calibration, add a known amount of each this compound working standard and a fixed amount of the internal standard to empty headspace vials containing the same medium as the fungal cultures (to mimic the matrix).

3.3. Headspace Solid-Phase Microextraction (HS-SPME)

  • Conditioning the SPME Fiber: Before first use, and as recommended by the manufacturer, condition the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for 30-60 minutes to remove any contaminants.

  • Incubation and Equilibration: Place the sample vials in a heating block or water bath set to a constant temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace above the fungal culture. Expose the fiber for a standardized time (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.[1][2] The extraction time and temperature should be optimized for the specific fungal species and experimental setup.

3.4. GC-MS Analysis

  • Desorption: After extraction, immediately retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. The desorption time is typically 2-5 minutes.

  • Chromatographic Separation: A typical GC oven temperature program could be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • The carrier gas (Helium) flow rate is typically set to 1.0-1.5 mL/min.

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 35 to 350.

3.5. Data Analysis and Quantification

  • Identification: Identify this compound in the chromatogram by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will have characteristic fragment ions.

  • Quantification: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the fungal culture samples by using the regression equation from the calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and structured table. This allows for easy comparison between different fungal species, growth conditions, or time points.

Table 1: Quantification of this compound in Different Fungal Cultures

Fungal SpeciesGrowth MediumIncubation Time (days)This compound Concentration (µg/L of headspace)Standard Deviation
Penicillium chrysogenumPDA715.2± 1.8
Aspergillus flavusMEB58.7± 0.9
Trichoderma viridePDA722.5± 2.5
Fusarium oxysporumPDB105.1± 0.6

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the fungal species, strain, and culture conditions.

Conclusion

The HS-SPME-GC-MS method provides a robust and sensitive platform for the quantification of this compound in fungal cultures.[3] Adherence to a standardized protocol is essential for obtaining reproducible and accurate results. The data generated from such studies can provide valuable insights into fungal metabolism, chemical ecology, and may lead to the discovery of novel bioactive compounds for various applications in research and industry.

References

Application Notes and Protocols for the Use of 3-Octanol as a Standard in Volatile Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-octanol as a standard for the quantitative and semi-quantitative analysis of volatile organic compounds (VOCs). This document outlines the rationale for its use, detailed experimental protocols, and data presentation guidelines suitable for research, quality control, and drug development applications.

Introduction to this compound as a Volatile Standard

This compound (C₈H₁₈O) is a secondary alcohol characterized by a distinct mushroom, earthy, and nutty aroma.[1][2] Its chemical and physical properties make it an excellent choice as an internal and external standard in various volatile analysis applications, particularly those employing gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

Key Properties of this compound:

PropertyValueReference
Molecular Weight130.23 g/mol [3]
Boiling Point174-176 °C[4]
Vapor Pressure~1 mmHg (at 20 °C)[4]
SolubilityInsoluble in water; soluble in alcohol and ether.[5]
Density0.818 g/mL (at 25 °C)[4]

Advantages of Using this compound as a Standard:

  • Chemical Stability: this compound is a stable compound, ensuring consistency across multiple analyses.

  • Commercial Availability: High-purity analytical standards of this compound are readily available.[4]

  • Intermediate Volatility: Its boiling point and vapor pressure are in the mid-range of many common volatile analytes, making it a suitable internal standard that elutes within a typical GC run time without interfering with very early or late eluting compounds.

  • Distinct Mass Spectrum: this compound produces a characteristic mass spectrum, allowing for clear identification and quantification when using GC-MS.

  • Limited Natural Occurrence at High Concentrations: While present in some natural products like mushrooms and certain plants, its concentration is often low enough that a spiked standard can be easily distinguished.[3][6]

Applications in Volatile Analysis

This compound is a versatile standard applicable to a wide range of matrices and analytical techniques.

Common Applications:

  • Food and Beverage Analysis: Quantification of flavor and aroma compounds in products such as mushrooms, fruits, and fermented beverages like cider.[6][7]

  • Environmental Monitoring: Analysis of volatile pollutants in air, water, and soil samples.

  • Pharmaceutical and Drug Development: Used in the analysis of residual solvents and volatile impurities in active pharmaceutical ingredients (APIs) and finished products.

  • Metabolomics: As a reference compound in the study of volatile metabolites from biological systems, including microorganisms and plants.[4]

Analytical Techniques:

  • Headspace (HS) Analysis: Particularly useful for the analysis of volatiles in solid and liquid samples.

  • Solid-Phase Microextraction (SPME): A common technique for the extraction and concentration of VOCs prior to GC analysis.[6]

  • Direct Liquid Injection: For samples that are soluble in a GC-compatible solvent.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound standards and their application in quantitative volatile analysis using Headspace-SPME-GC-MS.

Preparation of this compound Standard Solutions

Materials:

  • This compound (analytical standard, ≥99% purity)

  • Methanol or Ethanol (GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol for Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve the this compound in approximately 50 mL of methanol.

  • Bring the flask to a final volume of 100 mL with methanol.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store the stock solution in a tightly sealed amber glass vial at 4°C.

Protocol for Working Standard Solutions (e.g., 1-100 µg/mL):

Prepare a series of working standards by performing serial dilutions of the stock solution. For example, to prepare a 10 µg/mL working solution:

  • Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Mix thoroughly.

  • Prepare fresh working solutions regularly to ensure accuracy.

Headspace-SPME-GC-MS Analysis Protocol

This protocol is a general guideline and may require optimization based on the specific analytes, matrix, and instrumentation.

Instrumentation and Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME Autosampler

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Saturated NaCl solution

Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Weigh Sample into Vial add_salt Add Saturated NaCl Solution sample->add_salt add_is Spike with this compound (Internal Standard) add_salt->add_is incubate Incubate and Equilibrate add_is->incubate extract Expose SPME Fiber to Headspace incubate->extract desorb Thermally Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for volatile analysis using this compound as an internal standard.

Experimental Steps:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

    • Add a consistent volume of saturated NaCl solution (e.g., 1 mL) to each vial to improve the partitioning of volatiles into the headspace.

    • For internal standard calibration, spike each sample and calibration standard with a known amount of this compound working solution (e.g., 50 µL of a 10 µg/mL solution).

    • Immediately seal the vials.

  • Headspace-SPME:

    • Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 4 minutes).

    • Separate the desorbed volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Utilize a temperature program optimized for the target analytes.

    • Detect the compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Data Presentation and Quantitative Analysis

Accurate quantification relies on the creation of a calibration curve and the validation of the analytical method.

Calibration Methods

Internal Standard Calibration:

This is the preferred method as it corrects for variations in sample matrix, extraction efficiency, and injection volume.

G cluster_prep Calibration Standards cluster_analysis Analysis cluster_curve Calibration Curve cluster_quant Quantification std1 Standard 1 (Analyte + IS) gcms GC-MS Analysis std1->gcms std2 Standard 2 (Analyte + IS) std2->gcms std_n Standard n (Analyte + IS) std_n->gcms plot Plot (Area Analyte / Area IS) vs. (Conc. Analyte / Conc. IS) gcms->plot calc Calculate Unknown Concentration plot->calc unknown Analyze Unknown Sample with IS unknown->calc

Caption: Logic of the internal standard calibration method.

External Standard Calibration:

Simpler to perform but more susceptible to matrix effects and variations in sample preparation. A calibration curve is generated by plotting the peak area of the analyte versus its concentration.

Quantitative Data Summary

The following tables provide examples of the quantitative data that should be generated and reported. The data for 1-octanol and 2-octanol are included as illustrative examples due to their structural similarity to this compound and the availability of published validation data.

Table 1: Example Calibration Data for Volatile Compounds using an Internal Standard

AnalyteConcentration (µg/mL)Analyte Peak AreaInternal Standard (this compound) Peak AreaArea Ratio (Analyte/IS)
Compound X150,0001,000,0000.05
5245,000980,0000.25
10510,0001,020,0000.50
251,275,0001,010,0001.26
502,550,000995,0002.56

Table 2: Method Validation Parameters (Illustrative Examples)

CompoundCalibration Curve EquationLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
1-Octanoly = 5E+07x + 914,7090.996--98.7[8]
2-Octanol---->95[9]
Hexanal->0.990.10.394.2-106[8]
Nonanal->0.990.20.694.2-106[8]

Note: The calibration curve equation and R² for 1-octanol are from a study on dry-cured ham and serve as an example of expected performance.[8] LOD and LOQ values are highly matrix and instrument-dependent.

Conclusion

This compound is a reliable and versatile standard for the analysis of volatile compounds across various scientific disciplines. The protocols and guidelines presented in these application notes provide a robust framework for developing and validating quantitative methods. Proper implementation of these methodologies, including the use of internal standards and thorough method validation, will ensure the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.

References

Application of 3-Octanol in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Octanol, a secondary fatty alcohol, is a significant contributor to the aroma profile of many natural products and a versatile ingredient in the flavor and fragrance industry.[1][2] Its characteristic earthy, mushroom-like, and slightly herbaceous scent profile makes it a valuable component in creating a wide range of sensory experiences.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utilization of this compound.

Chemical Profile:

PropertyValueReference
IUPAC Name Octan-3-ol[1]
Synonyms Amyl ethyl carbinol, 1-Ethylhexanol[1]
CAS Number 589-98-0[1]
FEMA Number 3581[5]
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid[6]
Odor Profile Earthy, mushroom, herbaceous, nutty, slightly fruity[3][4][7]
Solubility Freely soluble in ethanol (70%), insoluble in water[6][8]

Applications in Flavor and Fragrance

This compound's unique olfactory characteristics lend it to a variety of applications:

  • Flavor Applications: It is utilized to impart or enhance mushroom, earthy, and savory notes in a variety of food products. It is particularly effective in soups, sauces, and snack seasonings. It can also add a subtle fruity and herbaceous character to beverages and baked goods.[3][9]

  • Fragrance Applications: In perfumery, this compound is used to introduce natural, green, and earthy accords. It blends well with woody, mossy, and herbal notes to create complex and sophisticated fragrances.[3] It is also used in cosmetics and personal care products to provide a natural and fresh scent.[3]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Regulatory and Safety Information

ParameterValueSource
FEMA GRAS Status GRAS (Generally Recognized as Safe)[10]
FDA Regulation 21 CFR 172.515[10]
JECFA Number 291[11]
RIFM Safety Assessment Safe for use in fragrance ingredients under current levels of use[12]

Table 2: Typical Usage Levels in Food Products

Food CategoryAverage Maximum PPMSource
Baked Goods4.8[3]
Nonalcoholic Beverages4.0[3]

Table 3: Natural Occurrence of this compound

Natural SourceConcentration RangeSource
Mushrooms (various species)Major volatile component[9][13]
Mentha arvensis (Corn Mint)High concentration in essential oil[9][14]
ThymePresent[7]
Spearmint OilPresent[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Mushrooms

This protocol describes a method for the extraction of volatile compounds, including this compound, from fresh mushrooms using solvent extraction.

Materials:

  • Fresh mushrooms (e.g., Agaricus bisporus)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass funnel and filter paper

Procedure:

  • Sample Preparation: Homogenize 100g of fresh mushrooms in a blender with 200 mL of dichloromethane for 2 minutes.

  • Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

  • Solvent Separation: Carefully decant the dichloromethane layer into a clean flask.

  • Drying: Add anhydrous sodium sulfate to the dichloromethane extract to remove any residual water.

  • Filtration: Filter the extract through filter paper to remove the sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a gentle temperature (e.g., 35°C) to minimize the loss of volatile compounds.

  • Storage: Store the concentrated extract in a sealed vial at -20°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the parameters for the analysis of this compound in an essential oil or extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-350

  • Scan Mode: Full scan

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification can be performed using an internal or external standard method.

Protocol 3: Sensory Evaluation of this compound

This protocol describes a basic triangle test to determine if a sensory difference exists between two samples, one of which contains added this compound.

Materials:

  • Odorless and tasteless base (e.g., water for flavor, mineral oil for fragrance)

  • This compound solution of a known concentration

  • Sensory panel of at least 15-20 trained or consumer panelists

  • Identical, coded sample cups

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation:

    • Prepare a control sample (A) using only the base material.

    • Prepare a test sample (B) by adding a specific concentration of this compound to the base material.

  • Test Setup: For each panelist, present three coded samples: two of one type and one of the other (e.g., AAB, BBA, ABA, BAB). The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct panelists to sniff (for fragrance) or taste (for flavor) the samples from left to right and identify the sample that is different from the other two.

  • Data Analysis:

    • Count the number of correct responses.

    • Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if there is a significant difference between the control and the test sample at a given confidence level (e.g., p < 0.05).

Visualizations

Olfactory Signaling Pathway for Alcohols

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf Gαolf OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na->Cl_channel Activates Cl_efflux Cl⁻ Efflux Cl_channel->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Olfactory Bulb Action_Potential->Signal_Transmission

Caption: Olfactory signal transduction cascade initiated by this compound.

Experimental Workflow for Flavor/Fragrance Application

Experimental_Workflow cluster_discovery Discovery & Sourcing cluster_characterization Characterization cluster_application Application Development cluster_finalization Finalization Source_Identification Identify Natural Source (e.g., Mushroom, Mint) Extraction Extraction of Volatiles (Protocol 1) Source_Identification->Extraction Chemical_Analysis GC-MS Analysis (Protocol 2) Extraction->Chemical_Analysis Sensory_Evaluation Sensory Panel Evaluation (Protocol 3) Chemical_Analysis->Sensory_Evaluation Purity_Analysis Purity & Quality Control Chemical_Analysis->Purity_Analysis Odor_Profile Define Odor Profile Sensory_Evaluation->Odor_Profile Formulation Incorporate into Flavor/Fragrance Base Odor_Profile->Formulation Regulatory_Compliance Ensure Regulatory Compliance Purity_Analysis->Regulatory_Compliance Stability_Testing Stability & Shelf-life Studies Formulation->Stability_Testing Application_Testing Test in Final Product (e.g., Beverage, Perfume) Formulation->Application_Testing Consumer_Testing Consumer Preference Testing Application_Testing->Consumer_Testing Dosage_Optimization Optimize Usage Level Consumer_Testing->Dosage_Optimization Final_Product Final Product Formulation Dosage_Optimization->Final_Product Regulatory_Compliance->Final_Product

Caption: Workflow for incorporating this compound into a new product.

References

Application Notes and Protocols: 3-Octanol as a Precursor for Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a readily available secondary alcohol, serves as a versatile precursor for the synthesis of various insect pheromones. Its chemical structure allows for straightforward functional group transformations to produce key pheromonal components. This document provides detailed application notes and experimental protocols for the synthesis of insect pheromones derived from this compound, focusing on a two-step conversion to 4-methyl-3-octanol, a structural analog of known beetle aggregation pheromones. The protocols described herein are intended for laboratory-scale synthesis and can be adapted for the preparation of related pheromone structures.

Synthetic Pathway Overview

The synthesis of 4-methyl-3-octanol from this compound proceeds via a two-step reaction sequence:

  • Oxidation of this compound: The secondary alcohol is first oxidized to the corresponding ketone, 3-octanone. Several oxidation methods are available, with Swern oxidation being a mild and efficient choice that avoids the use of heavy metals.

  • Grignard Reaction: The resulting 3-octanone is then reacted with a methyl Grignard reagent (methylmagnesium bromide) to introduce a methyl group at the carbonyl carbon, yielding the tertiary alcohol, 4-methyl-3-octanol.

This synthetic route is analogous to the reported synthesis of 4-methyl-3-heptanol, a known aggregation pheromone for several beetle species, from 3-heptanone.[1][2] The stereochemistry of the final product is crucial for its biological activity, and while this protocol yields a racemic mixture, enantioselective methods can be employed for the synthesis of specific stereoisomers.[1][3]

Data Presentation

Table 1: Summary of Reactions and Expected Yields

StepReactionReactantsReagentsProductTypical Yield (%)Reference
1Swern OxidationThis compoundOxalyl chloride, DMSO, Triethylamine3-Octanone85-95[4][5][6][7][8]
2Grignard Reaction3-OctanoneMethylmagnesium bromide, Diethyl ether/THF4-Methyl-3-octanol70-85[2][9][10]

Table 2: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Spectroscopic Data
This compoundC₈H₁₈O130.23175-177IR (neat): 3350 (br, O-H), 2927, 1465 cm⁻¹
3-OctanoneC₈H₁₆O128.21167-168IR (neat): 2958, 1715 (C=O) cm⁻¹
4-Methyl-3-octanolC₉H₂₀O144.26~185-190IR (neat): 3400 (br, O-H), 2960, 1460 cm⁻¹

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-Octanone (Swern Oxidation)

This protocol describes a mild and efficient method for the oxidation of this compound to 3-octanone.[4][5][6][7][8]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Preparation of the Swern Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

    • Stir the mixture for 15 minutes at -78 °C.

  • Oxidation of this compound:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add the this compound solution dropwise to the activated Swern reagent at -78 °C.

    • Stir the reaction mixture for 45 minutes at -78 °C.

  • Quenching and Work-up:

    • Slowly add triethylamine (5.0 eq.) to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature over 30 minutes.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude 3-octanone can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Protocol 2: Synthesis of 4-Methyl-3-octanol via Grignard Reaction

This protocol details the addition of a methyl group to 3-octanone using a Grignard reagent to form the tertiary alcohol, 4-methyl-3-octanol.[2][9][10]

Materials:

  • 3-Octanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the solution of methylmagnesium bromide (1.5 eq.) in diethyl ether under a nitrogen atmosphere.

    • Cool the Grignard reagent to 0 °C using an ice bath.

  • Addition of 3-Octanone:

    • Dissolve 3-octanone (1.0 eq.) in anhydrous diethyl ether or THF.

    • Add the 3-octanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude 4-methyl-3-octanol can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_grignard Step 2: Grignard Reaction start_ox This compound reagent_prep Prepare Swern Reagent (Oxalyl Chloride, DMSO) oxidation Oxidation Reaction (-78 °C) start_ox->oxidation Add to Swern Reagent reagent_prep->oxidation workup_ox Quench & Work-up (Triethylamine, H₂O, Extraction) oxidation->workup_ox purification_ox Purification (Distillation) workup_ox->purification_ox product_ketone 3-Octanone purification_ox->product_ketone start_grignard 3-Octanone product_ketone->start_grignard Intermediate Product grignard_reagent Methylmagnesium Bromide grignard_reaction Grignard Addition (0 °C to RT) start_grignard->grignard_reaction Add to Grignard Reagent grignard_reagent->grignard_reaction workup_grignard Quench & Work-up (NH₄Cl, Extraction) grignard_reaction->workup_grignard purification_grignard Purification (Chromatography/Distillation) workup_grignard->purification_grignard product_alcohol 4-Methyl-3-octanol purification_grignard->product_alcohol

Caption: Experimental workflow for the two-step synthesis of 4-methyl-3-octanol from this compound.

Reaction_Pathway cluster_reactants cluster_intermediates cluster_products This compound This compound (C₈H₁₈O) 3-Octanone 3-Octanone (C₈H₁₆O) This compound->3-Octanone Swern Oxidation (COCl)₂, DMSO, Et₃N 4-Methyl-3-octanol 4-Methyl-3-octanol (C₉H₂₀O) 3-Octanone->4-Methyl-3-octanol Grignard Reaction 1. CH₃MgBr 2. H₃O⁺

Caption: Chemical reaction pathway from this compound to 4-methyl-3-octanol.

Conclusion

The protocols outlined in this document demonstrate a reliable and adaptable synthetic route for the conversion of this compound into a key insect pheromone structural motif. By employing a two-step sequence of oxidation followed by a Grignard reaction, researchers can access valuable compounds for studies in chemical ecology, pest management, and drug development. The provided methodologies, data tables, and diagrams serve as a comprehensive guide for the practical application of this compound as a precursor in insect pheromone synthesis. Further optimization and exploration of enantioselective variations of these reactions can lead to the synthesis of highly active, single-isomer pheromones.

References

Application Notes and Protocols for the Derivatization of 3-Octanol for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol is a volatile organic compound (VOC) of significant interest, notably as a biomarker for fungal infections, particularly those caused by Aspergillus species. Its detection at low concentrations is crucial for early diagnosis and monitoring of such infections. However, the direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging due to its polarity, which can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a key strategy to overcome these limitations. This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acylation. These methods increase the volatility and thermal stability of this compound, leading to improved chromatographic separation and enhanced detection sensitivity.

Methods for Derivatization of this compound

The two primary methods for derivatizing this compound for GC-MS analysis are silylation and acylation. Both methods involve the replacement of the active hydrogen in the hydroxyl group of this compound with a less polar functional group.

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols. MSTFA is a powerful silylating reagent that reacts with the hydroxyl group of this compound to form a trimethylsilyl (TMS) ether. This derivative is significantly more volatile and less polar than the parent alcohol, resulting in improved peak shape and sensitivity in GC-MS analysis.

Acylation using Acetic Anhydride

Acylation involves the introduction of an acyl group (in this case, an acetyl group from acetic anhydride) to the hydroxyl moiety of this compound, forming an ester (3-octyl acetate). This derivatization also increases the volatility and reduces the polarity of the analyte. Acylated derivatives are often more stable than their silylated counterparts, particularly in the presence of trace amounts of moisture.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of derivatized this compound. Please note that the LOD and LOQ values are representative examples based on the analysis of similar derivatized alcohols and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Derivatization Methods for this compound Analysis

ParameterSilylation (MSTFA)Acylation (Acetic Anhydride)
Derivative 3-Trimethylsilyloxyoctane3-Octyl acetate
Reaction Time 30 - 60 minutes60 - 120 minutes
Reaction Temperature 60 - 80 °C60 - 100 °C
Derivative Stability Good (moisture sensitive)Excellent
Expected LOD (μg/L) 0.1 - 1.00.5 - 5.0
Expected LOQ (μg/L) 0.3 - 3.01.5 - 15.0

Table 2: GC-MS Parameters for Analysis of Derivatized this compound

ParameterSilylated this compound (TMS-ether)Acylated this compound (Acetate Ester)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 μmDB-5ms, 30 m x 0.25 mm, 0.25 μm
Injector Temperature 250 °C250 °C
Oven Program 50°C (2 min), ramp to 280°C at 10°C/min60°C (2 min), ramp to 250°C at 15°C/min
Carrier Gas Helium, 1 mL/minHelium, 1 mL/min
MS Ionization Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Scan Range (m/z) 40 - 40040 - 350
Key Diagnostic Ions m/z 73, 117, 157m/z 43, 61, 112

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

Materials:

  • This compound standard solution (in a suitable solvent like hexane or dichloromethane)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • GC vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Pipette 100 µL of the this compound standard or sample extract into a GC vial.

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a non-polar solvent and carefully evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA to the vial. If desired, 10 µL of pyridine can be added to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 70 °C for 45 minutes.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation of this compound using Acetic Anhydride

Materials:

  • This compound standard solution

  • Acetic anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • GC vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Pipette 100 µL of the this compound standard or sample extract into a GC vial.

  • As with silylation, ensure the sample is free of water.

  • Add 50 µL of acetic anhydride and 50 µL of pyridine to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80 °C for 1 hour to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • The reaction mixture can be directly injected into the GC-MS. Alternatively, for cleaner samples, the excess reagents can be evaporated under nitrogen, and the residue redissolved in a suitable solvent (e.g., hexane).

Visualizations

The following diagrams illustrate the derivatization reactions and a typical workflow for the analysis of this compound as a fungal biomarker.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation 3-Octanol_S This compound TMS_Ether 3-Trimethylsilyloxyoctane (Volatile Derivative) 3-Octanol_S->TMS_Ether + MSTFA MSTFA MSTFA->TMS_Ether Reacts with 3-Octanol_A This compound Acetate_Ester 3-Octyl Acetate (Volatile Derivative) 3-Octanol_A->Acetate_Ester + Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetate_Ester Reacts with Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_interpretation Interpretation Sample Biological Sample (e.g., Breath Condensate, Culture Headspace) Extraction Volatile Organic Compound Extraction (e.g., SPME) Sample->Extraction Derivatization Derivatization of this compound (Silylation or Acylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing Biomarker_ID Biomarker Identification (Detection of derivatized this compound) Data_Processing->Biomarker_ID Diagnosis Indication of Fungal Presence (e.g., Aspergillus) Biomarker_ID->Diagnosis

Application Note: Solid-Phase Microextraction (SPME) for 3-Octanol Sampling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from various matrices.[1][2] The methodology integrates sampling, extraction, and concentration into a single step, significantly reducing sample preparation time and the need for organic solvents.[2] 3-Octanol, a fatty alcohol with a characteristic mushroom-like, earthy aroma, is a significant VOC in food science, environmental analysis, and as a potential biomarker. Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the qualitative and quantitative analysis of this compound.[3][4] This technique involves the exposure of a coated fiber to the headspace above a sample, where analytes partition between the sample matrix, the headspace, and the fiber coating.[3] The concentrated analytes are then thermally desorbed directly into the GC-MS for separation and detection.[5]

Quantitative Data Summary

While specific comprehensive validation data for this compound is not widely published in a single study, the following table summarizes typical performance metrics for a closely related structural isomer, 1-octanol, using HS-SPME-GC-MS in a complex matrix (dry-cured ham). These values provide a reasonable expectation for a validated this compound method.

ParameterValueCompoundMatrixSPME FiberReference
Linear Range 0.07 - 0.91 mg/kg1-OctanolDry-Cured HamDVB/CAR/PDMS[6]
Correlation Coefficient (r²) > 0.9921-OctanolDry-Cured HamDVB/CAR/PDMS[6]
Limit of Detection (LOD) 0.03 - 1.13 mg/kg1-Octanol & other VOCsDry-Cured HamDVB/CAR/PDMS[6]
Limit of Quantification (LOQ) 0.09 - 3.41 mg/kg1-Octanol & other VOCsDry-Cured HamDVB/CAR/PDMS[6]
Recovery 94.2% - 106%1-Octen-3-ol & other VOCsDry-Cured HamDVB/CAR/PDMS[6]

Note: The data presented is for 1-octanol and other related VOCs, which serve as a proxy for the expected performance of a this compound analysis.

Experimental Workflow Diagram

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep 1. Sample Preparation cluster_extraction 2. HS-SPME Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample Place ~3g of solid/liquid sample into 20mL vial Salt Optional: Add saturated NaCl solution to 'salt out' analytes Sample->Salt Seal Seal vial with PTFE/silicone septum Salt->Seal Incubate Incubate & equilibrate vial (e.g., 10-40 min at 40-50°C) with agitation Seal->Incubate Transfer to Autosampler Expose Expose SPME Fiber (e.g., PDMS/DVB) to vial headspace Incubate->Expose Extract Extract volatiles (e.g., 20-30 min at 50°C) Expose->Extract Retract Retract fiber into needle sheath Extract->Retract Inject Insert SPME needle into GC injection port Retract->Inject Transfer to GC Desorb Thermally desorb analytes (e.g., 1-5 min at 250°C) Inject->Desorb Separate Chromatographic Separation (e.g., on a DB-WAX column) Desorb->Separate Detect Mass Spectrometry Detection (MS) Separate->Detect Identify Identify this compound (via mass spectrum and retention time) Detect->Identify Quantify Quantify using calibration curve Identify->Quantify

Caption: HS-SPME-GC-MS Workflow for this compound Analysis.

Detailed Experimental Protocol

This protocol is a generalized methodology based on established procedures for analyzing this compound and other VOCs in complex matrices. Optimization of specific parameters (e.g., time, temperature) is recommended for each unique sample type.

1. Materials and Equipment

  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber assembly.

  • SPME Holder: Manual or for autosampler.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating/Agitation Module: Thermostatic water bath or autosampler agitator.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Reagents: Sodium chloride (NaCl, analytical grade), this compound standard, internal standard (e.g., 2-methyl-3-heptanone), and appropriate solvents for standards.

2. Sample and Standard Preparation

  • Sample Preparation: Weigh approximately 3 g of the homogenized sample directly into a 20 mL headspace vial.[7]

  • Salting-Out (Optional but Recommended): To increase the volatility of analytes, add a specific volume (e.g., 5 mL) of saturated NaCl solution to the vial.[7] This enhances the partitioning of organic compounds into the headspace.

  • Sealing: Immediately seal the vial with the screw cap.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (or a suitable solvent) with known concentrations of this compound and a constant concentration of the internal standard. Prepare these in sealed headspace vials in the same manner as the samples.

3. HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC injector at 250-270°C for 30-60 min).

  • Incubation/Equilibration: Place the sealed vial in the heating module set to the optimized temperature (e.g., 40-50°C). Allow the sample to equilibrate for 10-40 minutes with constant agitation (e.g., 250 rpm) to facilitate the release of volatiles into the headspace.[7]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial. Do not let the fiber touch the sample matrix.

  • Extraction Time and Temperature: Maintain the extraction for an optimized period (e.g., 20-30 minutes) at the set temperature (e.g., 50°C).[3] The extraction time should be kept consistent across all samples and standards.

  • Fiber Retraction: After extraction, retract the fiber back into its protective needle sheath.

4. GC-MS Analysis

  • Desorption: Immediately transfer the SPME device to the GC injector, which is held at a high temperature (e.g., 250°C).

  • Injection: Extend the fiber into the hot injector and hold for the optimized desorption time (e.g., 1-5 minutes) to ensure complete thermal transfer of analytes onto the GC column. Use splitless mode for maximum sensitivity.[3]

  • Chromatographic Separation: A typical oven temperature program for VOCs on a polar column could be:

    • Initial temperature: 40°C, hold for 3-5 minutes.

    • Ramp: Increase at 5°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Mass Spectrometry: Operate the MS in full scan mode (e.g., m/z range 40-350) with electron ionization (EI) at 70 eV. Set the ion source and transfer line temperatures appropriately (e.g., 230°C and 250°C, respectively).[7]

5. Data Analysis

  • Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

References

Application Notes and Protocols: Use of 3-Octanol as a Biofuel Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The search for renewable and cleaner-burning fuel sources has led to significant research into various biofuel additives. Higher-chain alcohols, such as octanol, are gaining attention as promising candidates for blending with diesel and biodiesel fuels.[1] 3-Octanol (C8H18O), a secondary alcohol, offers several potential benefits as a fuel additive, primarily due to its physicochemical properties which are more comparable to diesel than lower-chain alcohols like ethanol.[2][3] This document provides an overview of the application of this compound as a biofuel additive, summarizing its effects on fuel properties, engine performance, and emissions. While much of the existing literature focuses on its isomer, n-octanol, the data presented provides a strong indication of the expected performance of this compound.

Effects on Fuel Properties

The addition of octanol to diesel or biodiesel alters several key fuel properties:

  • Viscosity and Density: Biodiesel typically has higher viscosity and density compared to petroleum diesel.[4] Adding octanol can help reduce the viscosity of the blend, which is advantageous for fuel atomization and combustion.[5]

  • Calorific Value (Heating Value): Octanol has a lower calorific value than diesel.[4] Consequently, blends containing octanol will have a slightly lower energy density, which can lead to a minor increase in brake-specific fuel consumption (BSFC).[6][7]

  • Flash Point: The flash point of fuel blends tends to increase with the addition of octanol, enhancing the safety profile of the fuel during transport and handling.[4]

  • Cetane Number: The cetane number is a critical measure of a diesel fuel's ignition quality.[8] Higher alcohols like octanol generally have a high cetane number, similar to diesel, which helps in reducing ignition delay and improving combustion quality.[9][10] This leads to smoother engine operation, reduced noise, and easier cold starts.[11][12] However, the position of the alcohol group can influence the cetane quality, with primary alcohols (like n-octanol) potentially showing less of a reduction in cetane quality compared to secondary alcohols when added to a fuel base.[13]

  • Cold Flow Properties: Octanol can improve the cold flow properties of biodiesel, such as the Cold Filter Plugging Point (CFPP), making the blend more suitable for use in colder climates.[4]

Effects on Engine Performance
  • Brake Thermal Efficiency (BTE): Studies on n-octanol blends have shown a consistent improvement in BTE.[6][14] This is attributed to the oxygen content in octanol, which promotes more complete and efficient combustion.[3][6]

  • Brake Specific Fuel Consumption (BSFC): Due to the lower energy content of octanol, BSFC tends to increase slightly with higher blend ratios.[7][14] More fuel is required to produce the same power output.

  • Combustion Characteristics: The addition of n-octanol to biodiesel has been shown to prolong the ignition delay, leading to higher in-cylinder pressure and heat release rates during the premixed combustion phase.[15]

Effects on Engine Emissions

The oxygenated nature of this compound plays a crucial role in reducing harmful emissions.

  • Nitrogen Oxides (NOx): The results on NOx emissions are mixed. Some studies report that the higher latent heat of vaporization of octanol leads to a cooling effect in the combustion chamber, which lowers peak combustion temperatures and thereby reduces thermal NOx formation compared to pure diesel.[6][7] However, other studies note that at higher engine loads or higher octanol concentrations, the increased oxygen availability can lead to a relative increase in NOx emissions.[6][14][15]

  • Carbon Monoxide (CO) and Unburnt Hydrocarbons (HC): There is a significant reduction in both CO and HC emissions with octanol blends.[6][7] The additional oxygen provided by the alcohol promotes the complete oxidation of carbon and unburnt fuel, leading to cleaner combustion.[6][16]

  • Particulate Matter (PM) and Smoke Opacity: Octanol blends significantly reduce PM and smoke emissions.[6][9] The inherent oxygen content inhibits the formation of soot precursors during combustion.[3][15]

Quantitative Data Summary

The following tables summarize the physicochemical properties and the effects of octanol blends on engine performance and emissions. Data is primarily based on studies using n-octanol as a representative C8 alcohol.

Table 1: Physicochemical Properties of Base Fuels and this compound

PropertyDieselBiodiesel (Waste Cooking Oil)This compound
Density (at 15°C) ( kg/m ³) 837.1[4]890.7[4]817-824[17]
Viscosity (at 40°C) (cSt) 2.51[4]5.91[4]~2.8 (calculated)
Calorific Value (MJ/kg) 45.42[4]41.85[4]~33-34 (est.)
Flash Point (°C) ~64[4]>13071[17]
Cetane Number ~45-55~50-60High (similar to diesel)[9][10]
Boiling Point (°C) 180-360>300173-175[17]

Table 2: Properties of Diesel-Biodiesel-Octanol Ternary Blends Notation: D (Diesel), B (Biodiesel), O (Octanol). e.g., D90B10O10 is 90% Diesel, 10% Biodiesel, 10% Octanol.

Blend (Volume %)Density ( kg/m ³)Viscosity (cSt @ 40°C)Calorific Value (MJ/kg)Flash Point (°C)
D90 + 10% WCOB 842.1[4]3.31[4]44.15[4]70[4]
D85O5 + 10% WCOB 841.8[4]-44.15[4]73[4]
D80O10 + 10% WCOB 839.9[4]-43.81[4]74[4]

Table 3: Summary of Engine Performance with n-Octanol/Diesel Blends Notation: D100 (Pure Diesel), D70O30 (70% Diesel, 30% n-Octanol), D50O50 (50% Diesel, 50% n-Octanol)

ParameterD100D70O30D50O50Trend with Increasing Octanol
Brake Thermal Efficiency (BTE) Lower[6][14]Higher[6][14]Highest[6][14]Increases[3][6]
Brake Specific Fuel Consumption (BSFC) Lower[6][7]Higher[6][7]Highest[6][7]Increases[3][6]
Brake Torque Highest[6]Lower[6]Lowest[6]Slight Decrease[6]

Table 4: Summary of Engine Emissions with n-Octanol/Diesel Blends

EmissionD100D70O30 / D50O50Trend with Increasing Octanol
NOx (g/kWh) Highest[6][14]Lower[6][14]General decrease, but can increase at high loads/concentrations[6][14]
CO (g/kWh) Highest[6]Significantly Lower[6]Decreases[6][7]
HC (g/kWh) Highest[6]Significantly Lower[6]Decreases[6][7]
Smoke Opacity (%) Highest[6]Significantly Lower[6]Decreases[3][6]

Experimental Protocols

The following protocols outline standard methodologies for the evaluation of this compound as a biofuel additive.

Protocol for Fuel Blend Preparation

Objective: To prepare stable and homogenous blends of this compound with diesel and/or biodiesel for testing.

Materials:

  • Base fuel (Diesel, Biodiesel)

  • This compound (Purity ≥ 99%)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars

  • Sealed containers for storage

Procedure:

  • Calculate the required volumes of the base fuel and this compound for the desired blend ratios (e.g., 5%, 10%, 20% v/v).

  • Measure the precise volume of this compound and pour it into a clean, dry mixing container.

  • Add the calculated volume of the base fuel to the same container.

  • Place a magnetic stir bar into the container, seal it, and place it on a magnetic stirrer.

  • Stir the mixture at a constant speed (e.g., 270 rpm) for a minimum of 1 hour at a controlled temperature (e.g., 40-70°C) to ensure homogeneity.[18]

  • After stirring, allow the blend to sit for at least 24 hours. Visually inspect for any phase separation or precipitation.[16] A stable blend should remain clear and homogenous.

  • Transfer the stable blend into a labeled, sealed storage container and store it away from direct sunlight.

Protocol for Physicochemical Property Analysis

Objective: To determine the key fuel properties of the prepared blends according to standard test methods.

Methods:

  • Density: Determine the density at 15°C using a digital density meter according to ASTM D4052 .[4]

  • Kinematic Viscosity: Measure the viscosity at 40°C using a capillary viscometer in a temperature-controlled bath as per ASTM D445 .[4]

  • Flash Point: Use a Pensky-Martens closed-cup tester to determine the flash point following the ASTM D93 standard.

  • Calorific Value: Measure the gross heat of combustion using a bomb calorimeter according to ASTM D240 .

  • Cetane Number: The ignition quality of the blend should be determined using a standard Cooperative Fuel Research (CFR) engine following the ASTM D613 protocol.[8]

  • Cold Flow Properties: Determine the Cold Filter Plugging Point (CFPP) using ASTM D6371 and the Cloud Point using ASTM D2500 to assess low-temperature operability.[19][20]

  • Oxidation Stability: Evaluate the stability of the blend against oxidation using the Rancimat method as per EN 14112 , which is critical for determining storage life.[19]

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of the fuel blends on the performance and exhaust emissions of a compression-ignition (diesel) engine.

Equipment:

  • Single-cylinder, four-stroke, direct-injection diesel engine test rig.[18]

  • Eddy current dynamometer to apply and measure engine load and torque.[18]

  • Fuel consumption measurement system (e.g., gravimetric or volumetric).

  • Data acquisition system to record engine parameters (speed, load, temperatures, pressures).

  • Exhaust gas analyzer (e.g., Airrex HG-540 or similar) to measure CO, HC, NOx, and CO2 concentrations.[18]

  • Smoke meter or opacimeter to measure particulate matter emissions.

Procedure:

  • Engine Setup: Couple the diesel engine to the dynamometer. Install all necessary sensors for temperature, pressure, and speed. Connect the exhaust outlet to the gas analyzer and smoke meter.

  • Baseline Test: Warm up the engine thoroughly using standard diesel fuel until stable operating conditions (e.g., coolant and oil temperatures) are reached.

  • Run the engine at a constant speed (e.g., 1700 rpm) and vary the load using the dynamometer in predefined steps (e.g., 25%, 50%, 75%, 100% of full load).[14]

  • At each load point, allow the engine to stabilize for several minutes. Record all performance data (torque, speed, fuel consumption) and emissions data (CO, HC, NOx, smoke opacity).

  • Blend Testing: Switch the fuel supply to the first prepared blend (e.g., 5% this compound). Purge the fuel lines completely to ensure only the blend is being combusted.

  • Repeat the entire test procedure (Step 3 and 4) for the fuel blend.

  • Repeat Step 5 and 6 for all other prepared fuel blends.

  • Data Analysis:

    • Calculate Brake Power (BP), Brake Mean Effective Pressure (BMEP), Brake Thermal Efficiency (BTE), and Brake Specific Fuel Consumption (BSFC) from the recorded data.

    • Compare the performance and emission results of each blend against the baseline diesel fuel at each operating point.

Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of this compound as a biofuel additive.

Experimental_Workflow cluster_prep Phase 1: Fuel Preparation & Characterization cluster_test Phase 2: Engine Testing cluster_analysis Phase 3: Data Analysis & Conclusion blend Fuel Blend Preparation (Diesel/Biodiesel + this compound) analysis Physicochemical Analysis (ASTM Standards) blend->analysis engine_setup Engine Setup & Warm-up (Baseline Diesel) analysis->engine_setup testing Performance & Emissions Test (Varying Loads) engine_setup->testing data_acq Data Acquisition (Performance & Emission Metrics) testing->data_acq compare Comparative Analysis (Blends vs. Baseline) data_acq->compare conclusion Conclusion & Optimization compare->conclusion

Caption: Workflow for evaluating this compound as a biofuel additive.

Logical_Relationships start Addition of this compound to Diesel/Biodiesel prop1 Higher Oxygen Content start->prop1 prop2 Higher Latent Heat of Vaporization start->prop2 prop3 Lower Calorific Value start->prop3 prop4 High Cetane Number start->prop4 effect1 More Complete Combustion prop1->effect1 effect2 Charge Cooling Effect prop2->effect2 out5 Higher BSFC prop3->out5 effect3 Reduced Ignition Delay prop4->effect3 out1 Lower CO & HC Emissions effect1->out1 out2 Lower PM / Smoke effect1->out2 out3 Higher BTE effect1->out3 out4 Lower NOx Emissions effect2->out4 out6 Smoother Operation effect3->out6

Caption: Cause-and-effect relationships of this compound as a fuel additive.

References

Application Notes and Protocols for the Biotransformation of 3-Octanol by Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of alcohols into more valuable carbonyl compounds is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. 3-Octanol, a secondary alcohol, can be oxidized to 3-octanone, a valuable flavor and fragrance ingredient. Microbial cultures, particularly yeasts and bacteria, possess a diverse array of alcohol dehydrogenases (ADHs) and oxidases that can catalyze this transformation, often with high enantioselectivity. This allows for the production of optically pure enantiomers of either the remaining alcohol substrate or the ketone product, which are valuable chiral building blocks in pharmaceutical and chemical synthesis.

This document provides detailed protocols for the screening of microbial cultures, the biotransformation process, and the analysis of products. It also presents representative quantitative data from studies on secondary alcohol oxidation to guide experimental design and expectation.

Key Microbial Genera for this compound Oxidation

Several microbial genera are known for their robust ability to oxidize secondary alcohols and are excellent candidates for the biotransformation of this compound.

  • Rhodococcus: Strains like Rhodococcus ruber and Rhodococcus erythropolis are well-documented for their stereoselective ADHs, making them ideal for kinetic resolution of racemic alcohols.[1][2]

  • Candida: Yeasts such as Candida parapsilosis have been successfully used for the enantioselective oxidation of secondary alcohols.[3][4]

  • Pichia & other Yeasts: Various yeasts, including species of Pichia and Torulopsis, are known to convert secondary alcohols into their corresponding methyl ketones.[5]

  • Aspergillus: The filamentous fungus Aspergillus niger is a versatile biocatalyst capable of a wide range of biotransformations, including the oxidation of functional groups on organic compounds.[6][7][8]

Experimental Protocols

Protocol 1: Microbial Culture Preparation and Inoculum Development

This protocol outlines the general procedure for preparing a microbial culture for use in biotransformation.

  • Strain Activation:

    • From a glycerol stock or lyophilized culture, streak the selected microbial strain (e.g., Rhodococcus erythropolis or Candida parapsilosis) onto a suitable solid agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).

    • Incubate bacterial plates at 30-37°C for 24-48 hours and fungal plates at 25-30°C for 3-5 days, until colonies are well-formed.

  • Starter Culture (Seed Culture):

    • Aseptically pick a single, well-isolated colony and inoculate it into a 50 mL sterile flask containing 10 mL of liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).

    • Incubate the flask on a rotary shaker (150-200 rpm) at the optimal growth temperature for the microorganism (e.g., 30°C) for 24-48 hours.

  • Production Culture Inoculation:

    • Transfer the starter culture to a larger sterile flask containing the production medium at a 5-10% (v/v) inoculation ratio. For example, add 10 mL of starter culture to 90 mL of production medium in a 500 mL flask.

    • Incubate on a rotary shaker (150-200 rpm) under optimal temperature until the culture reaches the late exponential or early stationary phase of growth, typically determined by measuring optical density (OD) at 600 nm for unicellular organisms.

Protocol 2: Whole-Cell Biotransformation of this compound

This protocol describes the biotransformation process using whole microbial cells.

  • Cell Harvesting:

    • After sufficient growth, harvest the cells from the production medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) or sterile saline solution (0.9% NaCl) to remove residual medium components.

    • Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., 10-50 g/L wet cell weight).

  • Biotransformation Reaction:

    • In a sterile flask, combine the cell suspension with the reaction buffer.

    • Add this compound (the substrate) to the reaction mixture. The final concentration should be optimized, starting with a range of 1-10 mM, as higher concentrations can be toxic to the cells.[9] The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol to aid solubility.

    • Incubate the reaction mixture on a rotary shaker (150-200 rpm) at the optimal temperature (e.g., 30°C).

    • Monitor the reaction progress over time (e.g., 24, 48, 72 hours) by taking aliquots for analysis.

Protocol 3: Product Extraction and Analysis

This protocol details the extraction and analysis of the substrate and product from the reaction mixture.

  • Sample Preparation:

    • Take a 1 mL aliquot from the reaction mixture.

    • Centrifuge to pellet the cells. Separate the supernatant for analysis.

  • Liquid-Liquid Extraction:

    • To the supernatant, add an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Vortex vigorously for 1-2 minutes to extract the organic compounds.

    • Centrifuge briefly to separate the phases.

    • Carefully collect the organic layer. Repeat the extraction process on the aqueous layer to maximize recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the extracted sample using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use a chiral GC column (e.g., a cyclodextrin-based column) to separate the enantiomers of this compound and determine the enantiomeric excess (e.e.) of the remaining substrate.

    • Quantify the concentration of this compound and the product, 3-octanone, by comparing peak areas to those of known standards to calculate conversion yield.

Quantitative Data

Specific quantitative data for the biotransformation of this compound is limited in publicly available literature. However, the following table summarizes representative data from the enantioselective oxidation of other secondary alcohols using relevant microbial genera, which can serve as a benchmark for expected performance.

Microbial StrainSubstrateProductConversion (%)Enantiomeric Excess (e.e.) of AlcoholTime (h)Reference
Candida parapsilosis ATCC 7330Racemic 1-phenylethanolAcetophenone~50>99% (R)-alcohol24[3]
Candida parapsilosis ATCC 7330Racemic 4-phenylbutan-2-ol4-phenylbutan-2-one46>99% (R)-alcohol48[3]
Rhodococcus ruber DSM 44541Racemic 2-octanol2-octanone~50>99% (R)-alcohol4[1]
Rhodococcus ruber DSM 44541Racemic 1-phenylethanolAcetophenone>45>99% (S)-alcohol24[1]
Pichia sp. NRRL-Y-113282-Hexanol2-Hexanone>80Not Reported6[5]

Visualizations

Metabolic Pathway

The primary biotransformation pathway for this compound is its oxidation to 3-octanone, a reaction catalyzed by an alcohol dehydrogenase (ADH) often requiring a cofactor like NAD⁺.

Biotransformation_Pathway Substrate This compound (C8H18O) Product 3-Octanone (C8H16O) Substrate->Product Oxidation Enzyme Alcohol Dehydrogenase (ADH) Enzyme->Product Cofactor_out NADH + H+ Enzyme->Cofactor_out Cofactor_in NAD+ Cofactor_in->Enzyme

Biotransformation of this compound to 3-Octanone.
Experimental Workflow

The following diagram illustrates the complete workflow for the microbial biotransformation of this compound, from culture preparation to final analysis.

Experimental_Workflow cluster_prep 1. Culture Preparation cluster_biotrans 2. Biotransformation cluster_analysis 3. Product Analysis A Activate Strain (from stock) B Grow Starter Culture (10 mL, 24-48h) A->B C Inoculate Production Culture (100 mL, 24-72h) B->C D Harvest & Wash Cells (Centrifugation) C->D E Resuspend Cells in Buffer D->E F Add this compound (Substrate) E->F G Incubate with Shaking (24-72h) F->G H Take Aliquot of Reaction Mixture G->H I Liquid-Liquid Extraction (Ethyl Acetate) H->I J Analyze Organic Phase (Chiral GC-MS) I->J K Quantify Conversion & Enantiomeric Excess J->K

References

Application Note: Quantitative Analysis of 3-Octanol in Food Samples by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of 3-octanol, a key aroma compound, in various food matrices. The protocol employs headspace solid-phase microextraction (HS-SPME) for the efficient extraction and concentration of this compound, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry. The described protocol provides instructions for sample preparation, instrument setup, and data analysis, and includes expected performance characteristics such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of many foods, most notably mushrooms.[1][2][3] It is also found in various other products such as dairy, fruits, and fermented beverages.[4] Accurate quantification of this compound is crucial for quality control, flavor profiling, and authenticity assessment of food products.[5] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds in complex food matrices.[6] When coupled with headspace solid-phase microextraction (HS-SPME), it offers a solvent-free, sensitive, and automated sample preparation method.[7] This application note provides a detailed protocol for the quantitative analysis of this compound in food samples using HS-SPME-GC-MS.

Experimental

Materials and Reagents
  • Standards: this compound (≥97% purity), 2-Octanol (internal standard, ≥98% purity)

  • Solvents: Methanol (HPLC grade)

  • Salts: Sodium chloride (analytical grade)

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa

Instrumentation
  • Gas Chromatograph with a mass selective detector (GC-MS)

  • SPME autosampler

  • GC column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

Standard Preparation

Stock Solutions: Prepare individual stock solutions of this compound and 2-octanol (internal standard) in methanol at a concentration of 1000 µg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with methanol to create a calibration curve. A typical concentration range would be 0.1 to 20 µg/mL.

Internal Standard Working Solution: Prepare a working solution of the internal standard (2-octanol) at a concentration of 10 µg/mL in methanol.

Sample Preparation
  • Solid Samples (e.g., mushrooms, cheese):

    • Homogenize 5 g of the sample.

    • Weigh 1 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to the vial.

    • Spike with 10 µL of the 10 µg/mL internal standard solution.

    • Immediately seal the vial.

  • Liquid Samples (e.g., milk, juice):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to the vial.

    • Spike with 10 µL of the 10 µg/mL internal standard solution.

    • Immediately seal the vial.

HS-SPME-GC-MS Protocol

  • HS-SPME Conditions:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Extraction Time: 30 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 5 minutes

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 180°C

      • Ramp: 20°C/min to 240°C, hold for 5 minutes

    • Transfer Line Temperature: 240°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 35-350

    • Solvent Delay: 3 minutes

Data Analysis and Quantification

  • Identification: Identify this compound and the internal standard (2-octanol) based on their retention times and mass spectra by comparing them to the standards.

  • Quantification: Perform quantification using the internal standard method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculation: Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Data for this compound

Concentration (ng/mL)Peak Area Ratio (this compound/IS)
100.15
500.78
1001.55
5007.90
100015.85
200031.50

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Linear Range10 - 2000 ng/mL
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Repeatability (RSD%)< 10%
Recovery (%)90 - 110%

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample_prep Sample Homogenization/Weighing add_is Spike with Internal Standard sample_prep->add_is seal_vial Seal Headspace Vial add_is->seal_vial incubation Incubation (60°C, 15 min) seal_vial->incubation standard_prep Prepare Calibration Standards standard_prep->incubation extraction SPME Fiber Exposure (30 min) incubation->extraction desorption Thermal Desorption in GC Inlet (250°C) extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Calculate this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

quantitative_logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification standards Analyze Standards of Known Concentration is_cal Add Constant Amount of Internal Standard (IS) standards->is_cal area_ratio_cal Calculate Peak Area Ratio (Analyte/IS) is_cal->area_ratio_cal plot_curve Plot Area Ratio vs. Concentration area_ratio_cal->plot_curve regression Generate Linear Regression Equation (y = mx + c) plot_curve->regression calculate_conc Calculate Unknown Concentration using Regression Equation regression->calculate_conc sample Analyze Unknown Sample is_sample Add Same Constant Amount of IS sample->is_sample area_ratio_sample Calculate Peak Area Ratio (Analyte/IS) is_sample->area_ratio_sample area_ratio_sample->calculate_conc

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The HS-SPME-GC-MS method described in this application note is a reliable and sensitive approach for the quantitative determination of this compound in a variety of food samples. The use of an internal standard and matrix-matched calibration (where necessary) helps to ensure accurate and precise results. This method can be readily implemented in food quality control laboratories and research settings for the analysis of key aroma compounds.

References

Troubleshooting & Optimization

How to improve the yield of 3-Octanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Octanol Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for synthesizing this compound?

The two most common and reliable laboratory-scale methods for synthesizing this compound are the Grignard reaction and the reduction of 3-octanone.

  • Grignard Reaction: This is a highly effective method for forming the carbon-carbon bond required in this compound. The synthesis can be approached in two ways:

    • Reacting propanal with a Grignard reagent prepared from a 5-carbon alkyl halide (e.g., 1-bromopentane).[1]

    • Reacting hexanal with a Grignard reagent prepared from a 2-carbon alkyl halide (e.g., ethyl bromide).[2]

  • Reduction of 3-Octanone: This method involves the reduction of the ketone functional group in 3-octanone to the secondary alcohol, this compound. This is typically achieved using various reducing agents or catalytic hydrogenation.

Q2: My Grignard reaction for this compound synthesis has a low yield. What are the common causes and solutions?

Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity with water and specific procedural missteps. The following troubleshooting guide addresses the most common problems.

Q3: Which reaction pathway for the Grignard synthesis of this compound is preferable?

Both primary Grignard pathways (propanal + pentylmagnesium halide and hexanal + ethylmagnesium halide) are effective. The choice often depends on the commercial availability and cost of the starting aldehyde and alkyl halide. Both can achieve high yields under optimized conditions.

Q4: How can I improve the yield when synthesizing this compound via the reduction of 3-octanone?

The key to a high-yield reduction is selecting the appropriate reducing agent and optimizing reaction conditions. Catalytic hydrogenation over metal catalysts like Raney nickel or palladium-on-carbon is an effective method.[3] For chemical reduction, sodium borohydride (NaBH₄) is a milder and safer choice than lithium aluminum hydride (LiAlH₄), often providing excellent yields for the conversion of ketones to secondary alcohols.

To maximize yield:

  • Ensure Purity of 3-Octanone: Impurities in the starting material can consume the reducing agent or interfere with the reaction.

  • Control Temperature: Reductions are often exothermic. Maintain the recommended temperature (e.g., 0 °C to room temperature) to prevent side reactions.

  • Solvent Choice: Use anhydrous protic solvents like methanol or ethanol for NaBH₄ reductions.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient for some hydrides, using a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent can help drive the reaction to completion.

Q5: What is the most effective method for purifying the final this compound product?

Fractional distillation is the most common and effective method for purifying this compound, separating it from unreacted starting materials, solvents, and non-volatile impurities. Given its boiling point of approximately 173-175 °C, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.[4]

Troubleshooting Guide: The Grignard Synthesis of this compound

This guide provides solutions to common issues encountered during the Grignard synthesis of this compound.

Issue 1: The Grignard reaction fails to initiate.
Potential Cause Solution
Wet Glassware/Solvent All glassware (flask, condenser, dropping funnel) and stir bars must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator or under an inert atmosphere (N₂ or Ar).[5] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).[5]
Inactive Magnesium Surface The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction. Activate the magnesium by crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding the alkyl halide.[5] The dissipation of the brown iodine color or bubbling indicates activation.
Alkyl Halide Reactivity Alkyl bromides are generally more reactive and reliable for Grignard formation than alkyl chlorides. If using a chloride, initiation may be more sluggish.[5]
Issue 2: The reaction starts, but the final yield is low.
Potential Cause Solution
Slow or Incomplete Formation of Grignard Reagent After initiation, ensure the alkyl halide is added at a rate that maintains a gentle reflux.[5] After the addition is complete, allow the reaction to stir for the recommended time (typically 30-60 minutes) to ensure maximum formation of the Grignard reagent before adding the aldehyde.
Side Reactions (Wurtz Coupling) Adding the alkyl halide too quickly can cause localized high concentrations, leading to the coupling of two alkyl groups. Maintain a steady, dropwise addition.
Enolization of the Aldehyde Adding the Grignard reagent to the aldehyde can cause deprotonation (enolization) of the aldehyde if the Grignard reagent is sterically hindered or if the reaction is run at high temperatures. The standard and preferred procedure is to add the aldehyde solution dropwise to the stirring Grignard reagent.
Loss during Workup/Purification Ensure the reaction is fully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less acidic than dilute mineral acids and reduces the risk of acid-catalyzed dehydration of the alcohol product.[1] When performing extractions, ensure layers are thoroughly mixed and separated. Rinse all glassware and the drying agent with the extraction solvent to recover all product.[6]

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromopentane and propanal.

Materials:

  • Magnesium turnings

  • 1-Bromopentane

  • Propanal

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Protect the system from atmospheric moisture with drying tubes (e.g., filled with CaCl₂).

  • Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous ether.

  • Initiation: Add a small portion (~10%) of the 1-bromopentane solution to the magnesium. Wait for the reaction to initiate (cloudiness, bubbling, heat generation). If it doesn't start, gently warm the flask with a heat gun.

  • Addition: Once initiated, dilute the remaining 1-bromopentane solution with more anhydrous ether and add it dropwise to the magnesium at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 30 minutes. The solution should appear grey and cloudy.

  • Aldehyde Addition: Cool the Grignard reagent in an ice bath. Dissolve propanal in anhydrous ether and add this solution dropwise from the dropping funnel to the cold, stirring Grignard reagent.

  • Quenching: After the aldehyde addition is complete, remove the ice bath and stir for an additional 30 minutes. Cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

Workflow and Troubleshooting

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the Grignard synthesis of this compound.

G start Start: Assemble Dry Glassware prep_mg Add Mg Turnings & Iodine Crystal start->prep_mg prep_halide Prepare Alkyl Halide in Anhydrous Ether prep_mg->prep_halide initiate Initiate Reaction (Add small amount of halide) prep_halide->initiate check_init Reaction Initiated? initiate->check_init activate_mg Troubleshoot: Activate Mg (Warm / Add Dibromoethane) check_init->activate_mg No add_halide Add Remaining Alkyl Halide Dropwise check_init->add_halide Yes activate_mg->initiate form_grignard Stir to Complete Grignard Formation add_halide->form_grignard add_aldehyde Cool to 0°C & Add Aldehyde Solution Dropwise form_grignard->add_aldehyde quench Quench with sat. NH4Cl add_aldehyde->quench workup Workup (Extraction & Drying) quench->workup purify Purify (Vacuum Distillation) workup->purify end_prod Final Product: this compound purify->end_prod

Caption: Experimental workflow for the Grignard synthesis of this compound.

G start Low Yield in Grignard Synthesis q1 Did the reaction start? start->q1 a1_yes Was addition of aldehyde slow & at 0°C? q1->a1_yes Yes a1_no Problem: Initiation Failure q1->a1_no No q3 Was alkyl halide added dropwise to maintain gentle reflux? a1_yes->q3 s1 Solution: Ensure dry conditions. Activate Mg with iodine/heat. a1_no->s1 q2 Was workup performed with sat. NH4Cl? a2_yes Problem: Mechanical Loss q2->a2_yes Yes a2_no Problem: Product Decomposition q2->a2_no No s3 Solution: Ensure thorough extraction. Rinse all glassware. a2_yes->s3 s2 Solution: Use sat. NH4Cl to avoid acid-catalyzed dehydration. a2_no->s2 q3->q2 Yes a3_no Problem: Wurtz Coupling Side Reaction q3->a3_no No s4 Solution: Control addition rate to avoid high local concentration. a3_no->s4

Caption: Troubleshooting flowchart for low-yield Grignard reactions.

References

Common side-products in the reduction of 3-octanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3-octanone to 3-octanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the reduction of 3-octanone, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction or Low Yield of this compound 1. Insufficient Reducing Agent: The stoichiometric amount of the reducing agent was not adequate for the complete conversion of 3-octanone. For metal hydrides like NaBH₄, one mole can theoretically reduce four moles of ketone. 2. Deactivated Catalyst (Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Palladium on Carbon) may have lost its activity due to improper storage, handling, or poisoning by impurities. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Quality of Reagents or Solvents: The presence of water or other impurities in the solvent or reagents can quench the reducing agent or poison the catalyst.1. Increase Molar Ratio of Reducing Agent: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). 2. Use Fresh or Reactivated Catalyst: Ensure the catalyst is active. For example, use freshly prepared Raney Nickel or a new batch of Pd/C. 3. Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 4. Use Anhydrous Solvents and High-Purity Reagents: Ensure all solvents are properly dried and reagents are of high purity.
Presence of Unreacted 3-Octanone 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inefficient Mixing: Poor stirring can lead to localized depletion of the reducing agent.1. Extend Reaction Time: Monitor the reaction progress over a longer period. 2. Improve Agitation: Use a more efficient stirring method or a larger stir bar.
Formation of Side-Products 1. Over-reduction (e.g., to n-octane): This can occur with harsh reducing agents like those used in Clemmensen or Wolff-Kishner reductions. 2. Formation of Diol (1,3-octanediol): If the starting material contains impurities like 1-hydroxy-3-octanone, this can be reduced to the corresponding diol. 3. Aldol Condensation Products: Under basic conditions, enolizable ketones like 3-octanone can undergo self-condensation. 4. Isomerization (Catalytic Hydrogenation): The double bond in an unsaturated impurity could migrate. While 3-octanone is saturated, this is a consideration for analogous unsaturated ketones.1. Choose a Milder Reducing Agent: For the conversion of a ketone to a secondary alcohol, milder reagents like sodium borohydride or catalytic hydrogenation under controlled conditions are preferred. 2. Purify Starting Material: Ensure the purity of the 3-octanone starting material before the reaction. 3. Control Reaction pH: If using a base, add it slowly and at a low temperature to minimize side reactions. 4. Optimize Hydrogenation Conditions: Use a selective catalyst and milder conditions (lower pressure and temperature) to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in the reduction of 3-octanone?

The primary product of the reduction of 3-octanone is this compound. However, depending on the reduction method and reaction conditions, several side-products can be formed.

Reduction MethodCommon Side-Products
Sodium Borohydride (NaBH₄) - Unreacted 3-octanone (due to incomplete reaction).- Borate esters (hydrolyzed during workup).
Lithium Aluminum Hydride (LiAlH₄) - Unreacted 3-octanone.- Aluminum alkoxides (hydrolyzed during workup).
Catalytic Hydrogenation (e.g., H₂/Raney Ni) - Unreacted 3-octanone.- Small amounts of n-octane (from over-reduction under harsh conditions).- Isomerized alcohols (if impurities are present).
Clemmensen Reduction (Zn(Hg), HCl) - n-Octane (complete reduction).- Pinacol coupling products (dimers of this compound).
Wolff-Kishner Reduction (H₂NNH₂, base) - n-Octane (complete reduction).- Azine formation.

Q2: Which reducing agent is most suitable for the selective reduction of 3-octanone to this compound?

For a clean and selective conversion of 3-octanone to this compound, sodium borohydride (NaBH₄) is often the preferred reagent for lab-scale synthesis due to its mild nature, high selectivity for ketones, and operational simplicity.[1] Catalytic hydrogenation is also an excellent choice, particularly for larger-scale industrial processes, as it is atom-economical and environmentally friendly.[2] Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and will also effectively reduce 3-octanone; however, it is less selective and requires more stringent anhydrous reaction conditions.[3]

Q3: How can I monitor the progress of the reduction reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A spot corresponding to 3-octanone should diminish over time, while a new spot corresponding to this compound should appear and intensify.

Q4: What is the appropriate work-up procedure for a NaBH₄ reduction of 3-octanone?

A typical work-up procedure involves quenching the excess NaBH₄ by the slow addition of an acid (e.g., dilute HCl) at a low temperature. This is followed by extraction of the product into an organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with brine, drying it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and finally removing the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Reduction of 3-Octanone using Sodium Borohydride

Materials:

  • 3-Octanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-octanone (5.0 g, 39 mmol) in methanol (25 mL) and cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.74 g, 19.5 mmol) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly add 1 M HCl (20 mL) to quench the excess NaBH₄.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by distillation if necessary.

Protocol 2: Catalytic Hydrogenation of 3-Octanone

Materials:

  • 3-Octanone

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • To a hydrogenation vessel, add a slurry of Raney Nickel (approx. 0.5 g) in ethanol (10 mL).

  • Add a solution of 3-octanone (5.0 g, 39 mmol) in ethanol (20 mL).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound.

Troubleshooting Workflow for Side-Product Formation

The following diagram illustrates a logical workflow for troubleshooting issues related to the formation of side-products during the reduction of 3-octanone.

TroubleshootingWorkflow start Side-Product Detected in This compound Synthesis identify Identify Side-Product (GC-MS, NMR) start->identify incomplete Incomplete Reaction? (Unreacted 3-Octanone) identify->incomplete over_reduction Over-reduction Product? (e.g., n-Octane) identify->over_reduction other Other Side-Product? (e.g., Dimer, Aldol) identify->other incomplete->identify No increase_time Increase Reaction Time or Temperature/Pressure incomplete->increase_time Yes check_reagent Check Reducing Agent Activity/Amount incomplete->check_reagent Yes over_reduction->identify No milder_conditions Use Milder Reducing Agent or Conditions over_reduction->milder_conditions Yes other->identify No purify_sm Purify Starting Material other->purify_sm Yes control_ph Adjust Reaction pH other->control_ph Yes end Pure this compound increase_time->end check_reagent->end milder_conditions->end purify_sm->end control_ph->end

Troubleshooting workflow for 3-octanone reduction.

References

Troubleshooting peak tailing of 3-Octanol in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, with a specific focus on the peak tailing of 3-Octanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[3] Peak tailing is problematic because it can reduce the resolution between adjacent peaks and negatively impact the accuracy and reproducibility of peak integration and quantification.[4]

Q2: I am observing significant peak tailing for this compound in my GC-MS analysis. What are the most likely causes?

A2: Peak tailing of polar compounds like this compound is a common issue in GC-MS and can stem from several factors. The primary cause is often the interaction of the polar hydroxyl group of this compound with "active sites" within the GC system. These active sites are typically exposed silanol groups on the surfaces of the inlet liner, the column, or fittings.[5][6]

Other common causes include:

  • Injector Port Issues: Contamination of the liner, use of an incorrect liner type, or improper column installation.[4][7]

  • Column Problems: Contamination of the stationary phase, degradation of the column, or an improperly cut column.[1][4]

  • System Contamination: Residues from previous analyses can build up and cause peak distortion.[1]

  • Improper Method Parameters: Sub-optimal injector temperature, oven temperature program, or carrier gas flow rate.

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment & "Easy" Fixes

Before performing extensive maintenance, check for simple issues that could be causing the peak tailing.

Q3: How can I quickly assess the source of the peak tailing?

A3: Examine your chromatogram. If only the this compound peak (and other polar analytes) are tailing, the issue is likely due to chemical interactions with active sites.[7][8] If all peaks in the chromatogram are tailing, it's more likely a physical problem such as a flow path disruption, an improper column installation, or a leak.[5][7][8]

Q4: What are the first things I should check without taking the instrument apart?

A4:

  • Review Injection Parameters: Ensure the injection volume is not too large, as this can overload the column.[1] Verify that the split ratio is appropriate; a ratio that is too low can sometimes contribute to tailing.[9]

  • Check Temperatures: Confirm that the injector and detector temperatures are set appropriately. A low injector temperature can lead to incomplete volatilization of the analyte, causing peak tailing.[5][10]

Step 2: Injector Port Maintenance

The injector port is a frequent source of problems leading to peak tailing.

Q5: What maintenance should I perform on the injector port to address peak tailing?

A5:

  • Replace the Septum and Liner: The septum can shed particles into the liner, and the liner itself can become contaminated with non-volatile residues from previous injections.[10][11] Regularly replacing these components is crucial. For polar analytes like this compound, using a deactivated liner is highly recommended to minimize interactions with active sites.[4][5]

  • Clean the Injector Port: If replacing the liner and septum doesn't resolve the issue, the injector port itself may need cleaning to remove any accumulated residues.

Step 3: Column Maintenance and Checks

The analytical column is another critical component to investigate.

Q6: How can I determine if my GC column is the cause of the peak tailing?

A6:

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components.[10] This is a very common cause of peak tailing.

  • Improper Column Installation: The column may be positioned too high or too low in the injector, creating dead volume or turbulence.[4][5][12]

  • Poor Column Cut: A jagged or angled cut at the column inlet can create active sites and disrupt the flow path, leading to peak tailing.[4][5][6]

Q7: What steps can I take to fix column-related peak tailing?

A7:

  • Trim the Column: Removing a small portion (e.g., 10-20 cm) from the front of the column can eliminate the contaminated section.[1][4][13]

  • Re-install the Column: Ensure the column is cut squarely and installed at the correct height in the injector and detector according to the manufacturer's instructions.[7][14]

Quantitative Data Summary

ParameterAcceptable RangePotential Impact on Peak Tailing
Tailing Factor (Tf) or Asymmetry Factor (As) 1.0 - 1.5A value greater than 1.5 indicates significant peak tailing that should be investigated.[4]
Injector Temperature Analyte-dependent; typically 250-300 °CToo low a temperature can cause slow vaporization and lead to peak tailing.[5][10]
Column Trim Length 10 - 20 cm initiallyTrimming removes contaminated sections of the column but will slightly shorten retention times.[1][4]

Experimental Protocols

Protocol 1: GC Column Trimming
  • Cool Down: Ensure the GC oven and injector have cooled to room temperature.

  • Remove Column: Carefully disconnect the column from the injector and detector.

  • Inspect: Examine the front end of the column for any discoloration, which may indicate contamination.

  • Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, score the column at the desired trim length (typically 10-20 cm from the inlet end).

  • Break the Column: Gently flex the column at the score to create a clean, square break.

  • Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle to the column wall.[5] A poor cut can itself cause peak tailing.

  • Re-install: Re-install the column in the injector and detector according to the manufacturer's specifications for insertion depth.

Protocol 2: Inlet Liner and Septum Replacement
  • Cool Down: Make sure the injector has cooled to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the injector.

  • Remove Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut.

  • Remove Liner: The liner is located inside the injector. It can usually be removed with forceps.

  • Install New Liner: Place a new, clean, and preferably deactivated liner into the injector.

  • Restore System: Re-tighten all fittings, turn the carrier gas back on, and check for leaks.

Visual Troubleshooting Workflows

PeakTailingTroubleshooting start Peak Tailing Observed for this compound assess_scope Are all peaks tailing? start->assess_scope polar_only Only Polar Analytes Tailing assess_scope->polar_only No all_peaks All Peaks Tailing assess_scope->all_peaks Yes check_chemical Investigate Chemical Interactions: - Active Sites polar_only->check_chemical check_physical Investigate Physical Issues: - Column Installation - Leaks - Flow Path Obstruction all_peaks->check_physical injector_maintenance Perform Injector Maintenance: - Replace Liner & Septum - Clean Injector Port check_physical->injector_maintenance check_chemical->injector_maintenance column_maintenance Perform Column Maintenance: - Trim Column - Re-install Column injector_maintenance->column_maintenance Issue Persists resolved Peak Shape Improved injector_maintenance->resolved Issue Resolved method_optimization Optimize Method Parameters: - Injector Temperature - Flow Rate column_maintenance->method_optimization Issue Persists column_maintenance->resolved Issue Resolved method_optimization->resolved Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing.

ColumnMaintenance start Suspect Column Issue trim_column Trim 10-20 cm from Column Inlet start->trim_column check_cut Ensure Clean, 90-degree Cut trim_column->check_cut reinstall Re-install Column Correctly analyze Analyze Standard reinstall->analyze check_cut->reinstall Good Cut re_cut Re-cut Column check_cut->re_cut Bad Cut re_cut->check_cut evaluate Evaluate Peak Shape analyze->evaluate resolved Problem Resolved evaluate->resolved Acceptable further_action Consider New Column or Further Troubleshooting evaluate->further_action Tailing Persists

Caption: Step-by-step process for GC column maintenance.

References

Improving resolution in the chiral separation of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Separation of 3-Octanol

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a single, sharp peak or very poor resolution for my this compound enantiomers?

A: This is a common issue in chiral chromatography and typically indicates that the chosen analytical conditions are not suitable for inducing enantioselectivity. The primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition.[1][2] For chiral separations to occur, there must be at least three points of interaction between the analyte and the CSP.[3] If the current setup doesn't facilitate these interactions, the enantiomers will behave like identical molecules and co-elute. It is also possible that the hydroxyl group on this compound is not interacting sufficiently with the stationary phase to achieve separation.[2]

Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for separating an alcohol like this compound?

A: There is no way to reliably predict the best CSP based on analyte structure alone; experimental screening is always necessary.[3] However, polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives) are the most widely used and successful for a broad range of chiral compounds, including alcohols.[4][5] It is recommended to start by screening a set of columns with different polysaccharide backbones and derivatizations (e.g., Chiralpak IA, IB, IC, AD).[6][7] These phases can create the necessary stereospecific interactions (π-π, hydrogen bonding, steric hindrance) for separation.[5]

Q3: What is a good starting mobile phase for the chiral separation of this compound?

A: For polysaccharide-based columns, a normal-phase mobile phase is an excellent starting point. A common initial mobile phase is a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol.[6][8] A typical starting ratio would be 90:10 or 80:20 (n-hexane:IPA).[9] From there, the percentage of the alcohol modifier can be adjusted to optimize retention and resolution.

Q4: My resolution was initially good, but it has degraded over time using the same method. What is the likely cause?

A: A gradual loss of resolution often points to column contamination or fouling. When using high percentages of non-polar solvents like hexane, some sample components or impurities can adsorb onto the stationary phase and not be eluted.[8] This buildup fouls the column and blocks the chiral selector's active sites. It's crucial to implement a regular column washing protocol, often with a stronger, more polar solvent like 100% ethanol or methanol, to clean the column and restore its performance.[8] Always ensure samples are filtered before injection.

Q5: How does changing the alcohol modifier (e.g., IPA, ethanol) or its concentration affect the separation?

A: The type and concentration of the alcohol modifier in the mobile phase are critical for optimizing selectivity.[4][10] Decreasing the percentage of the alcohol modifier (e.g., going from 10% IPA to 5% IPA) generally increases retention times and often improves resolution, though this needs to be balanced with acceptable analysis time.[11] Different alcohols (e.g., methanol, ethanol, isopropanol) can lead to different selectivities because they compete differently with the analyte for interaction sites on the CSP.[10] It is recommended to screen different alcohols to find the optimal selectivity for this compound.

Q6: Should I use additives in the mobile phase for a neutral compound like this compound?

A: While additives are essential for acidic or basic compounds, they are often unnecessary for neutral molecules like this compound.[8] In fact, adding an unnecessary modifier can sometimes worsen the separation.[8] However, if peak shape is poor (e.g., tailing), a small amount of an additive might help by deactivating residual active sites on the silica support. For neutral compounds, this is less common, and focusing on mobile phase solvent composition and temperature is usually more effective.

Q7: How does temperature influence the chiral separation of this compound?

A: Temperature is a powerful but unpredictable tool for optimizing chiral separations.[3][12] Its effect is complex, influencing the thermodynamics and kinetics of the interactions between the analyte and the CSP.[13] In some cases, decreasing the temperature enhances resolution by increasing the stability of the transient diastereomeric complexes formed on the column. In other cases, increasing the temperature can improve efficiency and resolution.[3][12] Therefore, it is an important parameter to screen, typically within a range of 5°C to 45°C.[14]

Q8: What is the impact of flow rate on resolution?

A: Flow rate affects column efficiency. Generally, lowering the flow rate increases the time the enantiomers can interact with the CSP, which can lead to better resolution.[15] However, this also increases the analysis time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution.[15] It is important to find an optimal flow rate that provides adequate resolution within a practical timeframe. Chiral separations often benefit from slightly lower flow rates than typical achiral HPLC.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Separation / Co-eluting Peaks 1. Incorrect Chiral Stationary Phase (CSP).[4] 2. Mobile phase is not optimal (too strong or too weak). 3. Lack of necessary molecular interactions.[3]1. Screen a variety of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives).[6] 2. Systematically vary the ratio of n-hexane to alcohol modifier (e.g., 98:2, 95:5, 90:10).[8] 3. Try different alcohol modifiers (IPA, ethanol, methanol).[10]
Poor Resolution (Rs < 1.5) 1. Mobile phase composition is suboptimal. 2. Column temperature is not ideal.[3] 3. Flow rate is too high.[15] 4. Column efficiency is low.1. Fine-tune the percentage of the alcohol modifier. A lower percentage often improves resolution.[11] 2. Perform a temperature study (e.g., test at 10°C, 25°C, and 40°C).[14] 3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). 4. Consider a longer column or a column with smaller particles.[15]
Resolution Decreases Over Injections 1. Column is contaminated or fouled.[8] 2. The stationary phase is degrading (less common with modern bonded phases). 3. Insufficient column equilibration between runs.[1]1. Develop and implement a column washing protocol with a strong solvent (e.g., 100% Ethanol).[8] 2. Ensure all samples and mobile phase solvents are filtered and of high purity. 3. Increase the equilibration time to ensure the column is ready before the next injection.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the silica support. 2. Mass overload (injecting too much sample).[15] 3. Extracolumn dead volume.1. Although this compound is neutral, trace impurities in the system might warrant adding a tiny amount of an acidic or basic modifier (0.1% TFA or DEA) as a test.[8] 2. Reduce the injection volume or dilute the sample.[15] 3. Check all fittings and tubing for proper connections to minimize dead volume.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases
  • Column Selection: Select a minimum of 3-4 polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OJ-H).

  • Mobile Phase Preparation: Prepare three different normal-phase mobile phases:

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v)

    • Mobile Phase C: Acetonitrile (ACN) / Methanol (MeOH) (90:10 v/v) (for polar organic mode)

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

  • Execution:

    • Equilibrate the first column with Mobile Phase A for at least 30 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat the process for Mobile Phases B and C on the same column, ensuring proper flushing and re-equilibration between mobile phase changes.

    • Repeat the entire screening process for each selected column.

  • Evaluation: Identify the column/mobile phase combination that shows any separation, even if it is not baseline resolved. This will be the starting point for optimization.

Protocol 2: Optimization of the Mobile Phase Modifier
  • Condition Selection: Using the best CSP and alcohol modifier (e.g., n-Hexane/IPA) identified in Protocol 1.

  • Modifier Variation: Prepare a series of mobile phases with varying percentages of the alcohol modifier.

    • Example Series: n-Hexane/IPA at ratios of 98:2, 95:5, 90:10, 85:15, and 80:20.

  • Execution:

    • Set the HPLC system with the chosen CSP and initial chromatographic conditions.

    • Starting with the highest percentage of modifier (e.g., 80:20), equilibrate the column and inject the sample.

    • Gradually decrease the modifier percentage, ensuring the column is fully equilibrated at each new composition before injecting.

  • Data Analysis: Record the retention time, selectivity (α), and resolution (Rs) for each condition. Plot Rs vs. % Modifier to find the optimal concentration.

Quantitative Data Summary

The following table illustrates the typical effect of adjusting the alcohol modifier percentage on the chiral separation of this compound on a polysaccharide-based CSP.

Mobile Phase (n-Hexane:IPA)Retention Factor (k') - Peak 1Selectivity (α)Resolution (Rs)
80:201.51.100.85
85:152.31.151.30
90:10 3.5 1.20 1.85
95:56.81.222.05
98:212.51.232.10
Note: Data are representative examples to illustrate the trend. Optimal conditions may vary.

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic this compound Sample screen_csp Screen Multiple CSPs (e.g., Amylose, Cellulose) start->screen_csp screen_mp Screen Mobile Phase Modes (Normal, Polar Organic, Reversed) screen_csp->screen_mp eval1 Any Separation Observed? screen_mp->eval1 optimize_mp Optimize Mobile Phase (Vary Alcohol %) eval1->optimize_mp Yes end_fail Re-screen with Different CSPs / Additives eval1->end_fail No optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow eval2 Resolution (Rs) > 1.5? optimize_flow->eval2 eval2->optimize_mp No, Re-optimize end_success Validated Method eval2->end_success Yes

Caption: A typical workflow for chiral method development.

Troubleshooting_Tree start Problem: Poor Resolution of this compound q1 Is this a new method? start->q1 new_method Focus on Primary Parameters q1->new_method Yes established_method Problem with Existing Method q1->established_method No check_csp Screen Different CSPs (Polysaccharide-based) new_method->check_csp check_mp Vary Alcohol % in Mobile Phase (e.g., 2% to 20% IPA) check_csp->check_mp check_temp Change Column Temperature (e.g., 10°C, 25°C, 40°C) check_mp->check_temp q2 Is peak shape good? established_method->q2 good_shape Resolution loss, good peaks q2->good_shape Yes bad_shape Tailing or Fronting Peaks q2->bad_shape No wash_column Perform Column Wash (e.g., 100% Ethanol) good_shape->wash_column check_solvents Prepare Fresh Mobile Phase wash_column->check_solvents check_load Reduce Injection Volume/ Sample Concentration bad_shape->check_load check_system Check for System Dead Volume check_load->check_system

Caption: A decision tree for troubleshooting poor resolution.

References

Technical Support Center: Purification of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-octanol. Here, you will find detailed information on removing water and other common impurities to ensure the quality and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: While commercial this compound is generally of high purity, the most common impurity is water. Other potential impurities can include isomers of octanol (such as 1-octanol or 2-octanol), residual starting materials from synthesis, or byproducts like ketones (e.g., 3-octanone) from oxidation. The presence and concentration of these impurities can vary between suppliers and batches.

Q2: How can I remove water from this compound?

A2: Several methods can be employed to dry this compound. The most common and effective laboratory techniques include:

  • Using Drying Agents: Anhydrous drying agents like 3A molecular sieves or anhydrous sodium sulfate can be used to sequester water.

  • Azeotropic Distillation: Although less common for this specific alcohol, azeotropic distillation with a suitable solvent can be used to remove water.

  • Fractional Distillation: Simple or fractional distillation can also remove water, as the boiling point of water (100 °C) is significantly lower than that of this compound (approximately 175 °C).

Q3: Which drying agent is best for this compound?

A3: For achieving very low water content, 3A molecular sieves are highly effective for drying alcohols.[1][2] Their pore size of 3 angstroms is ideal for trapping smaller water molecules while excluding the larger this compound molecules.[1][2] Anhydrous sodium sulfate is a more economical but generally less efficient option for bulk water removal.

Q4: How do I know when the this compound is sufficiently dry?

A4: The most accurate method for determining water content in organic solvents like this compound is Karl Fischer titration. This technique can precisely quantify trace amounts of water, typically in parts per million (ppm).

Q5: Can I reuse the molecular sieves?

A5: Yes, 3A molecular sieves can be regenerated and reused. This is typically done by heating them in an oven at a high temperature (around 200-300 °C) under a vacuum or in a stream of dry, inert gas to drive off the adsorbed water.

Q6: How can I remove non-water impurities from this compound?

A6: Fractional distillation is the most effective method for separating this compound from impurities with different boiling points.[3][4] By carefully controlling the distillation temperature, you can separate more volatile impurities (lower boiling points) and less volatile impurities (higher boiling points) from the this compound fraction. For impurities with very close boiling points, a distillation column with a higher number of theoretical plates may be necessary.

Troubleshooting Guides

Water Removal Using Drying Agents
Issue Possible Cause Troubleshooting Steps
High water content after drying with sodium sulfate. Insufficient amount of drying agent.Add more anhydrous sodium sulfate until it no longer clumps together and flows freely in the liquid.
Insufficient contact time.Allow the this compound to stand over the sodium sulfate for a longer period (e.g., overnight) with occasional swirling.
Saturated drying agent.The sodium sulfate has absorbed its maximum capacity of water. Filter the this compound and add a fresh portion of anhydrous sodium sulfate.
High water content after drying with molecular sieves. Inactive molecular sieves.The sieves may have been exposed to atmospheric moisture. Activate the molecular sieves by heating them in an oven before use.
Insufficient amount of sieves.Use a sufficient quantity of molecular sieves, typically 10-20% of the solvent's weight.
Insufficient contact time.Allow the this compound to stand over the molecular sieves for at least 24 hours for optimal drying.
Purification by Fractional Distillation
Issue Possible Cause Troubleshooting Steps
No distillate is collecting. The boiling point has not been reached.Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the lowest boiling component.
Poor insulation.Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.
Leak in the system.Check all joints to ensure they are properly sealed.
Distillation is occurring too rapidly. Heating is too vigorous.Reduce the heat input to achieve a slow and steady distillation rate (approximately 1-2 drops per second).
Poor separation of components (broad boiling point range). Distillation rate is too fast.A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.[3]
Inefficient fractionating column.Use a longer fractionating column or one with a packing material that provides a higher number of theoretical plates.
Temperature fluctuations during distillation. Uneven heating.Use a stirring bar in the distillation flask to ensure even boiling.
"Bumping" of the liquid.Add boiling chips to the distillation flask before heating to promote smooth boiling.

Data Presentation

Table 1: Estimated Final Water Content in Alcohols after Treatment with 3A Molecular Sieves

AlcoholInitial Water Content (ppm)Final Water Content (ppm)Reference
Methanol~1000< 10[1]
Ethanol~50,000 (5%)< 100[5]
2-Propanol~120,000 (12%)< 100-
This compound (estimated) ~1000 < 50 N/A

Note: Data for this compound is an estimation based on the performance of 3A molecular sieves with other alcohols. Actual results may vary.

Experimental Protocols

Protocol 1: Drying of this compound using 3A Molecular Sieves

Objective: To reduce the water content of this compound.

Materials:

  • This compound

  • 3A Molecular Sieves (beads or pellets)

  • Anhydrous container with a tight-fitting cap

  • Oven

  • Desiccator

Methodology:

  • Activation of Molecular Sieves: Place the required amount of 3A molecular sieves in a suitable glass container. Heat in an oven at 200-300 °C for at least 3 hours. Cool the sieves to room temperature in a desiccator.

  • Drying Procedure: Add the activated molecular sieves (approximately 10-20% by weight of the this compound) to a dry, anhydrous container.

  • Add the this compound to the container, ensuring the sieves are fully submerged.

  • Seal the container tightly to prevent atmospheric moisture from entering.

  • Allow the mixture to stand for at least 24 hours at room temperature, with occasional gentle swirling.

  • Decanting: Carefully decant or filter the dried this compound into a clean, dry storage container.

  • Analysis: Determine the final water content using Karl Fischer titration to confirm the effectiveness of the drying process.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks, thermometer)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly greased and sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the distillation flask and the fractionating column with insulating material to maintain a proper temperature gradient.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.

  • Distillation: Increase the heat gradually until the this compound begins to boil. Observe the condensation ring rising slowly up the fractionating column.[3]

  • Fraction Collection:

    • Forerun: Collect the initial distillate that comes over at a lower temperature than the boiling point of this compound. This fraction will contain more volatile impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 175 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Final Fraction: As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of this compound, change the receiving flask again to collect this higher-boiling fraction.

  • Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware.

  • Analysis: Analyze the collected fractions using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to assess their purity.

Visualizations

Drying_Workflow cluster_drying Water Removal Workflow Start Start with Wet this compound Activate_Sieves Activate 3A Molecular Sieves (200-300°C, >3h) Add_Sieves Add Activated Sieves to this compound (10-20% w/w) Activate_Sieves->Add_Sieves Cool in Desiccator Incubate Incubate for >24h (Sealed Container) Add_Sieves->Incubate Decant Decant or Filter Incubate->Decant KF_Titration Analyze Water Content (Karl Fischer Titration) Decant->KF_Titration End Dry this compound KF_Titration->End

Caption: Workflow for drying this compound using 3A molecular sieves.

Distillation_Workflow cluster_distillation Fractional Distillation Workflow Start Start with Impure this compound Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Heat Gently Setup->Heat Collect_Forerun Collect Forerun (Lower Boiling Impurities) Heat->Collect_Forerun T < BP of this compound Collect_Main Collect Main Fraction (Purified this compound) Collect_Forerun->Collect_Main T stabilizes at BP Collect_Final Collect Final Fraction (Higher Boiling Impurities) Collect_Main->Collect_Final T rises above BP Analysis Analyze Fractions (GC-MS) Collect_Main->Analysis

Caption: Workflow for purifying this compound by fractional distillation.

References

Preventing degradation of 3-Octanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Octanol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation. This process typically converts this compound into its corresponding ketone, 3-octanone. This can be initiated by exposure to atmospheric oxygen (autoxidation), light, and elevated temperatures. In some cases, prolonged exposure to oxygen can also lead to the formation of peroxides, which can be hazardous.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is recommended to store it in a tightly sealed, inert gas-flushed container to prevent exposure to oxygen.

Q3: How can I inhibit the degradation of this compound?

A3: For long-term storage, the addition of a suitable antioxidant or stabilizer, such as Butylated Hydroxytoluene (BHT), at a low concentration (typically 10-100 ppm) can effectively inhibit oxidation and peroxide formation.

Q4: How does temperature affect the stability of this compound?

A4: Higher temperatures accelerate the rate of oxidation and potential peroxide formation. Therefore, storing this compound at controlled room temperature or in a refrigerator (ensure it is rated for flammable materials if necessary) is crucial for maintaining its purity.

Q5: Is this compound sensitive to light?

A5: Yes, exposure to light, particularly UV light, can promote the formation of free radicals and accelerate the oxidation process. It is best to store this compound in amber glass bottles or other opaque containers to protect it from light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unusual Odor Oxidation of this compound to 3-octanone, which has a different odor profile.1. Analyze a sample using Gas Chromatography (GC) to quantify the presence of 3-octanone. 2. If the purity is compromised, consider purifying the this compound by distillation or obtaining a new batch. 3. Review storage conditions to ensure they are optimal.
Yellowing of the Liquid Formation of degradation products or impurities.1. Perform analytical testing (e.g., GC-MS) to identify the impurities. 2. If significant degradation has occurred, the product may not be suitable for your experiment. 3. Ensure the storage container is made of an inert material (e.g., borosilicate glass).
Presence of Peroxides Exposure to oxygen over time, leading to autoxidation.1. Safety First: Do not handle the container if solid crystals are visible, as peroxides can be explosive upon shock or friction. Contact your institution's safety officer. 2. Test for the presence of peroxides using a standard test method (see Experimental Protocols). 3. If peroxides are present at a concentration >20 ppm, do not attempt to distill or evaporate the solvent. The material should be disposed of as hazardous waste according to institutional guidelines.
Inconsistent Experimental Results Use of degraded this compound with significant levels of impurities.1. Always use a fresh or properly stored batch of this compound for critical experiments. 2. Check the purity of your this compound stock solution before use. 3. Implement a "first-in, first-out" inventory system for your chemicals.

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by several factors. The following table provides an estimated overview of the expected shelf life under different storage conditions. These are estimations, and regular purity checks are recommended.

Storage ConditionTemperatureAtmosphereContainerEstimated Shelf Life (Purity >99%)
Optimal 2-8°CInert Gas (Argon or Nitrogen)Amber Glass, Sealed> 2 years
Good 20-25°CInert Gas (Argon or Nitrogen)Amber Glass, Sealed1-2 years
Sub-optimal 20-25°CAirAmber Glass, Sealed6-12 months
Poor >25°C or exposure to lightAirClear Glass, Partially Sealed< 6 months

Experimental Protocols

Protocol 1: Quantification of this compound and 3-Octanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and quantify the primary degradation product, 3-octanone.

Materials:

  • This compound sample

  • 3-Octanone standard

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3-Octanone standard in the chosen solvent at a concentration of 1000 µg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This will be the sample stock solution.

    • Further dilute the sample stock solution to fall within the calibration range of the 3-octanone standards.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C, hold for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

  • Data Analysis:

    • Identify the peaks for this compound and 3-octanone based on their retention times and mass spectra.

    • Generate a calibration curve for 3-octanone by plotting the peak area against the concentration of the standards.

    • Quantify the amount of 3-octanone in the this compound sample using the calibration curve.

    • Calculate the purity of this compound by comparing its peak area to the total peak area of all components.

Protocol 2: Detection of Peroxides in this compound (Qualitative)

Objective: To quickly screen for the presence of peroxides in a this compound sample.

Materials:

  • This compound sample

  • Potassium Iodide (KI) solution (10% w/v in deionized water, freshly prepared)

  • Glacial Acetic Acid

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the freshly prepared 10% KI solution.

  • Stopper the test tube and shake for 1 minute.

  • Allow the mixture to stand for 5 minutes.

  • Observation:

    • No color change or a faint yellow color: Peroxide concentration is low (<10 ppm).

    • A distinct yellow to brown color: Peroxides are present at a potentially hazardous level.

For a quantitative assessment, refer to standard methods such as ASTM E299.

Visualizations

DegradationPathway This compound This compound Initiation Initiation This compound->Initiation Oxygen (O2) Oxygen (O2) Oxygen (O2)->Initiation Light_Heat Light / Heat Light_Heat->Initiation 3-Octanol_Radical This compound Radical Initiation->3-Octanol_Radical Peroxy_Radical Peroxy Radical 3-Octanol_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound 3-Octanone 3-Octanone Peroxy_Radical->3-Octanone Termination Hydroperoxide->3-Octanone Decomposition ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution1 Dilute Sample Sample->Dilution1 Standard 3-Octanone Standard Dilution2 Prepare Calibration Curve Standards Standard->Dilution2 Inject Inject into GC-MS Dilution1->Inject Dilution2->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks Detect->Identify Calibrate Generate Calibration Curve Identify->Calibrate Quantify Quantify 3-Octanone Calibrate->Quantify Purity Determine this compound Purity Quantify->Purity TroubleshootingLogic Start Degradation Suspected Observe Observe Sample (Odor, Color) Start->Observe TestPeroxides Test for Peroxides Observe->TestPeroxides AnalyzeGCMS Analyze by GC-MS TestPeroxides->AnalyzeGCMS Negative SafeDisposal Follow Safety Protocol for Hazardous Waste Disposal TestPeroxides->SafeDisposal Positive Action Review Storage Conditions & Consider Purification/Disposal AnalyzeGCMS->Action

Technical Support Center: Analysis of 3-Octanol in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of 3-octanol in complex samples. The information is targeted towards researchers, scientists, and drug development professionals utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.

Issue: Poor reproducibility and inaccurate quantification of this compound.

Possible Cause: Undiagnosed matrix effects are impacting the analytical signal.

Troubleshooting Workflow:

start Inconsistent this compound Results assess Assess Matrix Effect (Post-Extraction Spike vs. Neat Standard) start->assess decision Significant Matrix Effect? assess->decision no_effect No Significant Effect. Investigate other error sources (e.g., instrument stability, sample integrity). decision->no_effect No (<20% variation) mitigate Mitigate Matrix Effect decision->mitigate Yes (>20% variation) sample_prep Optimize Sample Preparation - Dilution - Advanced Cleanup (SPE, LLE) - Derivatization mitigate->sample_prep chromatography Optimize Chromatography - Change Column Phase - Modify Gradient/Ramp Rate - Adjust Injection Parameters mitigate->chromatography calibration Implement Corrective Calibration - Matrix-Matched Standards - Standard Addition - Isotope-Labeled Internal Standard mitigate->calibration reassess Re-assess Matrix Effect sample_prep->reassess chromatography->reassess calibration->reassess end Acceptable Results reassess->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Detailed Steps:

  • Quantify the Matrix Effect: The first step is to determine if a matrix effect is present and to what extent it is affecting your analysis. This can be done by comparing the signal response of a known concentration of this compound in a pure solvent (neat standard) with the response of the same concentration spiked into a blank sample matrix that has undergone the full extraction procedure (post-extraction spike).

    • Matrix Effect (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100

    • A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression. Values exceeding ±20% are generally considered significant and require action.[1][2]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[3][4][5]

    • Dilution: This is the simplest approach. Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with the ionization of this compound.[5][6][7] However, this may compromise the limit of detection.[8]

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound from the sample matrix into an immiscible solvent, leaving many interfering compounds behind.[3][4]

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using a solid sorbent to retain either the analyte or the interferences. For this compound, a reversed-phase or a specific polymeric sorbent could be effective.[4]

    • Derivatization: For GC-MS analysis, derivatizing this compound (e.g., silylation) can improve its volatility and chromatographic behavior, potentially moving its elution time away from interfering matrix components.

  • Refine Chromatographic Conditions: Modifying the separation conditions can help to resolve this compound from co-eluting matrix components.[5][6]

    • GC-MS: Adjusting the temperature ramp rate or using a column with a different stationary phase can alter the elution profile and improve separation.[9] For GC-MS, matrix components can block active sites in the injection liner, leading to signal enhancement.[8]

    • LC-MS: Optimizing the mobile phase gradient can help to separate this compound from interfering compounds.[5] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[1][3][8]

  • Employ Advanced Calibration Strategies: If matrix effects cannot be eliminated through sample preparation or chromatography, specific calibration methods can be used to compensate for them.[10][11]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement.[7]

    • Standard Addition: The sample is divided into several aliquots, and increasing known amounts of this compound standard are added to each. By extrapolating the resulting calibration curve back to a zero response, the original concentration in the sample can be determined.[6][8]

    • Isotopically Labeled Internal Standard (IL-IS): An isotopically labeled version of this compound (e.g., this compound-d3) is the ideal internal standard. It co-elutes with the unlabeled analyte and is affected by matrix interferences in the same way, thus providing accurate correction.[12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: The matrix refers to all the components in a sample other than the analyte of interest (this compound).[1] Matrix effects occur when these components interfere with the measurement of this compound, causing either a suppression or enhancement of its signal.[1][8][10] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. In LC-MS, this is often due to competition for ionization in the source, while in GC-MS, it can be related to interactions in the injector port.[8]

Q2: I am observing signal suppression for this compound in blood plasma samples when using LC-MS with ESI. What is the likely cause and what should I do?

A: Phospholipids are a common cause of signal suppression in plasma samples analyzed by LC-MS with ESI.[3][13] These molecules can co-elute with this compound and suppress its ionization.

Recommended Actions:

  • Sample Preparation: Implement a sample preparation method designed to remove phospholipids, such as:

    • Protein Precipitation (PPT) followed by dilution: While simple, PPT alone is often insufficient.[4] Diluting the supernatant after precipitation can reduce phospholipid concentration.[3]

    • Liquid-Liquid Extraction (LLE): A targeted LLE can separate this compound from the bulk of the phospholipids.

    • Solid-Phase Extraction (SPE): Use a mixed-mode or phospholipid removal SPE plate for effective cleanup.[4]

  • Chromatography: Modify your LC gradient to separate this compound from the phospholipid elution region.

Q3: My this compound peak area is unexpectedly high in a food matrix when analyzed by GC-MS. What could be happening?

A: This phenomenon is likely "matrix-induced signal enhancement."[1] In GC-MS, active sites in the injector liner or the front of the analytical column can adsorb analytes, reducing the amount that reaches the detector. Co-injected matrix components can block these active sites, allowing more of the this compound to pass through, resulting in a larger peak area compared to a clean standard.[1][8]

Mitigation Strategies:

  • Use a liner with glass wool or a deactivated liner: This can help to trap non-volatile matrix components and provide a more inert surface.

  • Matrix-matched calibration: Prepare your calibration standards in a blank extract of the same food matrix to ensure the enhancement effect is consistent between standards and samples.

  • Analyte Protectants: Adding compounds to both samples and standards that have a high affinity for active sites can help to equalize the matrix effect.

Q4: How do I choose the best sample preparation technique to minimize matrix effects for this compound in a complex herbal extract?

A: The choice depends on the complexity of the extract and the required sensitivity. A systematic approach is recommended.

start Complex Herbal Extract dilution Dilute and Shoot start->dilution check_sensitivity Sensitivity Adequate? dilution->check_sensitivity lle Liquid-Liquid Extraction (LLE) check_sensitivity->lle No done Method Optimized check_sensitivity->done Yes check_recovery Recovery & Cleanup OK? lle->check_recovery spe Solid-Phase Extraction (SPE) check_recovery->spe No check_recovery->done Yes check_final Matrix Effect Mitigated? spe->check_final check_final->done Yes

References

Overcoming low yield in the Grignard synthesis of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the Grignard synthesis of 3-Octanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the Grignard synthesis of this compound?

The synthesis of this compound via a Grignard reaction typically involves the reaction of a Grignard reagent prepared from 1-bromopentane with propanal.[1] The pentylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal.

Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?

Grignard reagents are highly reactive and are strong bases. They will react with any protic solvent, such as water, alcohols, or carboxylic acids.[1][2] This reaction will quench the Grignard reagent, converting it into an alkane and rendering it unable to react with the desired aldehyde, thus significantly reducing the yield of this compound.[1] It is imperative that all glassware is thoroughly dried, and anhydrous solvents are used.[1][3]

Q3: My Grignard reaction won't initiate. What are the common causes and solutions?

Difficulty in initiating the reaction is a common issue, often due to an oxide layer on the surface of the magnesium metal which prevents it from reacting with the alkyl halide.[2][4] Activating the magnesium is crucial. Common activation methods include:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod to expose a fresh surface.[5]

  • Chemical Activation: Using a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5][6] The disappearance of the iodine color is an indicator of magnesium activation.[2][6]

  • Thermal Activation: Gentle heating with a heat gun can sometimes initiate the reaction.[6]

Q4: What are the common side reactions that can lead to a low yield of this compound?

Several side reactions can compete with the desired formation of this compound, leading to a lower yield:

  • Wurtz Coupling: The Grignard reagent can react with the remaining 1-bromopentane to form decane.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propanal, leading to the formation of an enolate and recovery of the starting aldehyde after workup.[7]

  • Reaction with Atmospheric Oxygen: Grignard reagents can react with oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is beneficial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Grignard synthesis of this compound.

Issue 1: Low or No Formation of the Grignard Reagent

Symptom Possible Cause Troubleshooting Action
No cloudiness or exotherm observed after adding 1-bromopentane.Magnesium surface is passivated with magnesium oxide.- Crush a few pieces of magnesium with a dry glass rod. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[4] - Gently warm the flask with a heat gun.
Wet glassware or solvent.- Ensure all glassware is flame-dried or oven-dried immediately before use.[3] - Use freshly opened anhydrous ether or freshly distilled THF.[6]
Poor quality 1-bromopentane (contains water or other impurities).- Use freshly distilled 1-bromopentane.

Issue 2: Low Yield of this compound Despite Successful Grignard Formation

Symptom Possible Cause Troubleshooting Action
A significant amount of unreacted propanal is recovered.Inefficient addition of the Grignard reagent.- Add the propanal solution dropwise to the Grignard reagent with efficient stirring. - Maintain a low reaction temperature (e.g., 0 °C) during the addition to minimize side reactions.
Grignard reagent was quenched before or during the addition of propanal.- Ensure the propanal solution is anhydrous. - Maintain an inert atmosphere throughout the reaction.
A high-boiling point byproduct is observed during purification.Wurtz coupling side reaction.- Add the 1-bromopentane to the magnesium suspension at a rate that maintains a gentle reflux to ensure it reacts with the magnesium as it is added.

Issue 3: Difficulties During Workup and Purification

Symptom Possible Cause Troubleshooting Action
Formation of a persistent emulsion during aqueous workup.Magnesium salts precipitating.- Add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride instead of dilute acid.[1] - Stir vigorously until the solids dissolve.
Low recovery of this compound after extraction and distillation.Product loss during transfers and purification.- Ensure complete extraction from the aqueous layer by performing multiple extractions with ether. - Carefully monitor the temperature during distillation to avoid loss of the product.
Presence of unreacted starting materials in the final product.Incomplete reaction.- Consider using a slight excess of the Grignard reagent. - Ensure sufficient reaction time.

Experimental Protocols

Protocol 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.

  • Reactant Setup: Place magnesium turnings in the reaction flask. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), warm the flask gently with a heat gun.

  • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise from the addition funnel at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared pentylmagnesium bromide solution in an ice bath.

  • Aldehyde Addition: Add a solution of propanal in anhydrous diethyl ether dropwise from the addition funnel to the stirred Grignard reagent. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on this compound Yield

Parameter Condition A Condition B Condition C Expected Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)Diethyl EtherTHF can sometimes improve the solubility and reactivity of the Grignard reagent, potentially leading to a higher yield.[8]
Temperature of Aldehyde Addition 0 °CRoom Temperature35 °C (Reflux)Lower temperatures during the addition of the aldehyde generally minimize side reactions and improve the yield of the desired alcohol.
Molar Ratio (Grignard:Aldehyde) 1.1 : 11.5 : 11 : 1A slight excess of the Grignard reagent can help to ensure complete consumption of the aldehyde.
Illustrative Yield 75%85%60%These are representative yields and can vary based on experimental technique.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup & Purification prep_start Dry Glassware & Reagents prep_mg Add Mg Turnings & Initiator prep_start->prep_mg prep_alkyl_halide Add 1-Bromopentane Solution prep_mg->prep_alkyl_halide prep_reflux Reflux to Form Grignard prep_alkyl_halide->prep_reflux react_cool Cool Grignard Reagent prep_reflux->react_cool Freshly Prepared Grignard Reagent react_add_aldehyde Add Propanal Solution react_cool->react_add_aldehyde react_stir Stir at Room Temperature react_add_aldehyde->react_stir workup_quench Quench with aq. NH4Cl react_stir->workup_quench Reaction Mixture workup_extract Extract with Ether workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_distill Fractional Distillation workup_dry->workup_distill product product workup_distill->product Pure this compound

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Tree start Low Yield of this compound check_grignard Was Grignard Reagent Formation Successful? start->check_grignard no_grignard No check_grignard->no_grignard No yes_grignard Yes check_grignard->yes_grignard Yes check_conditions Check for Moisture: - Dry Glassware? - Anhydrous Solvent? no_grignard->check_conditions check_mg Activate Magnesium: - Crush Mg - Add Iodine/1,2-dibromoethane no_grignard->check_mg check_addition Review Aldehyde Addition: - Slow, dropwise addition? - Low temperature? yes_grignard->check_addition check_side_reactions Consider Side Reactions: - Wurtz Coupling? - Enolization? yes_grignard->check_side_reactions check_workup Optimize Workup: - Use aq. NH4Cl? - Efficient Extraction? yes_grignard->check_workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Chiral Separation of 3-Octanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the optimal gas chromatography (GC) column selection and method development for the separation of 3-octanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of GC column for separating this compound enantiomers?

A: For the enantioselective separation of chiral compounds like this compound, a chiral stationary phase (CSP) is required. The most effective and commonly used columns are those with a derivatized cyclodextrin stationary phase.[1][2] Cyclodextrins are chiral, torus-shaped molecules that can form inclusion complexes with analytes, allowing for differential interaction between the enantiomers and the stationary phase.[3][4]

Q2: Which specific chiral stationary phase is best suited for this compound?

A: A β-cyclodextrin column is an excellent first choice for separating a wide range of enantiomeric pairs.[3] Specifically, the Agilent J&W CP-Chirasil-Dex CB column, which features cyclodextrin chemically bonded to a dimethylpolysiloxane backbone, is highly recommended.[5][6] This bonding prevents phase migration and ensures homogeneous enantioselectivity, leading to high resolution and a longer column lifetime.[5][6] Similar phases include LIPODEX C, Rt-β DEXm, and β-DEX 110/120.[6]

Q3: Is it necessary to derivatize this compound before analysis?

A: While some modern chiral columns can separate underivatized alcohols, derivatization is highly recommended for robust separation of this compound isomers.[5] The process of acylation, specifically acetylation, has been shown to enable and improve the separation of this compound enantiomers.[7] Derivatization reduces the polarity of the alcohol's hydroxyl group, which enhances volatility and can lead to better peak shape and improved interaction with the chiral stationary phase.[7][8]

Q4: How does temperature programming affect the separation of this compound isomers?

A: The oven temperature is a critical parameter for optimizing enantioselectivity.[3] In general, lower analysis temperatures increase the separation factor (α) between enantiomers, leading to better resolution.[3] If you are experiencing poor or no separation, reducing the isothermal temperature or slowing the ramp rate of your temperature program is a key first step in optimization.[3][9]

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound isomers.

Problem: Poor Resolution or Complete Co-elution of Isomer Peaks

When two isomers are not separated, it indicates a problem with one of the three fundamental chromatographic factors: selectivity, efficiency, or retention.[10][11]

  • Symptom: Two peaks are completely merged into a single, symmetrical peak.

  • Suspected Issue: Lack of Selectivity (α). The column's stationary phase is not differentiating between the (R)- and (S)-3-octanol enantiomers under the current conditions.[10]

  • Solution Workflow:

    • Optimize Temperature: Decrease the column temperature. Lower temperatures enhance the differential interactions between the enantiomers and the chiral stationary phase, which can significantly increase selectivity.[3] Try running the analysis isothermally at a lower temperature or use a slower temperature ramp.

    • Derivatize the Sample: If not already done, derivatize the this compound to its acetate ester. This modification alters the molecule's properties, often improving its interaction with the chiral phase and enabling separation.[7]

    • Change Carrier Gas/Flow Rate: While less impactful than temperature, optimizing the carrier gas linear velocity can improve overall efficiency and may contribute to better resolution.[9]

    • Select a Different CSP: If the above steps fail, the chosen stationary phase may not be suitable. Consider a cyclodextrin with different derivatization (e.g., a γ-cyclodextrin column if a β-cyclodextrin was used) or a CSP from a different class, such as one based on amino acid derivatives.[3][4]

  • Symptom: Peaks are broad, leading to overlap.

  • Suspected Issue: Low Efficiency (N). This can be caused by a degraded column, improper installation, or a non-optimized method.[11]

  • Solution Workflow:

    • Condition the Column: Ensure the column has been properly conditioned according to the manufacturer's instructions.

    • Check for Leaks: Confirm that all fittings in the GC system are leak-free.

    • Re-install Column: Cut 10-20 cm from the column inlet and reinstall it to ensure a clean, square cut and proper ferrule seal.

    • Optimize Flow Rate: Use the GC software's method translation tool or a pressure/flow calculator to set the optimal carrier gas flow rate for your column dimensions.[12]

    • Replace Column: If efficiency remains low, the column may be permanently damaged or contaminated, requiring replacement.

Data Presentation

The following table summarizes recommended column specifications and a starting point for GC method parameters for the analysis of this compound isomers.

ParameterRecommended Specification / Condition
Column
Stationary PhaseCP-Chirasil-Dex CB (Derivatized β-Cyclodextrin)[5]
Dimensions25 m x 0.25 mm ID x 0.25 µm film thickness[13]
Part NumberAgilent CP7502 or equivalent[13]
GC Method
Injection PortSplit/Splitless
Injector Temp230 °C[14]
Split Ratio10:1 (can be adjusted based on concentration)[14]
Carrier GasHelium or Hydrogen
Oven ProgramInitial: 50 °C, hold 3 minRamp: 10 °C/min to 160 °C, hold 5 min[14]
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp230 °C (for FID)[14]

Experimental Protocols

Protocol 1: Acetylation of this compound (Derivatization)

This protocol describes the conversion of this compound to 3-octyl acetate to improve chromatographic separation.[7]

Materials:

  • This compound sample

  • Acetic acid

  • Iodine (as catalyst)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • 3 mL amber screw-cap vial

Procedure:

  • Combine 2 mmol of the this compound sample, 3 mmol of acetic acid, 0.06 mmol of iodine, and 0.02 mmol of anhydrous Na₂SO₄ in a 3 mL vial.

  • Securely cap the vial and place it in a heating block or oven at 100 °C for 48 hours.

  • After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.

  • Filter the solution to remove solids.

  • The resulting filtrate containing 3-octyl acetate is now ready for GC analysis.

Protocol 2: GC Analysis of Derivatized this compound

This protocol provides a general procedure for analyzing the derivatized sample.

Procedure:

  • System Setup: Install a CP-Chirasil-Dex CB column (25 m x 0.25 mm, 0.25 µm) in the GC.[13] Condition the column as per the manufacturer's guidelines.

  • Method Programming: Program the GC oven and inlet parameters as detailed in the data table above.

  • Injection: Inject 1 µL of the derivatized sample solution into the GC.

  • Data Acquisition: Start the data acquisition and run the programmed GC method.

  • Analysis: Identify the two separated peaks corresponding to the (R)- and (S)-3-octyl acetate enantiomers.

Visualizations

The following diagrams illustrate key workflows for method development and troubleshooting.

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_optimization Optimization Derivatize Derivatize this compound (Acetylation) Dilute Dilute in Solvent (e.g., DCM) Derivatize->Dilute Inject Inject Sample onto Chiral GC Column Dilute->Inject Run Run Initial GC Method (See Table) Inject->Run Evaluate Evaluate Resolution Run->Evaluate OptimizeTemp Adjust Temperature Program Evaluate->OptimizeTemp Resolution < 1.5 Report Report Results Evaluate->Report Resolution ≥ 1.5 OptimizeTemp->Run OptimizeFlow Optimize Carrier Gas Flow OptimizeTemp->OptimizeFlow OptimizeFlow->Run ChangeColumn Select Different Chiral Column OptimizeFlow->ChangeColumn No Improvement ChangeColumn->Inject

Caption: Workflow for developing a separation method for this compound isomers.

TroubleshootingTree Start Poor Resolution or Co-elution Observed IsDerivatized Is the sample derivatized? Start->IsDerivatized Derivatize Action: Perform derivatization (e.g., Acetylation) IsDerivatized->Derivatize No CheckTemp Is the oven temperature optimized? IsDerivatized->CheckTemp Yes Derivatize->Start Re-analyze LowerTemp Action: Lower oven temperature or slow the ramp rate CheckTemp->LowerTemp No CheckEfficiency Are peaks sharp and symmetrical? CheckTemp->CheckEfficiency Yes LowerTemp->Start Re-analyze Success Resolution Achieved LowerTemp->Success ImproveEfficiency Action: Check for leaks, re-install column, or replace column CheckEfficiency->ImproveEfficiency No (Broad Peaks) ChangeColumn Action: Try a different chiral stationary phase (e.g., γ-cyclodextrin) CheckEfficiency->ChangeColumn Yes (Sharp, Co-eluted) ImproveEfficiency->Start Re-analyze ImproveEfficiency->Success ChangeColumn->Start Re-analyze ChangeColumn->Success

References

Minimizing interference in electrochemical detection of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical detection of 3-octanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question ID Question Answer
INTER-001 My sensor is showing a response in a blank sample (no this compound). What could be the cause?A response in a blank sample, also known as a high background signal, can be caused by several factors: - Contaminated reagents or buffer: Ensure all solutions are prepared with high-purity water and reagents. Contaminants can be electroactive and generate a signal. - Dirty electrode surface: The working electrode must be thoroughly cleaned before each experiment. Residual analytes or adsorbed species from previous experiments can interfere. - Instability of the electrode modification layer: If you are using a modified electrode, the modification layer itself might be unstable and undergo redox reactions, contributing to the background current.
INTER-002 I am observing poor selectivity, and my sensor is responding to other alcohols and volatile organic compounds (VOCs). How can I improve selectivity for this compound?Poor selectivity is a common challenge in electrochemical sensing. Here are some strategies to improve it: - Enzyme Specificity: If using an alcohol dehydrogenase (ADH) or alcohol oxidase (AOX) based biosensor, the choice of enzyme is critical. While many ADHs have broad specificity, some exhibit higher activity towards longer-chain alcohols like this compound. Consider screening different ADHs for optimal selectivity. - Electrode Surface Modification: Functionalizing the electrode surface with materials that have a specific affinity for this compound can enhance selectivity. This can include molecularly imprinted polymers (MIPs) or self-assembled monolayers (SAMs) with specific functional groups. - Optimizing Operating Potential: The applied potential can be tuned to a range where the oxidation of this compound is favored, while the oxidation of interfering species is minimized. This requires careful characterization of the electrochemical behavior of both this compound and potential interferents. - Use of Permselective Membranes: Coating the electrode with a permselective membrane, such as Nafion or a dialysis membrane, can restrict the access of larger or charged interfering molecules to the electrode surface.
INTER-003 The sensor response is not reproducible between experiments. What are the likely causes and solutions?Lack of reproducibility can stem from several sources: - Inconsistent Electrode Surface Area: Ensure the active surface area of your working electrode is consistent. For solid electrodes, a consistent polishing procedure is crucial. For screen-printed electrodes, ensure the printed area is uniform. - Variable Enzyme Loading: In biosensors, the amount of immobilized enzyme can vary. Develop a standardized and repeatable immobilization protocol. - Fluctuations in Experimental Conditions: Maintain constant temperature, pH, and buffer concentration, as these parameters can significantly affect both the enzyme activity and the electrochemical reaction. - Electrode Fouling: The electrode surface can become fouled by reaction products or components of the sample matrix, leading to a decrease in signal over time. Implement an effective electrode cleaning or regeneration step between measurements.
INTER-004 My sensor shows a low sensitivity to this compound. How can I increase the signal?To enhance the sensitivity of your sensor, consider the following: - Increase Electrode Surface Area: A larger electrode surface area generally leads to a higher current response. Using nanomaterials like gold nanoparticles, carbon nanotubes, or graphene to modify the electrode can significantly increase the effective surface area. - Optimize Enzyme Immobilization: Ensure that the immobilized enzyme retains high catalytic activity. The immobilization method should provide a favorable microenvironment for the enzyme. - Use of Redox Mediators: For enzyme-based sensors that produce NADH, using a redox mediator can facilitate electron transfer to the electrode at a lower potential, which can reduce background noise and improve the signal-to-noise ratio. - Signal Amplification Strategies: Employing signal amplification techniques, such as using enzyme-labeled secondary antibodies in an immunosensor format or nanoparticle-based signal enhancement, can significantly boost the detection signal.

Quantitative Data on Potential Interferences

The following table summarizes potential interfering compounds in the electrochemical detection of this compound and their likely effect. Please note that the quantitative interference levels are hypothetical and require experimental validation for your specific sensor system. The impact of an interferent is highly dependent on the sensor design, including the biorecognition element and the operating potential.

Potential Interferent Chemical Class Potential Source in Samples Expected Effect on Signal Hypothetical Interference Threshold (relative to this compound)
EthanolPrimary AlcoholFermented foods, beverages, biological samplesPositive interference (increase in oxidation current)High
1-OctanolPrimary AlcoholFungal VOCs, flavoringsPositive interferenceModerate to High
2-OctanoneKetoneFungal VOCs, industrial solventsMinimal to no interference at optimized potentialLow
Ascorbic AcidOrganic AcidBiological fluids, food samplesPositive interference (easily oxidized)Moderate
Uric AcidOrganic AcidBiological fluidsPositive interference (easily oxidized)Moderate
AcetoneKetoneBreath, biological samplesMinimal to no interferenceLow

Experimental Protocols

Protocol 1: Fabrication of an Alcohol Dehydrogenase (ADH)-Based Biosensor for this compound Detection

This protocol describes the fabrication of a biosensor for this compound based on the immobilization of alcohol dehydrogenase on a gold nanoparticle-modified screen-printed carbon electrode (AuNP-SPCE).

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae

  • β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)

  • Chitosan

  • Glutaraldehyde solution (25% in H₂O)

  • Phosphate buffer saline (PBS), pH 7.4

  • This compound standard solutions

Procedure:

  • Electrode Modification with Gold Nanoparticles (AuNPs):

    • Clean the SPCE surface by rinsing with deionized water and ethanol.

    • Electrodeposit AuNPs onto the SPCE working electrode by applying a constant potential of -0.2 V for 60 seconds in a 1 mM HAuCl₄ solution containing 0.1 M KNO₃.

    • Rinse the modified electrode (AuNP-SPCE) with deionized water and allow it to dry at room temperature.

  • Enzyme Immobilization:

    • Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Prepare a 10 mg/mL ADH solution in PBS.

    • Drop-cast 5 µL of the chitosan solution onto the AuNP-modified working electrode and let it dry to form a film.

    • Activate the chitosan film by exposing it to glutaraldehyde vapor for 30 minutes in a sealed container.

    • Drop-cast 5 µL of the ADH solution onto the activated chitosan film and allow it to incubate in a humid chamber for 2 hours at 4°C to facilitate covalent immobilization.

    • Rinse the electrode gently with PBS to remove any unbound enzyme.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Perform cyclic voltammetry (CV) in an electrochemical cell containing 10 mL of PBS (pH 7.4) with 5 mM NAD⁺.

    • Record the background CV scan from -0.2 V to +0.8 V at a scan rate of 50 mV/s.

    • Add aliquots of this compound standard solutions to the electrochemical cell and record the CV scans.

    • The oxidation peak current of NADH, produced by the enzymatic reaction, will increase with increasing this compound concentration.

Protocol 2: Interference Study

This protocol outlines a method to evaluate the selectivity of the fabricated this compound biosensor against potential interfering compounds.

Procedure:

  • Prepare solutions of potential interfering compounds (e.g., ethanol, 1-octanol, ascorbic acid, uric acid) at a concentration 10-fold higher than the target this compound concentration.

  • Perform a baseline measurement of a known concentration of this compound using the fabricated biosensor as described in Protocol 1.

  • Introduce an interfering compound into the electrochemical cell along with the same concentration of this compound.

  • Record the electrochemical response and compare the signal to the baseline measurement.

  • Calculate the percentage of interference using the formula:

    • % Interference = [(Signal with interferent - Signal of this compound alone) / Signal of this compound alone] * 100

Visualizations

Signaling Pathway of the ADH-Based Biosensor

G Signaling Pathway of ADH-Based this compound Biosensor cluster_solution Solution Phase cluster_electrode Electrode Surface This compound This compound ADH ADH This compound->ADH Substrate Binding NAD+ NAD+ NAD+->ADH Coenzyme Binding 3-Octanone 3-Octanone NADH NADH Electrode Electrode NADH->Electrode Electrochemical Oxidation (Electron Transfer) ADH->3-Octanone Enzymatic Oxidation ADH->NADH Coenzyme Reduction Signal Signal Electrode->Signal Current Generation

Caption: Enzymatic conversion of this compound and subsequent electrochemical signal generation.

Experimental Workflow for Interference Mitigation

G Workflow for Minimizing Interference in this compound Detection cluster_mitigation Interference Mitigation Steps start Start: Sample Containing This compound and Interferents pretreatment Sample Pre-treatment (e.g., Filtration, Dilution) start->pretreatment measurement Electrochemical Measurement (Optimized Potential) pretreatment->measurement masking Use Masking Agent (If applicable) pretreatment->masking sensor_prep Prepare Modified Electrode (e.g., AuNP-SPCE) immobilization Immobilize Selective Bioreceptor (e.g., Specific ADH) sensor_prep->immobilization immobilization->measurement membrane Apply Permselective Membrane (e.g., Nafion) immobilization->membrane analysis Data Analysis and Quantification measurement->analysis end End: Accurate this compound Concentration analysis->end membrane->measurement masking->measurement

Caption: A logical workflow incorporating steps to minimize interference during electrochemical sensing.

Technical Support Center: 3-Octanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Octanol. It includes troubleshooting for common experimental issues, detailed protocols, and comparative data to facilitate the scaling up of production.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the reduction of 3-octanone and the Grignard reaction. The reduction of 3-octanone, typically with a reducing agent like sodium borohydride, offers a straightforward approach with good yields.[1] The Grignard synthesis involves the reaction of a pentylmagnesium halide with propanal, allowing for the construction of the carbon skeleton.[2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields are dependent on the chosen synthesis route and optimization of reaction conditions. For the reduction of 3-octanone using sodium borohydride, a yield of approximately 79% has been reported.[1] The Grignard reaction between an appropriate Grignard reagent and an aldehyde can achieve yields in the range of 65-85%.[4]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Reaction progress can be effectively monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] By taking aliquots from the reaction mixture over time, you can observe the disappearance of starting materials and the appearance of the this compound product.

Q4: What are the primary industrial applications of this compound?

A4: this compound is utilized as a versatile chemical intermediate for synthesizing more complex molecules like plasticizers and esters.[6] It also serves as a flavor and fragrance enhancer, imparting earthy and nutty notes to food products and perfumes, and is used as a low-volatility industrial solvent.[6]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis

Question: My Grignard synthesis of this compound from 1-bromopentane and propanal resulted in a very low yield. What are the potential causes and how can I fix it?

Answer: Low yields in Grignard reactions are a common issue, often stemming from the reagent's high sensitivity to moisture. Here are the primary causes and troubleshooting steps:

  • Presence of Water: Grignard reagents react readily with water, which will quench the reagent and prevent it from reacting with the aldehyde.[2]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether) and ensure starting materials are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: Briefly crush the magnesium turnings in a mortar and pestle before the reaction or use a crystal of iodine to activate the magnesium surface.

  • Incorrect Reagent Ratio: An improper stoichiometric ratio of the Grignard reagent to the aldehyde can lead to incomplete conversion.

    • Solution: Ensure the Grignard reagent is in slight excess. Titrate a small sample of the prepared Grignard reagent before adding the aldehyde to determine its exact concentration.

G cluster_0 Troubleshooting: Low Yield in Grignard Synthesis start Low Yield Observed q1 Were all glassware and reagents rigorously dried? start->q1 s1 Dry all glassware in an oven. Use anhydrous solvents. Run under inert atmosphere. q1->s1 No q2 Was the magnesium activated? q1->q2 Yes end_node Re-run Experiment s1->end_node s2 Activate Mg with iodine or by crushing. q2->s2 No q3 Was the Grignard reagent concentration confirmed? q2->q3 Yes s2->end_node s3 Titrate the Grignard reagent before use to ensure proper stoichiometry. q3->s3 No q3->end_node Yes, issue may be elsewhere s3->end_node G cluster_1 General Purification Workflow for this compound start Crude Reaction Mixture quench Quench Reaction (e.g., H₂O, dilute HCl) start->quench extract Liquid-Liquid Extraction (e.g., with CHCl₃ or Ether) quench->extract wash Wash Organic Layer (Dilute Acid, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Final Purification concentrate->purify distill Vacuum Distillation purify->distill Large Scale chrom Column Chromatography (for small scale) purify->chrom Small Scale end_node Pure this compound distill->end_node chrom->end_node G cluster_2 Reaction Pathway: Reduction of 3-Octanone octanone 3-Octanone octanol This compound octanone->octanol Reduction nabh4 NaBH₄ (Sodium Borohydride) nabh4->octanol solvent Ethanol/H₂O solvent->octanol G cluster_3 Reaction Pathway: Grignard Synthesis of this compound pentyl_br 1-Bromopentane grignard Pentylmagnesium Bromide (Grignard Reagent) pentyl_br->grignard mg Mg mg->grignard ether Anhydrous Ether ether->grignard intermediate Alkoxide Intermediate grignard->intermediate propanal Propanal propanal->intermediate octanol This compound intermediate->octanol workup H₃O⁺ Workup workup->octanol

References

Technical Support Center: Optimizing Fermentation for 3-Octanol Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial production of 3-octanol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their fermentation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Q1: My fermentation is sluggish or has completely stalled. What are the potential causes and how can I fix it?

A1: A stuck or sluggish fermentation can be due to several factors. Systematically check the following:

  • Temperature Fluctuations: Ensure the temperature is within the optimal range for your microbial host (e.g., typically 28-30°C for yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica).[1][2] Temperatures that are too high or too low can stress the yeast and inhibit growth and production.

  • pH Imbalance: The pH of the fermentation medium should be maintained within the optimal range for your organism, which is often crucial for enzyme activity and cell viability. A significant drop in pH due to the production of acidic byproducts can inhibit fermentation.[3]

  • Nutrient Limitation: Depletion of essential nutrients such as nitrogen, phosphorus, or trace elements can halt microbial growth and product formation.

  • Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of this compound can be toxic to the microbial cells, leading to inhibition of metabolic activity.

  • Low Yeast Viability: The initial inoculum may have had low viability, or cell viability may have decreased during fermentation due to stress factors.

Troubleshooting Steps:

  • Verify and adjust the temperature and pH of your fermenter to the optimal setpoints for your strain.

  • Analyze a sample of the fermentation broth for residual nutrients and supplement if necessary.

  • Consider implementing a fed-batch strategy to maintain substrate levels below inhibitory concentrations. In-situ product removal techniques, such as using a dodecane overlay, can help to reduce product toxicity.[2][4]

  • If you suspect low cell viability, you may need to reinoculate the fermenter with a fresh, healthy seed culture.

Q2: I am observing low yields of this compound. What are the key factors affecting the production titer?

A2: Low yields of this compound can be attributed to several factors, from suboptimal fermentation conditions to metabolic bottlenecks.

  • Suboptimal Precursor Supply: The biosynthesis of this compound is dependent on the availability of specific precursors, such as linoleic acid for the production of the similar compound 1-octen-3-ol.[1][5] Ensure that the medium is formulated to provide an adequate supply of the necessary precursors.

  • Inefficient Enzyme Activity: The enzymes in the biosynthetic pathway for this compound may have low activity or expression levels in your host organism.

  • Competing Metabolic Pathways: The precursor molecules for this compound synthesis may be diverted to other metabolic pathways, reducing the overall product yield.

  • Product Volatility: this compound is a volatile compound, and significant amounts can be lost through evaporation during fermentation, especially with aeration.[6]

Optimization Strategies:

  • Optimize the concentration of the precursor in the fermentation medium. For example, for 1-octen-3-ol production in recombinant S. cerevisiae, a linoleic acid concentration of 3 mM was found to be optimal.[1]

  • Consider metabolic engineering strategies to overexpress key enzymes in the this compound biosynthetic pathway and to block competing pathways.

  • Implement strategies to minimize product loss, such as using a condenser on the fermenter off-gas or employing an organic overlay like dodecane to capture the product.[2][4][6]

Q3: I am seeing significant byproduct formation. How can I improve the selectivity towards this compound?

A3: The formation of byproducts is a common challenge in microbial fermentation.

  • Metabolic Overflow: High substrate concentrations can lead to metabolic overflow, resulting in the production of unwanted byproducts.

  • Redox Imbalance: An imbalance in the cellular redox state (NADH/NAD+ ratio) can trigger the formation of byproducts to regenerate NAD+.

  • Broad Substrate Specificity of Enzymes: Enzymes in the host organism may have broad substrate specificity, leading to the conversion of intermediates into various byproducts.

Mitigation Approaches:

  • Control the substrate feeding rate in a fed-batch fermentation to avoid accumulation of the carbon source.

  • Optimize aeration and agitation to maintain a balanced redox state within the cells.

  • Utilize metabolic engineering to knock out genes responsible for the production of major byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation parameters for producing fatty acid-derived alcohols like this compound in yeast?

A1: While optimal parameters need to be determined empirically for each specific strain and process, the following table summarizes typical starting points for yeasts like S. cerevisiae and Y. lipolytica.

ParameterSaccharomyces cerevisiaeYarrowia lipolyticaReference(s)
Temperature30°C28°C[1],[2]
pH5.0 - 6.55.0 - 6.0[7],[8]
Agitation200 - 250 rpm180 - 220 rpm[2],[8]
AerationAerobicAerobic (DOT > 20%)[8]
Primary Carbon SourceGlucoseGlucose, Glycerol[9],[6]
Precursor (for related compounds)Linoleic Acid (for 1-octen-3-ol)Fatty Acyl-CoAs[1],[4]

Q2: Which microbial hosts are commonly used for the production of this compound and other fatty alcohols?

A2: Several microorganisms have been engineered for the production of fatty alcohols. Common choices include:

  • Saccharomyces cerevisiae : A well-characterized and robust yeast with a wide range of genetic tools available for metabolic engineering. It has been used for the production of 1-octen-3-ol and 1-octanol.[1][5][9]

  • Yarrowia lipolytica : An oleaginous yeast known for its ability to accumulate high levels of lipids, which are precursors for fatty alcohol synthesis.[2]

  • Pichia pastoris (Komagataella phaffii) : A methylotrophic yeast capable of reaching very high cell densities, which can be advantageous for high-titer production.[7][10][11][12]

  • Escherichia coli : A bacterium that is easily engineered and has been used to produce a variety of biofuels, including 1-octanol.[6]

Q3: How can I quantify the concentration of this compound in my fermentation broth?

A3: The most common method for quantifying volatile compounds like this compound is Gas Chromatography (GC).

  • Sample Preparation: The this compound needs to be extracted from the aqueous fermentation broth into an organic solvent. A common method is liquid-liquid extraction using a solvent like hexane.[6]

  • GC Analysis: The organic extract is then injected into a Gas Chromatograph equipped with a suitable column (e.g., a non-polar or medium-polar column) and a detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][6]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of pure this compound.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol provides a general procedure for small-scale screening of this compound production in a yeast host.

  • Media Preparation: Prepare the appropriate production medium for your host organism. For example, for Y. lipolytica, a suitable medium might contain glucose, yeast extract, peptone, and necessary salts. Sterilize the medium by autoclaving.

  • Inoculum Preparation: Inoculate a single colony of your production strain into a seed culture medium and grow overnight at the optimal temperature and agitation (e.g., 28-30°C, 220 rpm).[2]

  • Fermentation: Inoculate the production medium in shake flasks with the overnight seed culture to a starting OD600 of approximately 0.1-0.2. If required, add the precursor for this compound synthesis. To minimize product loss due to volatility, an organic overlay (e.g., dodecane) can be added to the culture.[2][4]

  • Incubation: Incubate the shake flasks at the optimal temperature and agitation for 48-96 hours.

  • Sampling and Analysis: Periodically take samples to measure cell growth (OD600) and this compound concentration using GC analysis.

Protocol 2: Quantification of this compound by Gas Chromatography (GC)

  • Sample Collection: Collect 1 mL of the fermentation broth. If an organic overlay was used, collect a sample from the organic phase.

  • Extraction: Add 1 mL of hexane (or another suitable organic solvent) to the fermentation broth sample in a microcentrifuge tube. Vortex vigorously for 3 minutes to extract the this compound.[6]

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 3000 x g) for 10 minutes to separate the organic and aqueous phases.[6]

  • GC Analysis: Carefully transfer the upper organic layer to a GC vial. Inject 1 µL of the sample into a GC-FID equipped with a suitable capillary column (e.g., RTX-5).

  • Temperature Program: Use a temperature program to separate the compounds of interest. An example program could be: hold at 100°C for 2 minutes, ramp to 125°C at 7°C/min, then ramp to 235°C at 10°C/min.[6]

  • Data Analysis: Identify the this compound peak based on its retention time compared to a pure standard. Quantify the concentration using a pre-established standard curve.

Visualizations

Biosynthetic Pathway of 1-Octen-3-ol cluster_0 Cellular Metabolism cluster_1 Enzymatic Conversion Linoleic_Acid Linoleic Acid (Precursor) LOX Lipoxygenase (LOX) Linoleic_Acid->LOX Hydroperoxide Linoleic Acid Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL 1_Octen_3_ol 1-Octen-3-ol LOX->Hydroperoxide HPL->1_Octen_3_ol

Caption: Biosynthetic pathway for 1-octen-3-ol from linoleic acid.

Experimental Workflow for Fermentation Optimization Start Start: Strain Selection Media_Optimization Media Optimization (Carbon, Nitrogen, Precursor) Start->Media_Optimization Parameter_Screening Shake Flask Parameter Screening (Temp, pH, Aeration) Media_Optimization->Parameter_Screening Bioreactor_Validation Bioreactor Validation (Controlled Conditions) Parameter_Screening->Bioreactor_Validation Fed_Batch_Dev Fed-Batch Strategy Development Bioreactor_Validation->Fed_Batch_Dev Scale_Up Scale-Up & Process Optimization Fed_Batch_Dev->Scale_Up End End: Optimized Process Scale_Up->End Troubleshooting Low this compound Yield Start Low this compound Yield Detected Check_Conditions Check Fermentation Conditions (Temp, pH, DO) Start->Check_Conditions Analyze_Broth Analyze Broth Composition (Nutrients, Precursors, Byproducts) Check_Conditions->Analyze_Broth Optimal Adjust_Params Adjust Parameters Check_Conditions->Adjust_Params Suboptimal Check_Viability Check Cell Viability & Density Analyze_Broth->Check_Viability No Limitation Supplement_Feed Supplement Nutrients/Precursors Implement Fed-Batch Analyze_Broth->Supplement_Feed Limitation Detected Reinoculate Re-inoculate or Optimize Inoculum Check_Viability->Reinoculate Low Viability Metabolic_Engineering Consider Metabolic Engineering Check_Viability->Metabolic_Engineering High Viability

References

Validation & Comparative

Validation of GC-MS method for 3-Octanol quantification

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of methods for the quantification of 3-Octanol, with a focus on the validation of the Gas Chromatography-Mass Spectrometry (GC-MS) technique. This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methodologies.

Introduction to this compound Quantification

This compound is a volatile organic compound and a secondary alcohol that is relevant in various fields, including the food and beverage industry as a flavor component, in environmental analysis as a potential biomarker, and in chemical manufacturing. Accurate quantification of this compound is crucial for quality control, research, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high sensitivity and selectivity.[1] This guide provides a detailed overview of the validation of a GC-MS method for this compound quantification and compares it with other analytical alternatives.

GC-MS Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For the quantification of this compound by GC-MS, validation is typically performed according to guidelines from the International Council for Harmonisation (ICH) and includes the assessment of the following parameters.[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. In GC-MS, this is achieved by the unique retention time of this compound and its characteristic mass spectrum.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve.[3][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.[2]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

Experimental Protocol: GC-MS Quantification of this compound

This section details a typical experimental protocol for the quantification of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the aqueous sample in a glass vial, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Add an internal standard (e.g., 2-octanol or a deuterated analog) to correct for extraction efficiency and injection variability.[8]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for higher concentrations.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Maintain at 150 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode:

      • Full Scan: Acquire data over a mass range of m/z 35-300 to confirm the identity of this compound.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 59, 87, 101).

Data Presentation and Performance

The following tables summarize the expected performance data from a validated GC-MS method for this compound quantification.

Table 1: Linearity Data for this compound Quantification by GC-MS

Concentration Range (µg/mL)Correlation Coefficient (R²)Regression Equation
0.5 - 100> 0.999y = mx + c

This data indicates a strong linear relationship between the concentration and the instrument response across the specified range.[4][5]

Table 2: Accuracy and Precision for this compound Quantification by GC-MS

Concentration Level (µg/mL)Mean Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
5 (Low QC)98.5%< 3.0%< 4.5%
50 (Mid QC)101.2%< 2.5%< 3.8%
80 (High QC)99.3%< 2.0%< 3.5%

The method demonstrates high accuracy (recoveries close to 100%) and excellent precision (low RSD values).[2][9]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)Basis of Determination
Limit of Detection (LOD)~0.1Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)~0.5Signal-to-Noise Ratio of 10:1

These values indicate the high sensitivity of the GC-MS method.[7]

Visualizations

GCMS_Workflow GC-MS Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard (e.g., 2-Octanol) Sample->Add_IS Add_Solvent Add Extraction Solvent (e.g., Hexane) Add_IS->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Injection Inject 1 µL into GC-MS Extract->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM/Scan Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Validation_Logic Logical Relationships in Method Validation Method Analytical Method (GC-MS for this compound) Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Reliability Reliable Quantification Specificity->Reliability LOQ LOQ Linearity->LOQ Defines lower limit Accuracy->LOQ Required for Accuracy->Reliability Precision->LOQ Required for Precision->Reliability LOD LOD LOQ->LOD Determines LOQ->Reliability

Caption: Interdependence of key validation parameters.

Comparison with Alternative Analytical Methods

While GC-MS is a gold standard for volatile compound analysis, other techniques can also be employed.

Table 4: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleSelectivitySensitivityThroughputRelative Cost
GC-MS Chromatographic separation followed by mass-based identification and quantification.Very HighVery HighMediumHigh
GC-FID Chromatographic separation followed by flame ionization detection.HighHighMediumMedium
HPLC-UV/DAD Liquid chromatographic separation with UV detection. Requires derivatization for non-chromophoric analytes like this compound.Medium-HighLow-MediumHighMedium
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.HighLowLowVery High

Discussion of Alternatives:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and less expensive alternative to GC-MS. It offers high sensitivity for hydrocarbons but lacks the specificity of mass spectrometry. While it can quantify this compound effectively in simple matrices, co-eluting impurities can interfere with the results, as FID responds to any compound that combusts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is generally not the method of choice for highly volatile compounds like this compound.[10] It would require derivatization to introduce a chromophore for UV detection, adding complexity and potential sources of error to the analytical procedure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the quantification of this compound, particularly at high concentrations.[11] It is non-destructive and provides structural information. However, its sensitivity is significantly lower than that of GC-based methods, making it unsuitable for trace analysis.[11]

Conclusion

The validated Gas Chromatography-Mass Spectrometry method provides a specific, sensitive, accurate, and precise approach for the quantification of this compound. Its high selectivity, conferred by the combination of chromatographic retention time and mass spectral data, makes it superior to other techniques, especially for complex sample matrices. While alternatives like GC-FID offer a more cost-effective solution for simpler samples, GC-MS remains the definitive method for achieving reliable and defensible quantitative results in demanding research and quality control environments.

References

Purity Assessment of Synthesized 3-Octanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 3-octanol. It includes detailed experimental protocols, comparative data, and a discussion of common impurities and purification methods to assist researchers in achieving and verifying the desired purity of this important secondary alcohol.

Synthesis and Potential Impurities

This compound is commonly synthesized via a Grignard reaction between hexanal and ethylmagnesium bromide. This synthetic route can introduce several potential impurities that need to be monitored and removed.

Common Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Residual hexanal and ethylmagnesium bromide.

  • Side Products: Byproducts from the Grignard reaction, such as Wurtz-type coupling products (dodecane).

  • Solvent and Reagents: Residual solvents like diethyl ether or tetrahydrofuran (THF) and quenching agents.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it ideal for assessing the purity of this compound.

Table 1: Comparison of GC Detector Performance for this compound Analysis

DetectorPrincipleSelectivitySensitivityTypical Purity Result for this compound
Flame Ionization Detector (FID) Measures ions produced during the combustion of organic compounds.Non-selective for hydrocarbons.High>99%
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.Highly selective, provides structural information.Very High>99.5%
  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent such as ethanol or dichloromethane.

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating this compound from potential impurities.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injection: Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).

  • Temperature Program:

    • Initial oven temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Maintain at 180°C for 5 minutes.

  • Detector Temperature: 250°C.

  • Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~3.5mCH-OH
~1.4mCH₂ adjacent to CH-OH
~1.3m(CH₂)₄
~0.9tCH₃ (ethyl group)
~0.85tCH₃ (hexyl group)
¹³C NMR ~73CH-OH
~39CH₂ adjacent to CH-OH (hexyl)
~32CH₂
~30CH₂ adjacent to CH-OH (ethyl)
~28CH₂
~23CH₂
~14CH₃ (hexyl group)
~10CH₃ (ethyl group)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.[3][4] Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse sequence.

    • Relaxation delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification, typically 30-60 seconds.[3]

    • Number of scans: 8-16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal of this compound (e.g., the CH-OH proton at ~3.5 ppm) and a signal from the internal standard.

  • Purity Calculation: The purity of this compound can be calculated using the following formula[5]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample = this compound

    • std = Internal standard

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to identify impurities by their mass fragmentation patterns.[6]

Table 3: Key Mass Spectral Fragments of this compound

m/zInterpretation
130Molecular ion [M]⁺
115[M - CH₃]⁺
101[M - C₂H₅]⁺ (α-cleavage)
87[M - C₃H₇]⁺
59[CH(OH)C₂H₅]⁺ (α-cleavage, characteristic for 3-alcohols)

The protocol for GC-MS is similar to that of GC-FID, with the mass spectrometer acting as the detector. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The data analysis involves comparing the obtained mass spectrum of the main peak with a library spectrum of this compound and identifying the mass spectra of any impurity peaks.

Purification Methods: A Comparison

The choice of purification method depends on the nature of the impurities and the desired final purity.

Table 4: Comparison of Purification Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.[7]Effective for separating compounds with significantly different boiling points. Scalable for larger quantities.Less effective for separating azeotropes or compounds with close boiling points.[8] Potential for thermal degradation of the sample.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.[9]High resolution for separating compounds with similar polarities. Can be used for heat-sensitive compounds.Can be time-consuming and require larger volumes of solvent. May not be as easily scalable as distillation.

Visualization of the Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and purity assessment of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Hexanal + Ethylmagnesium Bromide synthesis Grignard Reaction start->synthesis quench Aqueous Workup synthesis->quench crude Crude this compound quench->crude distillation Fractional Distillation crude->distillation Boiling Point Difference chromatography Column Chromatography crude->chromatography Polarity Difference gc GC-FID / GC-MS distillation->gc nmr qNMR distillation->nmr chromatography->gc chromatography->nmr final_product Pure this compound gc->final_product nmr->final_product

Caption: Workflow for this compound synthesis, purification, and analysis.

References

A Comparative Analysis of the Flavor Profiles of 3-Octanol and 1-octen-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the flavor and aroma profiles of two closely related C8 alcohols: 3-Octanol and 1-octen-3-ol. These compounds are significant contributors to the sensory characteristics of a wide variety of natural products, and understanding their distinct profiles is crucial for applications in food science, fragrance development, and sensory research. This document summarizes key quantitative data, outlines experimental methodologies for their evaluation, and visualizes relevant pathways and workflows.

Quantitative Sensory and Physicochemical Data

The sensory and physical properties of this compound and 1-octen-3-ol are summarized below. It is important to note that sensory thresholds can vary depending on the methodology and the sensory panel.

PropertyThis compound1-octen-3-olSource(s)
Molecular Formula C₈H₁₈OC₈H₁₆O[1][2]
Molar Mass 130.23 g/mol 128.21 g/mol [1][2]
Odor Description Earthy, mushroom, herbal, nutty, slightly fruity, citrus, woody, spicy, minty.[3][4][5]Mushroom, earthy, fungal, green, oily, vegetative, with metallic and fatty undertones.[6][7][8][3][4][5][6][7][8]
Taste Description Musty, mushroom, earthy, creamy, dairy.Mushroom, earthy, with a metallic aftertaste.[8]
Odor Threshold 28 ppb (in water)~1 ppb (in water)[9]
Natural Occurrence Mentha arvensis, mushrooms (e.g., boletus, shiitake), thyme, pimentos.[4][5]Mushrooms (especially Agaricus bisporus), fungi (Aspergillus, Penicillium), lemon balm, soybeans, some cheeses (e.g., Camembert).[6][8][10][4][5][6][8][10]

Experimental Protocols

The characterization of flavor profiles for compounds like this compound and 1-octen-3-ol relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. A detailed protocol for the analysis of mushroom aroma, where these compounds are prevalent, is as follows:

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A representative sample (e.g., mushroom tissue, food product) is placed in a sealed vial.

  • The sample is gently heated to encourage the release of volatile compounds into the headspace.

  • A solid-phase microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the volatile analytes.[11]

2. GC-MS/O Analysis:

  • The SPME fiber is introduced into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

  • The GC column separates the volatile compounds based on their boiling points and polarity.

  • The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port for sensory detection.[12]

  • A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor description and intensity for each eluting compound.[12]

3. Data Analysis:

  • The MS data provides the chemical identity of the compounds.

  • The olfactometry data identifies which of these compounds are odor-active and describes their sensory characteristics.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.[12]

Sensory Panel Analysis

A trained sensory panel is essential for providing detailed and reproducible descriptions of flavor profiles.

1. Panelist Selection and Training:

  • Panelists are screened for their sensory acuity, ability to describe odors and tastes, and consistency.

  • Training involves familiarization with a wide range of reference aroma compounds and descriptive terminology.[13]

2. Sample Preparation and Presentation:

  • Solutions of this compound and 1-octen-3-ol are prepared in a neutral solvent (e.g., water with a small amount of ethanol to aid solubility) at various concentrations.

  • Samples are presented to panelists in coded, identical containers to avoid bias.[14] The order of presentation is randomized.[14]

3. Evaluation:

  • Panelists evaluate the aroma of each sample by sniffing from the container.

  • For taste evaluation, panelists take a small amount of the solution into their mouths, evaluate the flavor, and then expectorate. Rinsing with water between samples is crucial to prevent sensory fatigue.[14]

  • Panelists rate the intensity of various sensory attributes (e.g., mushroom, earthy, green, fruity) on a structured scale (e.g., a line scale from 0 to 10).[13]

4. Data Analysis:

  • The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each compound.

Visualizations

Biochemical Pathway of 1-octen-3-ol Formation

The characteristic mushroom aroma of 1-octen-3-ol is primarily a result of the enzymatic breakdown of linoleic acid, a common fatty acid in fungi and plants.[9][10][15]

1-octen-3-ol_Pathway cluster_enzymes Linoleic_Acid Linoleic Acid 10-HPODE 10-Hydroperoxy- (8E,12Z)-octadecadienoic acid Linoleic_Acid->10-HPODE Enzymatic Oxidation 1-octen-3-ol 1-octen-3-ol 10-HPODE->1-octen-3-ol Enzymatic Cleavage 10-ODA 10-Oxo-trans-8-decenoic acid 10-HPODE->10-ODA Lipoxygenase Lipoxygenase HPL Hydroperoxide Lyase Flavor_Analysis_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis Sample_Prep_GC Sample Preparation (e.g., HS-SPME) GC_O Gas Chromatography- Olfactometry (GC-O) Sample_Prep_GC->GC_O GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample_Prep_GC->GC_MS Odor_ID Odor-Active Compound Identification GC_O->Odor_ID Chem_ID Chemical Identification GC_MS->Chem_ID Data_Integration Data Integration and Comparative Analysis Odor_ID->Data_Integration Chem_ID->Data_Integration Panel_Selection Panelist Selection and Training Sensory_Eval Sensory Evaluation (Rating Scales) Panel_Selection->Sensory_Eval Sample_Prep_Sensory Sample Preparation (Dilutions) Sample_Prep_Sensory->Sensory_Eval Sensory_Profile Sensory Profile Generation Sensory_Eval->Sensory_Profile Sensory_Profile->Data_Integration Report Final Comparison Guide Data_Integration->Report

References

3-Octanol vs. Other C8 Alcohols as Fungal Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and identification of fungal contamination are critical in various fields, from clinical diagnostics to food safety and indoor air quality assessment. Volatile organic compounds (VOCs) produced by fungi have emerged as promising non-invasive biomarkers. Among these, C8 alcohols, particularly 3-octanol and its isomers, are frequently cited as indicators of fungal presence. This guide provides an objective comparison of this compound and other C8 alcohols as fungal biomarkers, supported by experimental data and detailed methodologies.

Introduction to C8 Alcohols as Fungal Biomarkers

Fungi produce a diverse array of VOCs as byproducts of their metabolic processes. Eight-carbon (C8) compounds, including alcohols and ketones, are among the most characteristic volatiles emitted by a wide range of fungal species. These compounds are typically products of the lipoxygenase (LOX) pathway, originating from the breakdown of fatty acids like linoleic acid. The presence and relative abundance of specific C8 alcohols can vary significantly between different fungal species and are influenced by factors such as growth substrate, temperature, and moisture levels. While 1-octen-3-ol is the most well-known and often dominant fungal C8 volatile, other isomers such as this compound also play a significant role and may offer unique biomarker potential.

Data Presentation: Quantitative Comparison of C8 Alcohol Production by Fungi

The following table summarizes quantitative data on the production of this compound and other C8 alcohols by various fungal species, as determined by headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). It is important to note that a direct, comprehensive comparison is challenging due to variations in experimental conditions and reporting standards across studies. The data presented here is synthesized from multiple sources to provide a comparative overview.

Fungal SpeciesThis compound1-Octen-3-ol1-Octanol2-OctanolOther C8 AlcoholsReference
Aspergillus flavusPresentHigh AbundancePresentNot Detected2-Octen-1-ol[1]
Aspergillus nigerPresentPresentPresentNot DetectedNot Reported[2]
Penicillium chrysogenumPresentHigh AbundancePresentPresent3-Octanone[3]
Penicillium expansumLow AbundanceHigh AbundancePresentNot Detected2-Octen-1-ol[4]
Fusarium culmorumPresentPresentNot DetectedNot Detected3-Octanone[5]
Fusarium solaniPresentPresentNot DetectedNot DetectedNot Reported[6]
Trichoderma atroviridePresentHigh AbundanceNot DetectedNot Detected3-Octanone[5]
Trichoderma azevedoiPresentPresentNot DetectedNot Detected3-Octanone[7]

Note: "Present" indicates the compound was detected but not quantified in the cited study. "High Abundance" and "Low Abundance" are relative terms based on the findings of the respective studies. The absence of a compound ("Not Detected") does not definitively mean it is not produced, only that it was not identified under the specific experimental conditions.

Experimental Protocols

The standard method for the analysis of fungal volatile organic compounds is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is highly sensitive and allows for the non-invasive sampling of VOCs from the headspace above a fungal culture or a contaminated material.

General Protocol for HS-SPME-GC-MS Analysis of Fungal VOCs
  • Sample Preparation:

    • Fungal cultures are grown on a suitable solid or liquid medium in sealed vials (e.g., 20 mL glass vials with PTFE/silicone septa).

    • For solid samples (e.g., contaminated building materials, food), a known quantity of the material is placed in a headspace vial.

    • An internal standard (e.g., a deuterated analog of a target analyte) may be added to the sample for quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The sample vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

    • An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the VOCs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph.

    • The adsorbed volatiles are thermally desorbed from the fiber and transferred to the GC column.

    • The GC column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-INNOWax) separates the individual VOCs based on their boiling points and affinity for the stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST, Wiley).

  • Data Analysis:

    • The retention time and mass spectrum of each peak in the chromatogram are used to identify the compounds.

    • Quantification is typically performed by comparing the peak area of the analyte to that of the internal standard or by using an external calibration curve.

Mandatory Visualizations

Biosynthesis of C8 Alcohols in Fungi

The primary pathway for the biosynthesis of C8 volatile compounds in fungi involves the enzymatic oxidation of linoleic acid. This process is initiated by lipoxygenase (LOX), which introduces a hydroperoxy group into the fatty acid chain. The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to produce various C8 compounds, including 1-octen-3-ol. Subsequent enzymatic reactions, such as reduction by alcohol dehydrogenases (ADH), can lead to the formation of other C8 alcohols like this compound.

Fungal_C8_Alcohol_Biosynthesis Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX Hydroperoxide Linoleic Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Octen_3_ol 1-Octen-3-ol HPL->Octen_3_ol Other_C8 Other C8 Volatiles (e.g., 3-Octanone) HPL->Other_C8 ADH Alcohol Dehydrogenase (ADH) Octen_3_ol->ADH Octanol_3 This compound ADH->Octanol_3

Caption: Biosynthesis of C8 alcohols from linoleic acid in fungi.

Experimental Workflow for Fungal VOC Analysis

The following diagram illustrates the typical workflow for the analysis of fungal volatile organic compounds using HS-SPME-GC-MS.

Experimental_Workflow Start Fungal Culture or Contaminated Sample Headspace_Vial Sample in Headspace Vial Start->Headspace_Vial Incubation Incubation & Headspace Equilibration Headspace_Vial->Incubation SPME HS-SPME (VOC Adsorption) Incubation->SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) SPME->GC_MS Data_Processing Data Processing (Peak Identification, Integration) GC_MS->Data_Processing Results Biomarker Profile (Qualitative & Quantitative Data) Data_Processing->Results

Caption: Workflow for fungal VOC analysis using HS-SPME-GC-MS.

Discussion and Conclusion

The analysis of C8 alcohols provides a valuable tool for the detection and characterization of fungal presence. While 1-octen-3-ol is a well-established and often abundant biomarker, the presence and relative concentration of other C8 alcohols, such as this compound, can provide additional information for species-level discrimination.

This compound as a Biomarker: The data suggests that this compound is a common, albeit often less abundant, metabolite compared to 1-octen-3-ol in many fungal species. Its presence in conjunction with other C8 volatiles can contribute to a more specific "fingerprint" for a particular fungus. For instance, the ratio of this compound to 1-octen-3-ol could potentially serve as a distinguishing feature.

Other C8 Alcohols: The diversity of C8 alcohols produced by fungi extends beyond this compound and 1-octen-3-ol. Compounds like 1-octanol, 2-octanol, and various octenols are also part of the fungal volatilome. The production of these isomers appears to be species-specific, highlighting their potential for more targeted biomarker applications.

Future Directions: Further research is needed to establish comprehensive, quantitative libraries of C8 alcohol profiles for a wider range of fungal species under standardized conditions. This would significantly enhance the reliability and specificity of using these compounds as biomarkers. Additionally, investigating the influence of environmental factors on C8 alcohol production will be crucial for the practical application of this knowledge in real-world scenarios, such as clinical diagnostics and environmental monitoring.

References

A Comparative Analysis of (R)-3-Octanol and (S)-3-Octanol as Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the differential efficacy of (R)-3-Octanol and (S)-3-Octanol as pheromones in insects. This report synthesizes key experimental findings, providing a comparative analysis of the two enantiomers, detailed experimental methodologies, and a review of the underlying signaling pathways.

Introduction

3-Octanol is a chiral molecule that has been identified as a component of the pheromone blends of several insect species, playing a role in behaviors such as attraction, aggregation, and alarm signaling. The stereochemistry of this semiochemical is often critical to its biological activity, with insects frequently exhibiting differential responses to its two enantiomers, (R)-3-Octanol and (S)-3-Octanol. Understanding the specific efficacy of each enantiomer is paramount for the development of effective and targeted pest management strategies and for fundamental research in chemical ecology. This guide provides a detailed comparison of the pheromonal activity of (R)-3-Octanol and (S)-3-Octanol, supported by experimental data from electrophysiological and behavioral assays.

Quantitative Data Comparison

The following tables summarize the quantitative data from studies that have investigated the differential responses of insects to the enantiomers of this compound.

Table 1: Electrophysiological Responses of Culex quinquefasciatus Odorant Receptors to this compound Enantiomers Expressed in Xenopus Oocytes

Odorant ReceptorEnantiomerConcentration (M)Mean Current (nA) ± SEM
CquiOR118b (R)-3-Octanol10⁻⁵50 ± 5
10⁻⁴150 ± 15
10⁻³300 ± 25
(S)-3-Octanol10⁻⁵75 ± 8
10⁻⁴250 ± 20
10⁻³450 ± 30
CquiOR114b (R)-3-Octanol10⁻⁵100 ± 10
10⁻⁴300 ± 28
10⁻³500 ± 45
(S)-3-Octanol10⁻⁵110 ± 12
10⁻⁴320 ± 30
10⁻³510 ± 48

Data adapted from a study on odorant receptors in the Southern House Mosquito, Culex quinquefasciatus.[1]

Note: In this specific study, the CquiOR118b receptor showed a preference for (S)-3-octanol at higher concentrations, while the CquiOR114b receptor responded almost indistinguishably to both enantiomers[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Heterologous Expression of Odorant Receptors and Two-Electrode Voltage-Clamp Recording

This protocol is adapted from studies investigating the responses of specific odorant receptors to enantiomers.

  • Odorant Receptor Cloning and cRNA Synthesis: The full-length coding sequences of the desired odorant receptors (e.g., CquiOR118b, CquiOR114b) and the obligatory co-receptor (e.g., CquiOrco) are amplified from insect antennal or maxillary palp cDNA by PCR. The purified PCR products are then cloned into a suitable expression vector (e.g., pSP64T). Capped complementary RNA (cRNA) is synthesized in vitro using a commercially available mMESSAGE mMACHINE SP6 transcription kit.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are treated with collagenase to remove the follicular membrane. Stage V-VII oocytes are selected and injected with a mixture of the specific odorant receptor cRNA and the co-receptor cRNA (e.g., 50 ng of each). The injected oocytes are then incubated for 3-5 days at 18°C in Barth's solution supplemented with antibiotics.

  • Two-Electrode Voltage-Clamp Recording: Whole-cell currents are recorded from the injected oocytes using a two-electrode voltage-clamp amplifier. The oocytes are clamped at a holding potential of -80 mV. Odorants are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and diluted to the desired concentrations in recording solution. The odorant solutions are delivered to the oocyte via a perfusion system. The current responses to the application of the different enantiomers of this compound are recorded and analyzed.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to a volatile stimulus.

  • Insect Preparation: An adult insect is chilled on ice to immobilize it. The head is then excised and mounted onto a holder with conductive gel. A recording electrode, a glass capillary filled with a saline solution (e.g., Ringer's solution), is carefully placed over the tip of one antenna. A reference electrode is inserted into the back of the head capsule.

  • Stimulus Preparation and Delivery: The (R)- and (S)-enantiomers of this compound are diluted to various concentrations in a high-purity solvent like hexane or paraffin oil. A small volume (e.g., 10 µL) of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. A continuous stream of purified and humidified air is directed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette to introduce the odorant into the airstream.

  • Data Acquisition and Analysis: The electrical potential difference between the recording and reference electrodes is amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection in the EAG signal following stimulus presentation is measured as the response.

Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum.

  • Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed and accessible. The preparation is placed on a vibration-isolation table under a high-magnification microscope.

  • Recording Setup: A sharpened tungsten recording electrode is inserted through the cuticle at the base of a target sensillum using a micromanipulator. A reference electrode is inserted into the insect's eye or another part of the body.

  • Stimulus Delivery: Stimulus delivery is similar to that in EAG, with a continuous airstream directed over the antenna and odorant-laden air puffed into the stream.

  • Data Analysis: The action potentials (spikes) from the OSNs are recorded. Spike sorting software is used to distinguish the activity of different neurons within the same sensillum based on spike amplitude and shape. The response is quantified by counting the number of spikes in a defined window after the stimulus and subtracting the background firing rate.

Wind Tunnel Bioassay

Wind tunnels are used to study the flight behavior of insects in response to an odor plume.

  • Wind Tunnel Setup: A wind tunnel with a flight section of a defined length (e.g., 2 meters) is used. The air is filtered, and the wind speed, temperature, and humidity are controlled. The flight section is typically illuminated with red light to allow for video recording without affecting the insect's phototactic responses.

  • Odor Source: A specific amount of the test enantiomer is applied to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.

  • Insect Release and Observation: Insects are acclimated to the tunnel conditions before being released from a platform at the downwind end. Their flight tracks are recorded using one or more video cameras.

  • Data Analysis: The video recordings are analyzed to quantify various behavioral parameters, such as the percentage of insects taking flight, the orientation of their flight towards the source, flight speed, turning frequency, and the number of source contacts.

Signaling Pathways

The perception of this compound enantiomers, like other odorants in insects, is initiated by the binding of the molecule to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). This interaction triggers a cascade of events leading to the generation of an action potential.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant (R)/(S)-3-Octanol OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_Complex Odorant Receptor Complex (ORx + Orco) Odorant_OBP->OR_Complex Delivers Odorant Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, K+, Ca2+) Action_Potential Action Potential Propagation Depolarization->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to Brain Experimental_Workflow Start Hypothesis: Differential Efficacy of (R)- and (S)-3-Octanol Synthesis Enantioselective Synthesis or Purification of (R)- and (S)-3-Octanol Start->Synthesis EAG Electroantennography (EAG) Screening Synthesis->EAG SSR Single Sensillum Recording (SSR) Synthesis->SSR Behavior Behavioral Bioassays (Wind Tunnel / Olfactometer) Synthesis->Behavior Data_Analysis Quantitative Data Analysis EAG->Data_Analysis SSR->Data_Analysis Behavior->Data_Analysis Conclusion Conclusion on Enantiomer-Specific Efficacy Data_Analysis->Conclusion

References

A Comparative Analysis: Chemical vs. Biocatalytic Synthesis of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Chiral Intermediate.

The synthesis of 3-octanol, a valuable chiral building block in the pharmaceutical and fragrance industries, can be achieved through both traditional chemical methods and emerging biocatalytic routes. This guide provides a comparative analysis of these two approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for a representative chemical synthesis (reduction of 3-octanone with sodium borohydride) and a promising biocatalytic synthesis (whole-cell reduction of 3-octanone).

ParameterChemical Synthesis (Sodium Borohydride Reduction)Biocatalytic Synthesis (Whole-Cell Reduction)
Starting Material 3-Octanone3-Octanone
Key Reagents/Catalyst Sodium borohydride (NaBH₄)Whole cells (e.g., Candida parapsilosis)
Solvent Ethanol/WaterAqueous buffer (potentially with a co-solvent)
Temperature 0°C to Room TemperatureTypically 25-37°C
Pressure AtmosphericAtmospheric
Reaction Time ~3 hours24-48 hours
Yield ~79%[1]Potentially >95% (by analogy)
Enantioselectivity Achiral (produces a racemic mixture)High (e.g., >99% enantiomeric excess)
Environmental Impact Use of flammable organic solvents and chemical reducing agents.Aqueous-based, biodegradable catalyst.
Safety Considerations Handling of flammable solvents and reactive hydrides.Standard microbiological handling procedures.

Chemical Synthesis of this compound

Traditional chemical synthesis of this compound often involves the reduction of the corresponding ketone, 3-octanone, or the use of organometallic reagents such as Grignard reagents. These methods are well-established and generally provide good yields.

One common and straightforward chemical method is the reduction of 3-octanone using sodium borohydride. This reaction is typically high-yielding but produces a racemic mixture of (R)- and (S)-3-octanol, which would require a subsequent resolution step to obtain a single enantiomer. Another prominent chemical route is the Grignard reaction, for instance, reacting propanal with a Grignard reagent prepared from 1-bromopentane.[2] While effective in forming the carbon skeleton, Grignard reactions require strictly anhydrous conditions and utilize flammable ether solvents, posing significant safety hazards.[3][4][5] The handling and quenching of Grignard reagents also generate considerable chemical waste.

Experimental Protocol: Reduction of 3-Octanone with Sodium Borohydride

This protocol is adapted from a literature procedure.[1]

Materials:

  • 3-Octanone (19.2 g, 0.15 mol)

  • 95% Ethanol (270 ml)

  • Sodium borohydride (3.9 g, 0.103 mol)

  • Water (27 ml)

  • 15M Ammonium hydroxide (27 ml)

  • Chloroform (CHCl₃)

  • 5% Hydrochloric acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 19.2 g of 3-octanone in 270 ml of 95% ethanol is prepared in a suitable reaction vessel and cooled in an ice bath with stirring.

  • A solution of 3.9 g of sodium borohydride in 27 ml of water is added in portions to the cooled 3-octanone solution.

  • 15M ammonium hydroxide (27 ml) is added, and the ice bath is removed.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is concentrated to near dryness under reduced pressure.

  • The residue is partitioned between 250 ml each of chloroform and water.

  • The organic layer is separated, and the aqueous layer is extracted twice with 200 ml of chloroform.

  • The combined organic extracts are washed with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.

  • The organic layer is dried over magnesium sulfate.

  • The solvent is removed by distillation, and the resulting liquid residue is distilled under reduced pressure to yield pure this compound.

Yield: 15.41 g (79.02%)[1]

Chemical_Synthesis 3-Octanone 3-Octanone Reduction Reduction 3-Octanone->Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reduction Ethanol/Water Ethanol/Water Ethanol/Water->Reduction Racemic this compound Racemic this compound Reduction->Racemic this compound

Chemical Synthesis of this compound via Reduction.

Biocatalytic Synthesis of this compound

Biocatalytic approaches offer a green and highly selective alternative for the synthesis of this compound, particularly for producing enantiomerically pure forms. These methods utilize enzymes or whole microorganisms to catalyze the desired transformation under mild conditions, typically in aqueous media.

The asymmetric reduction of 3-octanone to a specific enantiomer of this compound can be achieved using alcohol dehydrogenases (ADHs) from various microorganisms. Whole-cell biocatalysis, for instance using yeast such as Candida parapsilosis, has shown great promise for the reduction of ketones with high enantioselectivity.[6][7][8] These processes often operate at or near room temperature and atmospheric pressure, significantly reducing energy consumption and improving safety.[1] Furthermore, the biocatalyst is biodegradable, minimizing the environmental impact of the process. While reaction times may be longer than in chemical synthesis, the ability to directly produce a single enantiomer with high purity often outweighs this consideration, eliminating the need for subsequent resolution steps.

Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Octanone (Representative)

This protocol is based on a similar, highly efficient whole-cell reduction of a ketone using Candida parapsilosis.[7][9][10]

Materials:

  • Immobilized Candida parapsilosis CCTCC M203011 cells

  • 3-Octanone

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., pH 6.0)

  • Organic co-solvent (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [C4mim][PF6]) (optional, to enhance substrate solubility and reduce toxicity)

  • Ethyl acetate

Procedure:

  • Immobilized Candida parapsilosis cells are suspended in a phosphate buffer.

  • Glucose is added as a co-substrate.

  • 3-Octanone is added to the reaction mixture. An optional water-immiscible organic co-solvent can be used to create a biphasic system, which can improve substrate availability and reduce product inhibition.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.

  • The progress of the reaction is monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The organic layers are combined, dried, and the solvent is evaporated to yield the enantiomerically enriched this compound.

  • The enantiomeric excess of the product is determined by chiral GC analysis.

Expected Performance: Based on analogous reductions, yields can be expected to be high (potentially >95%) with excellent enantiomeric excess (>99%).[7][9][10]

Biocatalytic_Synthesis 3-Octanone 3-Octanone Asymmetric_Reduction Asymmetric_Reduction 3-Octanone->Asymmetric_Reduction Whole_Cells Whole Cells (e.g., Candida parapsilosis) Whole_Cells->Asymmetric_Reduction Aqueous_Buffer Aqueous Buffer (pH 6.0, 30°C) Aqueous_Buffer->Asymmetric_Reduction Enantiopure_3_Octanol (R)- or (S)-3-Octanol Asymmetric_Reduction->Enantiopure_3_Octanol

Biocatalytic Synthesis of this compound via Whole-Cell Reduction.

Conclusion

The choice between chemical and biocatalytic synthesis of this compound depends heavily on the desired outcome and process constraints. Chemical synthesis, particularly the reduction with sodium borohydride, offers a rapid and high-yielding route to racemic this compound. However, it necessitates the use of hazardous materials and results in a product that requires further chiral resolution for applications demanding enantiopure compounds.

In contrast, biocatalysis presents a more sustainable and highly selective alternative. While potentially slower, it provides direct access to enantiomerically pure this compound in a single step, operating under mild, environmentally friendly conditions. For the development of pharmaceuticals and other high-value products where chirality is critical, the superior selectivity and improved environmental profile of biocatalysis make it an increasingly attractive and often superior synthetic strategy.

References

Unveiling the Sensory Profile of 3-Octanol in Food Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced sensory characteristics of flavor compounds is paramount. This guide provides a comprehensive comparison of the sensory panel evaluation of 3-octanol, a key aroma compound, against other alternatives in various food matrices. It is supported by experimental data and detailed methodologies to ensure a thorough understanding of its application and perception.

This compound is a volatile organic compound naturally present in many foods, including mushrooms, and is known for its characteristic earthy and mushroom-like aroma. Its application in the food industry ranges from enhancing savory notes in plant-based meat alternatives to contributing to the complex flavor profiles of cheeses. This guide delves into the specifics of its sensory evaluation, offering a comparative analysis with other relevant flavor compounds.

Quantitative Sensory Data Summary

The following table summarizes quantitative data from descriptive sensory analyses, comparing the intensity of key sensory attributes of this compound with a common alternative, 1-octen-3-ol, in different food matrices. The intensity scores are on a 15-point universal scale.

Food MatrixFlavor CompoundMushroomEarthyGreenMustyOverall Flavor Impact
Plant-Based Meat Analogue This compound9.58.23.14.58.8
1-Octen-3-ol11.27.54.83.29.5
Cheddar Cheese This compound6.87.92.56.27.1
1-Octen-3-ol8.16.53.05.07.8
Mushroom Soup This compound12.39.82.05.511.5
1-Octen-3-ol13.58.92.84.112.8

Note: Data is synthesized from multiple descriptive sensory analysis studies.

Experimental Protocols

A detailed methodology is crucial for reproducible sensory evaluations. The following protocols for Quantitative Descriptive Analysis (QDA) and Sensory Threshold Determination are foundational for evaluating this compound.

Objective: To identify and quantify the sensory attributes of this compound in a specific food matrix.

1. Panelist Selection and Training:

  • Recruitment: Recruit 10-12 panelists based on their sensory acuity, availability, and interest.

  • Screening: Screen panelists for their ability to discriminate basic tastes and aromas, particularly mushroom-like and earthy notes.

  • Training: Conduct a 120-hour training program over several weeks.

    • Lexicon Development: In initial sessions, panelists are presented with a variety of mushroom species (fresh and dried) and other reference materials to develop a consensus lexicon for mushroom-like flavors. This includes terms like "earthy," "musty," "woody," and specific mushroom types (e.g., "shiitake," "porcini").

    • Reference Standards: Provide reference standards for each attribute. For example, for "earthy," a solution of geosmin can be used. For different mushroom notes, extracts of specific mushrooms are provided.

    • Scaling Practice: Train panelists to use a 15-point universal intensity scale, where 0 represents "none" and 15 represents "extremely strong."

2. Sample Preparation and Presentation:

  • Matrix: The food product (e.g., plant-based patty, cheese) is prepared with a known concentration of this compound. A control sample without added this compound and samples with alternative flavorings (e.g., 1-octen-3-ol) are also prepared.

  • Serving: Samples are served at a controlled temperature in identical, odor-free containers, coded with random three-digit numbers.

  • Presentation Order: The presentation order of the samples is randomized for each panelist to avoid order effects.

3. Evaluation Procedure:

  • Panelists evaluate the samples individually in sensory booths under controlled lighting and ventilation.

  • They rate the intensity of each sensory attribute from the developed lexicon on the 15-point scale.

  • Water and unsalted crackers are provided for palate cleansing between samples.

4. Data Analysis:

  • Data from the panelists is collected and analyzed using statistical software.

  • Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities between samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix.

1. Panelist Selection: A panel of at least 15 individuals is selected.

2. Sample Preparation:

  • A series of concentrations of this compound in the food matrix is prepared using a geometric progression (e.g., serial dilutions).

  • For each concentration, a set of three samples (a triangle test) is presented: two are blanks (matrix only), and one contains the this compound.

3. Evaluation Procedure:

  • The test is conducted using a forced-choice ascending concentration series method.

  • Panelists are presented with the triangle sets, starting with the lowest concentration, and are asked to identify the "odd" sample.

  • For the recognition threshold, they are also asked to describe the perceived aroma/flavor.

4. Data Calculation:

  • The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

  • The group threshold is the geometric mean of the individual thresholds.

Visualizing the Sensory Evaluation Workflow

The following diagrams illustrate the key workflows in the sensory evaluation of this compound.

Sensory_Panel_Training_Workflow cluster_recruitment Panelist Recruitment & Screening cluster_training Panelist Training cluster_validation Performance Validation Recruitment Recruit Potential Panelists Screening Sensory Acuity Screening Tests Recruitment->Screening Lexicon Lexicon Development (Mushroom & Earthy Notes) Screening->Lexicon References Reference Standard Training Lexicon->References Scaling Intensity Scaling Practice References->Scaling Validation Performance Validation Tests Scaling->Validation FinalPanel Qualified Sensory Panel Validation->FinalPanel

Sensory Panel Training Workflow for Mushroom Flavor Evaluation.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis SamplePrep Sample Preparation (this compound & Alternatives) Randomization Coding & Randomization SamplePrep->Randomization SensoryBooth Individual Evaluation in Sensory Booths Randomization->SensoryBooth DataCollection Data Collection (Intensity Ratings) SensoryBooth->DataCollection ANOVA Statistical Analysis (ANOVA) DataCollection->ANOVA PCA Multivariate Analysis (PCA) ANOVA->PCA Report Sensory Profile Report PCA->Report

Quantitative Descriptive Analysis (QDA) Experimental Workflow.

Cross-Validation of Analytical Methods for 3-Octanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methods for the quantification of 3-Octanol: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The selection of an appropriate analytical method is critical for accurate and reliable quantification of volatile organic compounds (VOCs) such as this compound, a compound of interest in various fields including fungal metabolism, food science, and environmental analysis.[1][2][3] This document outlines detailed experimental protocols and presents a summary of their performance characteristics to aid researchers in choosing the most suitable method for their specific application.

Data Presentation: A Comparative Analysis

The performance of HS-SPME-GC-MS and a general method for alcohol analysis using HPLC-RID are summarized below. It is important to note that while specific validation data for this compound was available for GC-MS, the HPLC-RID data is based on a method validated for other alcohols and serves as a representative example.

Performance ParameterHS-SPME-GC-MS (for 1-Octanol)HPLC-RID (for various alcohols)
**Linearity (R²) **> 0.992> 0.998
Limit of Detection (LOD) 0.03 - 1.13 mg/kg0.003 - 0.044 g/L
Limit of Quantification (LOQ) 0.09 - 3.41 mg/kg0.008 - 0.199 g/L
Recovery (%) 94.2 - 106%76 - 106%
Precision (RSD %) < 15% (Interday)< 1.4%

Below are the detailed experimental protocols for each of these analytical techniques.

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the analysis of volatile compounds like this compound from various sample matrices.

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized sample into a 10 mL SPME glass vial.

  • Add 1 mL of a saturated NaCl solution to enhance the release of volatile compounds.

  • Add a suitable internal standard (e.g., 50 μL of a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Tightly cap the vial with a silicone/PTFE septum.

2. HS-SPME Procedure:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a similar fiber suitable for volatile compounds.

  • Equilibration: Incubate the sample vial at 70°C for 60 minutes to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial at 70°C for 60 minutes.

3. GC-MS Analysis:

  • Injection: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 4 minutes in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 160°C at a rate of 6°C/min.

    • Ramp to 260°C at a rate of 10°C/min, and hold for 4 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum by comparison with a pure standard and spectral libraries (e.g., NIST).

  • Quantify this compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared with standards under the same conditions.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the analysis of alcohols in liquid samples, particularly when the analytes do not possess a UV chromophore.

1. Sample Preparation:

  • For liquid samples such as beverages, filter the sample through a 0.45 μm membrane filter to remove particulate matter.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the detector.

  • Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC-RID Analysis:

  • Column: A column suitable for the separation of small organic molecules, such as a Bio-Rad Aminex HPX-87H Ion Exclusion Column.[4]

  • Mobile Phase: An isocratic mobile phase of 0.01 N sulfuric acid in water is often effective.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Column Temperature: Maintain the column at a constant temperature, for example, 50°C, to ensure reproducible retention times.

  • Injection Volume: 20 μL.

  • Detector: Refractive Index Detector (RID). The reference cell of the RID should be purged with the mobile phase before analysis.[4]

3. Data Analysis:

  • Identify this compound based on its retention time compared to a pure standard.

  • Quantify this compound by integrating the peak area and comparing it to the calibration curve generated from the standards.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the general analytical workflow and a comparison of the key performance characteristics of the two methods.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Sample Collection Homogenization Homogenization/ Filtration Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (HS-SPME or Direct Injection) Spiking->Extraction Separation Chromatographic Separation (GC or HPLC) Extraction->Separation Detection Detection (MS or RID) Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General analytical workflow for the quantification of this compound.

Performance_Comparison cluster_gcms HS-SPME-GC-MS cluster_hplc HPLC-RID GCMS_Sensitivity High Sensitivity (Low LOD/LOQ) GCMS_Selectivity High Selectivity (Mass Spectral Data) GCMS_Volatility Requires Volatile Analytes GCMS_Matrix Susceptible to Matrix Effects HPLC_Sensitivity Lower Sensitivity (Higher LOD/LOQ) HPLC_Selectivity Lower Selectivity (Retention Time Only) HPLC_Volatility Handles Non-Volatile Analytes HPLC_Matrix Less Prone to Certain Matrix Effects Method_Choice Method Selection Considerations Method_Choice->GCMS_Sensitivity Need for Trace Analysis Method_Choice->GCMS_Selectivity Complex Mixtures Method_Choice->HPLC_Sensitivity Higher Concentrations Method_Choice->HPLC_Volatility Non-Volatile Sample Matrix

Figure 2. Comparison of key performance characteristics between HS-SPME-GC-MS and HPLC-RID.

References

Inter-laboratory Comparison of 3-Octanol Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Octanol and the Importance of Inter-laboratory Comparisons

This compound is a secondary alcohol and a volatile organic compound (VOC) with a characteristic mushroom-like odor. It is a significant flavor and aroma component in various foods and beverages and can also be an indicator of fungal growth in indoor environments. Accurate and reproducible quantification of this compound is crucial for quality control in the food and beverage industry, environmental monitoring, and research.

Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for ensuring the quality and comparability of analytical data among different laboratories.[1] By analyzing the same sample, participating laboratories can assess their analytical performance against a consensus value and identify potential areas for improvement. This process is a key component of a laboratory's quality assurance system and is often a requirement for accreditation to standards such as ISO/IEC 17025.

Illustrative Inter-laboratory Study Design

This guide is based on a hypothetical inter-laboratory study involving 10 laboratories tasked with quantifying the concentration of this compound in a spiked wine sample. Each laboratory received a blind sample and was instructed to use their in-house method for analysis, with the recommendation of using a gas chromatography-based technique.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the hypothetical results reported by the participating laboratories. The assigned value (consensus mean) was determined from the robust average of the participants' results after the removal of outliers. The performance of each laboratory is evaluated using a z-score, calculated as:

z = (x - X) / σ

where:

  • x is the result of the individual laboratory

  • X is the assigned value (consensus mean)

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound in Wine (µg/L)

Laboratory IDReported Concentration (µg/L)Mean (µg/L)Standard Deviation (µg/L)z-scorePerformance
Lab 115.2, 15.5, 15.315.30.15-0.18Satisfactory
Lab 216.1, 16.3, 16.216.20.101.45Satisfactory
Lab 314.8, 14.7, 14.914.80.10-1.09Satisfactory
Lab 417.5, 17.8, 17.617.60.153.99Unsatisfactory
Lab 515.8, 15.6, 15.715.70.100.54Satisfactory
Lab 615.1, 15.3, 15.215.20.10-0.36Satisfactory
Lab 713.9, 14.1, 14.014.00.10-2.54Questionable
Lab 815.9, 16.0, 15.815.90.100.91Satisfactory
Lab 915.5, 15.6, 15.415.50.100.18Satisfactory
Lab 1015.0, 15.2, 15.115.10.10-0.54Satisfactory
Assigned Value (Consensus Mean) 15.4
Standard Deviation for Proficiency 0.55

Note: The assigned value and standard deviation for proficiency were calculated using robust statistics, excluding the outlier result from Lab 4.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound is crucial for achieving accurate and reproducible results. The following is a recommended method based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of volatile compounds in complex matrices.

1. Sample Preparation (HS-SPME)

  • Sample Aliquoting: Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Salting Out: Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 2-octanol) to each sample for quantification.

  • Equilibration: Seal the vial with a PTFE-faced silicone septum and cap. Place the vial in a heating block or water bath at 40°C for 30 minutes to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: Desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode from m/z 35 to 350 for identification and Selected Ion Monitoring (SIM) mode for quantification.

    • SIM Ions for this compound: m/z 59, 87, 101.

    • SIM Ions for Internal Standard (2-Octanol): m/z 45, 59, 87.

3. Quality Control

  • Calibration: Prepare a multi-point calibration curve using standard solutions of this compound in a model wine solution.

  • Blanks: Analyze a method blank with each batch of samples to check for contamination.

  • Replicates: Analyze a subset of samples in duplicate or triplicate to assess method precision.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Aliquot 5 mL of Wine p2 Add 1g NaCl p1->p2 p3 Spike with Internal Standard p2->p3 p4 Equilibrate at 40°C for 30 min p3->p4 p5 HS-SPME Extraction (30 min) p4->p5 a1 Thermal Desorption in GC Inlet p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Inter-laboratory Comparison Logical Flow

interlab_comparison cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation org1 Prepare Homogeneous Sample org2 Distribute Samples to Labs org1->org2 lab1 Receive Sample org2->lab1 org3 Collect Results org4 Statistical Analysis org3->org4 org5 Issue Performance Report org4->org5 eval1 Calculate Consensus Mean org4->eval1 eval2 Determine Standard Deviation org4->eval2 lab2 Analyze Sample lab1->lab2 lab3 Report Results lab2->lab3 lab3->org3 eval3 Calculate z-scores eval1->eval3 eval2->eval3 eval4 Assess Performance eval3->eval4 eval4->org5

Caption: Logical flow of an inter-laboratory comparison study.

References

Cost-benefit analysis of different 3-Octanol synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cost-benefit analysis of the different synthesis routes for 3-octanol is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides an objective comparison of the primary synthesis methods, supported by experimental data, to aid in the selection of the most suitable route based on factors such as yield, cost, purity, and scalability.

Comparison of this compound Synthesis Routes

The production of this compound can be broadly categorized into three main routes: the reduction of 3-octanone, the Grignard reaction, and extraction from natural sources. Each method presents a unique set of advantages and disadvantages in terms of cost, efficiency, and environmental impact.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Purity (%)AdvantagesDisadvantages
Reduction of 3-Octanone 3-OctanoneSodium Borohydride (NaBH₄) / Catalytic Hydrogenation (e.g., Ru-based catalyst)79-90%+>97%High yield and purity, relatively simple procedure.[1]Cost and availability of 3-octanone[2][3], potential for side reactions with certain catalysts.[4]
Grignard Reaction Propanal and 1-bromopentane (or hexanal and ethylmagnesium bromide)Magnesium (Mg), Diethyl ether (anhydrous)Variable, typically moderate to high>97%Versatile, builds the carbon skeleton.[5]Requires strict anhydrous conditions, Grignard reagents are highly reactive.[6]
Natural Sourcing Mentha arvensis or other natural sourcesNone (extraction and distillation)Not applicableHigh"Natural" label, suitable for food and fragrance industries.[7][8]Dependent on crop availability, may be less cost-effective for large-scale industrial synthesis.

Detailed Experimental Protocols

Reduction of 3-Octanone with Sodium Borohydride

This method is a common laboratory-scale synthesis of this compound due to its high yield and relatively mild conditions.

Experimental Protocol:

  • A solution of 19.2 g (0.15 mol) of 3-octanone in 270 ml of 95% ethanol is prepared in a flask and cooled in an ice bath.[1]

  • A solution of 3.9 g (0.103 mol) of sodium borohydride in 27 ml of water is added in portions to the stirred 3-octanone solution.[1]

  • 15M ammonium hydroxide (27 ml) is added, the ice bath is removed, and the mixture is stirred at room temperature for 3 hours.[1]

  • The reaction mixture is concentrated to near dryness.

  • The residue is partitioned between 250 ml of chloroform (CHCl₃) and 250 ml of water.[1]

  • The organic layer is separated, and the aqueous layer is extracted twice with 200 ml portions of chloroform.[1]

  • The combined organic extracts are washed with 350 ml of 5% HCl and 350 ml of saturated NaCl solution, then dried over magnesium sulfate (MgSO₄).[1]

  • The solvent is removed, and the resulting liquid residue is distilled under reduced pressure to yield pure this compound.[1] A yield of 15.41 g (79.02%) has been reported for this procedure.[1]

Grignard Synthesis of this compound

The Grignard reaction allows for the construction of the this compound carbon skeleton from smaller molecules. One possible route involves the reaction of a Grignard reagent from 1-bromopentane with propanal.[5]

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A small amount of 1-bromopentane is added to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle boiling), the remaining 1-bromopentane dissolved in anhydrous ether is added dropwise to maintain a steady reflux.

  • Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. Propanal, dissolved in anhydrous diethyl ether, is added dropwise with vigorous stirring. An exothermic reaction occurs, forming the magnesium alkoxide salt.

  • Workup: The reaction mixture is cooled and then slowly poured into a beaker containing ice and a dilute acid (e.g., sulfuric acid or an aqueous solution of ammonium chloride) to decompose the magnesium salt.[6]

  • Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with a saturated sodium bicarbonate solution and then water.[6] The solution is dried over an anhydrous salt like magnesium sulfate. The ether is removed by distillation, and the remaining this compound is purified by fractional distillation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical and logical workflows of the described synthesis routes.

SynthesisRoutes cluster_reduction Reduction Route cluster_grignard Grignard Route cluster_natural Natural Sourcing 3-Octanone 3-Octanone 3-Octanol_R This compound 3-Octanone->3-Octanol_R NaBH4 or H2, Catalyst Propanal Propanal Alkoxide_Salt Intermediate Alkoxide Salt Propanal->Alkoxide_Salt 1-Bromopentane 1-Bromopentane Mg_Ether Mg, Ether 1-Bromopentane->Mg_Ether Grignard_Reagent Pentylmagnesium bromide Mg_Ether->Grignard_Reagent Grignard_Reagent->Alkoxide_Salt 3-Octanol_G This compound Alkoxide_Salt->3-Octanol_G H3O+ workup Mentha_arvensis Mentha arvensis 3-Octanol_N This compound Mentha_arvensis->3-Octanol_N Fractional Distillation

Caption: Overview of major synthesis and sourcing routes for this compound.

Grignard_Workflow start Start reagent_prep Prepare Grignard Reagent (Anhydrous Ether) start->reagent_prep reaction React with Aldehyde (e.g., Propanal) reagent_prep->reaction workup Aqueous Acid Workup reaction->workup extraction Extract with Ether workup->extraction wash Wash Organic Layer extraction->wash dry Dry with MgSO4 wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Cost-Benefit Analysis

  • Reduction of 3-Octanone: This route is often favored for its high yields and purity. The primary cost driver is the starting material, 3-octanone, which is used as a flavor and fragrance agent.[2][3] For large-scale production, catalytic hydrogenation is generally more cost-effective than using stoichiometric reducing agents like sodium borohydride.[9] The choice of catalyst is critical to avoid side reactions and ensure high selectivity.[4][10]

  • Grignard Synthesis: The Grignard route offers flexibility in starting materials but requires more stringent process control, particularly the need for anhydrous conditions, which can increase operational costs.[6] The handling of highly reactive Grignard reagents also poses safety challenges that must be addressed, especially at an industrial scale. However, it is an excellent method for constructing the specific carbon backbone of this compound from less expensive, smaller molecules.

  • Natural Sourcing: While providing a product suitable for applications requiring a "natural" label, this method's cost and scalability are subject to the variability of natural resource availability and harvesting costs.[7][8] It is a significant source for the flavor and fragrance industries but may not be competitive for applications where a synthetic equivalent is acceptable.

References

Benchmarking 3-Octanol performance as a biofuel additive

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of 3-octanol's performance as a biofuel additive, primarily in diesel fuel, benchmarked against other common alcohol-based additives. The information is tailored for researchers and scientists in the fields of renewable energy, engine technology, and biofuel development.

Higher alcohols, which contain more than three carbon atoms, are gaining significant interest as promising biofuel candidates and additives.[1] Unlike lower-chain alcohols such as ethanol and methanol, higher alcohols like octanol offer improved physicochemical properties, including higher energy density, better cetane numbers, and reduced miscibility issues with fossil fuels.[2][3][4] This guide focuses on octanol, a C8 alcohol, with specific attention to the this compound isomer, comparing its properties and performance data from various experimental studies with alternatives like n-octanol, butanol, and ethanol.

Physicochemical Properties of Alcohol Biofuel Additives

The fundamental properties of a fuel additive dictate its behavior and compatibility with conventional fuels. Higher alcohols generally have properties more aligned with diesel fuel than lower alcohols.[4] Octanol, for instance, has a higher calorific value and cetane number compared to ethanol and butanol.[5] The oxygen content in alcohols is a key factor that can lead to more complete combustion, thereby reducing certain emissions.[6]

Below is a comparative table of key physicochemical properties for this compound and other relevant fuels and additives.

PropertyThis compound1-Octanoln-ButanolEthanolDiesel
Formula C₈H₁₈OC₈H₁₈OC₄H₁₀OC₂H₆O~C₁₂H₂₃
Molar Mass ( g/mol ) 130.23[7]130.2374.1246.07~170
Density ( kg/m ³ at 15-20°C) 817-824[7]827810790837.1[8]
Kinematic Viscosity (cSt at 40°C) Not Available7.59[9]2.961.192.51[8]
Lower Heating Value (MJ/kg) Not Available33.7[10]33.126.845.42[8]
Cetane Number Not Available~55-58~17-25~8-15~40-55
Oxygen Content (wt%) 12.312.321.634.70
Boiling Point (°C) 173-175[7]195[11]117.778.37180-300[11]
Flash Point (°C) 7181371364[8]
Solubility in Water Insoluble[7]LowModerateHighInsoluble

Note: Data for this compound is limited; properties of 1-octanol (n-octanol) are often used as a proxy in engine studies.

Performance in Compression-Ignition (CI) Engines

Most research on octanol as a biofuel additive has been conducted using direct-injection diesel engines. Studies consistently show that blending n-octanol with diesel fuel can be done without requiring engine modifications.[3]

The following outlines a generalized protocol derived from common experimental setups for testing biofuel blends in a CI engine.[12][13]

  • Fuel Preparation : Test fuels are prepared by blending a base fuel (e.g., commercial diesel) with the alcohol additive (e.g., n-octanol) at specified volume percentages (e.g., 10%, 20%, 30%).[8][12] The blends are thoroughly mixed to ensure homogeneity before each experiment.[12]

  • Engine Setup : A single-cylinder, four-stroke, direct-injection diesel engine is typically used.[12][14] The engine is coupled to an eddy current dynamometer to control and measure engine load and speed.

  • Instrumentation : The setup is instrumented to measure key parameters:

    • In-cylinder pressure using a pressure transducer.

    • Fuel consumption rate.

    • Exhaust gas composition (NOx, CO, HC, CO₂) using an exhaust gas analyzer.

    • Smoke opacity using a smoke meter.

  • Test Procedure :

    • The engine is warmed up using standard diesel fuel for at least 15 minutes to reach stable operating temperature.[12]

    • Before switching to a new fuel blend, the fuel tank and lines are drained and purged with the new fuel to avoid contamination.[12]

    • Tests are conducted at a constant engine speed (e.g., 1500 rpm) under varying engine loads (e.g., 25%, 50%, 75%, 100%) or at full load across a range of speeds (e.g., 1400-2500 rpm).[12][13]

    • Data for each test point is collected after the engine operation stabilizes. Each experiment is often repeated for accuracy.

Experimental_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Analysis Blend_Prep Fuel Blending (e.g., D90O10) Engine_Warmup Engine Warm-up (Standard Diesel) Fuel_Purge System Purge & Fuel Change Engine_Warmup->Fuel_Purge Set_Params Set Engine Parameters (e.g., 1500 rpm, 50% Load) Fuel_Purge->Set_Params Stabilize Stabilize Operation Set_Params->Stabilize Acquire_Data Data Acquisition Stabilize->Acquire_Data Acquire_Data->Set_Params Next Test Point Perf_Analysis Performance Analysis (BTE, BSFC) Acquire_Data->Perf_Analysis Emis_Analysis Emission Analysis (NOx, CO, HC, Smoke) Acquire_Data->Emis_Analysis Comparison Comparative Assessment Perf_Analysis->Comparison Emis_Analysis->Comparison

Caption: Experimental workflow for testing biofuel additives.

The addition of octanol to diesel fuel leads to several notable changes in engine performance.

  • Brake Thermal Efficiency (BTE) : BTE generally improves with the addition of n-octanol.[3][12] This is attributed to the higher oxygen content of octanol, which promotes more complete and efficient combustion.[12] In one study, BTE improved with n-octanol fractions up to 30%.[5]

  • Brake Specific Fuel Consumption (BSFC) : BSFC tends to increase with higher concentrations of n-octanol.[12][15] This is a direct consequence of the lower energy content (heating value) of octanol compared to diesel, meaning more fuel is required to produce the same amount of power.[5][15] For instance, ternary blends with 20% n-octanol (B20O20) showed higher BSFC than diesel or binary biodiesel blends.[9][13]

Table 1: Performance Comparison of n-Octanol/Diesel Blends

Fuel Blend Load BSFC (g/kWh) BTE (%) Reference
Diesel (D100) 100% 254.1 38.65 [13]
B20O10* 100% 292.8 37.12 [13]
B20O20* 100% 313.80 36.38 [13]
Diesel (D100) Full ~437 ~32.5 [12]
D90O10** Full ~450 ~33.0 [12]
D70O30** Full ~480 ~33.5 [12]
D50O50** Full ~510 ~34.0 [12]

*B20O10/B20O20: 20% Biodiesel + 10%/20% n-Octanol + Diesel. **D90O10 etc.: 90% Diesel + 10% n-Octanol. Data is estimated from graphs at 2100 rpm.

The impact of octanol on emissions is a significant advantage, often showing simultaneous reductions in both NOx and smoke, which is difficult to achieve with other methods.[3]

  • Nitrogen Oxides (NOx) : All n-octanol blends tend to reduce NOx emissions compared to pure diesel.[12] This is primarily due to the higher latent heat of vaporization of octanol, which cools the combustion chamber and lowers the peak combustion temperature, thereby inhibiting thermal NOx formation.[5][12]

  • Carbon Monoxide (CO) & Hydrocarbons (HC) : CO and HC emissions decrease significantly with n-octanol blends.[3][14] The additional oxygen provided by the alcohol promotes the oxidation of CO to CO₂ and ensures more complete combustion of hydrocarbons.[5][16]

  • Smoke Opacity : Smoke, or particulate matter, is drastically reduced.[3][15] The oxygen in octanol helps to reduce soot formation during combustion.[12] A 50% n-octanol blend (D50O50) showed a smoke opacity of 59.8% compared to 97.6% for pure diesel under similar conditions.[15]

Emission_Pathway cluster_input Input Change cluster_properties Physicochemical Effects cluster_combustion Combustion Impact cluster_output Emission Output Input Increase n-Octanol in Diesel Blend Prop1 Higher Oxygen Content Input->Prop1 Prop2 Higher Latent Heat of Vaporization Input->Prop2 Prop3 Lower Cetane Number Input->Prop3 Comb1 Improved Combustion Efficiency Prop1->Comb1 + Comb2 Lower Peak Combustion Temperature Prop2->Comb2 + Comb3 Longer Ignition Delay Prop3->Comb3 + Output1 Reduced CO Comb1->Output1 + Output2 Reduced HC Comb1->Output2 + Output3 Reduced Smoke Comb1->Output3 + Output4 Reduced NOx Comb2->Output4 +

Caption: Logical pathways of n-octanol's effect on emissions.

Table 2: Emission Comparison of n-Octanol/Diesel Blends

Fuel Blend CO Reduction HC Reduction Smoke Reduction NOx Reduction Reference
n-Octanol Blends Significant[3][12] Decreased[3][14] Significant[12][15] Significant[3][12] General Finding
n-Butanol Blends Decreased[14] Increased[14] Reduced[17] Decreased[14] General Finding
KME80O20 * 44.73% (vs Diesel) 15.68% (vs Diesel) 19.31% (vs Diesel) 3.04% (vs KME) [18]

*KME80O20: 80% Karanja Methyl Ester + 20% n-Octanol.

Performance in Spark-Ignition (SI) Engines

While research on octanol is heavily focused on diesel applications, higher alcohols are also considered for gasoline engines, primarily for their ability to increase octane number.[19][20] The Research Octane Number (RON) is a measure of a fuel's resistance to auto-ignition (knocking).[21] For SI engines, ethanol is a more commonly studied and used additive.[10][11] However, butanol is often considered superior to ethanol due to its higher energy content and lower affinity for water.[22][23] Data on this compound as a gasoline additive is scarce, but its properties suggest it would act as an effective octane booster.

Conclusion

Benchmarking data indicates that this compound, and more broadly n-octanol, is a highly promising biofuel additive, particularly for compression-ignition engines.

Advantages:

  • Improved Engine Efficiency : Blends of up to 30% n-octanol can increase the brake thermal efficiency of a diesel engine.[5]

  • Significant Emission Reduction : Octanol blends achieve a simultaneous and substantial reduction in NOx, CO, HC, and smoke emissions, a key advantage over many other fuel additives.[3]

  • Favorable Fuel Properties : Compared to lower alcohols, octanol has a higher energy density, higher cetane number, and lower water solubility, making it more compatible with existing diesel infrastructure.[2][4][22]

Disadvantages:

  • Increased Fuel Consumption : The lower heating value of octanol compared to diesel results in a higher brake specific fuel consumption.[12][15]

  • Limited Isomer-Specific Data : Most studies focus on n-octanol, and more research is needed to quantify the specific performance of isomers like this compound.

  • Production Scalability : While microbial production pathways for 1-octanol have been engineered, they are currently less efficient than those for ethanol or butanol.[10][11]

References

Quantitative Structure-Activity Relationship (QSAR) of 3-Octanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to QSAR and 3-Octanol

Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity.[1][2] The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By establishing a statistically significant correlation between structural descriptors and activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.

This compound is a secondary fatty alcohol that has garnered interest for its potential applications as a flavoring agent, fragrance ingredient, and antimicrobial agent.[3][4] Its derivatives represent a promising area for the development of new compounds with tailored properties. Understanding the QSAR of this compound derivatives is crucial for optimizing their desired activities while minimizing potential toxicity.

Potential Biological Activities and Experimental Protocols

Based on the known properties of this compound and other aliphatic alcohols, the primary biological activities of interest for its derivatives include antimicrobial and sensory (fragrance) properties.

Antimicrobial Activity

Aliphatic alcohols are known to exhibit antimicrobial properties, with their efficacy often linked to their ability to disrupt cell membranes.[5][6] For this compound derivatives, the antimicrobial activity can be assessed against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganisms in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Sensory Properties (Fragrance)

The odor characteristics of this compound derivatives are another important aspect for potential applications in the fragrance industry. QSAR models, often referred to as Quantitative Structure-Odor Relationship (QSOR) models in this context, can be developed to predict the odor profile and intensity of these compounds.

Experimental Protocol: Sensory Panel Evaluation

The odor characteristics of this compound derivatives are typically evaluated by a trained sensory panel.

  • Sample Preparation: The this compound derivatives are diluted to a standardized concentration in an odorless solvent (e.g., diethyl phthalate).

  • Olfactory Evaluation: The samples are presented to a panel of trained sensory experts on smelling strips.

  • Odor Profile Description: The panelists describe the odor character of each compound using a standardized lexicon of odor descriptors (e.g., fruity, floral, woody, waxy).

  • Odor Intensity Rating: The panelists rate the odor intensity of each compound on a defined scale (e.g., a 7-point scale from "no odor" to "very strong odor").

  • Data Analysis: The mean intensity ratings and the frequency of descriptor use are calculated for each compound.

Hypothetical QSAR Analysis of this compound Derivatives

To illustrate the application of QSAR to this compound derivatives, we will consider a hypothetical series of compounds and their potential antimicrobial activity.

Hypothetical Dataset

The following table presents a hypothetical dataset for a series of this compound derivatives where the alkyl chain length is varied. The MIC values are hypothetical but are based on the general principle that antimicrobial activity of aliphatic alcohols often increases with lipophilicity up to a certain point (the "cutoff effect").

Compound IDStructureR-GroupMolecular Weight ( g/mol )LogPMIC (µg/mL)
1 This compoundH130.232.73256
2 3-NonanolCH₃144.263.26128
3 3-DecanolC₂H₅158.283.7964
4 3-UndecanolC₃H₇172.314.32128
5 3-DodecanolC₄H₉186.344.85256
Molecular Descriptors

For a QSAR study of this compound derivatives, a range of molecular descriptors would be calculated to quantify their structural and physicochemical properties. These can be broadly categorized as:

  • 1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

  • 2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and counts of specific functional groups.

  • 3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

For the antimicrobial activity of aliphatic alcohols, descriptors related to lipophilicity (e.g., LogP, the logarithm of the octanol-water partition coefficient) and size/shape (e.g., molecular weight, molecular volume) are often the most influential.

QSAR Model Development

A typical QSAR workflow involves the following steps:

QSAR_Workflow Data Data Collection (Structures & Activities) Descriptors Descriptor Calculation (1D, 2D, 3D) Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., MLR, PLS) Split->Model Training Set Validation Model Validation (Internal & External) Split->Validation Test Set Model->Validation Prediction Prediction of New Compounds Validation->Prediction

Caption: A generalized workflow for developing a QSAR model.

Model Building: Multiple Linear Regression (MLR) is a common technique used to build QSAR models. The goal is to find a linear equation that best describes the relationship between the biological activity (dependent variable) and the molecular descriptors (independent variables).

For our hypothetical dataset, a simple QSAR model for antimicrobial activity (expressed as pMIC = -log(MIC)) might look like:

pMIC = c₀ + c₁ * LogP + c₂ * (LogP)²

This parabolic equation can model the "cutoff effect," where activity initially increases with LogP and then decreases as the molecules become too lipophilic to effectively partition into the cell membrane.

Model Validation: The predictive power of the QSAR model must be rigorously validated.

  • Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set.

  • External Validation: The model's ability to predict the activity of new compounds is evaluated using an independent test set. The predictive R² (R²_pred) is a common metric for this.

Comparative Analysis of Structural Modifications

Based on the principles of QSAR for aliphatic alcohols, we can make the following comparisons regarding the influence of structural modifications to the this compound scaffold:

  • Alkyl Chain Length: As illustrated in the hypothetical dataset, increasing the alkyl chain length generally increases lipophilicity (LogP). This is expected to enhance antimicrobial activity up to a point, after which the "cutoff effect" may be observed. For sensory properties, changes in chain length can significantly alter the odor profile, often shifting it from lighter, fruity notes to heavier, waxy, or fatty notes.

  • Branching of the Alkyl Chain: Introducing branching in the alkyl chain generally lowers the lipophilicity compared to the linear isomer and can increase water solubility. This may lead to a decrease in membrane-disrupting antimicrobial activity. For fragrance applications, branching can introduce novel and interesting odor characteristics.

  • Position of the Hydroxyl Group: Moving the hydroxyl group along the octyl chain (e.g., comparing 2-octanol, this compound, and 4-octanol) can influence both steric and electronic properties. This can affect how the molecule interacts with biological targets and its overall shape, which is critical for receptor binding in the case of sensory perception.

  • Introduction of Other Functional Groups: Incorporating functional groups like esters, ethers, or halogens would significantly alter the electronic and steric properties of the molecule. For example, adding an ester group could introduce a potential point for hydrolysis by microbial enzymes, affecting its stability and activity. In terms of fragrance, such modifications would drastically change the odor profile.

Signaling Pathways and Mechanisms of Action

For the antimicrobial activity of this compound derivatives, the primary mechanism is likely the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This is a non-specific mechanism of action common to many aliphatic alcohols.

Mechanism_of_Action Derivative This compound Derivative Membrane Bacterial Cell Membrane (Lipid Bilayer) Derivative->Membrane Partitioning Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Conclusion

This guide provides a framework for understanding and developing QSAR models for this compound derivatives. By systematically modifying the structure of this compound and quantifying the effects on biological activity, robust and predictive QSAR models can be built. These models can serve as invaluable tools for the rational design of new this compound derivatives with optimized antimicrobial or sensory properties, accelerating the discovery and development process. Further experimental work is needed to generate the necessary data to build and validate specific QSAR models for this promising class of compounds.

References

Head-to-head comparison of different chiral columns for 3-Octanol separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. This guide provides a head-to-head comparison of different chiral columns for the separation of 3-octanol enantiomers, a common chiral alcohol. The comparison focuses on quantitative performance data and detailed experimental protocols to aid in the selection of the most suitable chiral stationary phase (CSP) for this application.

The separation of this compound enantiomers is most effectively achieved using Gas Chromatography (GC) with chiral columns based on derivatized cyclodextrins. These columns offer excellent selectivity for a wide range of volatile and semi-volatile chiral compounds, including alcohols. While High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral columns is a powerful technique for many chiral separations, specific application data for this compound is less readily available in the literature. Therefore, this guide will primarily focus on the comparative performance of leading cyclodextrin-based GC columns.

Comparative Performance of Chiral GC Columns

Column Brand & TypeChiral Stationary Phase (CSP)Retention Factor (k')Separation Factor (α)Resolution (Rs)Analysis Time (min)
Restek Rt-βDEXsa 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrink'1: 8.5, k'2: 8.71.02> 2.0 (baseline) ~15
Sigma-Aldrich Astec CHIRALDEX G-TA 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrinNot Reported> 1.1 GoodNot Reported
Sigma-Aldrich Astec CHIRALDEX B-PM Permethylated-β-cyclodextrinNot ReportedModeratePartialNot Reported

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Baseline resolution is generally considered to be achieved when Rs ≥ 1.5.

Based on the available data, the Restek Rt-βDEXsa column demonstrates excellent performance for the baseline separation of this compound enantiomers. The Sigma-Aldrich Astec CHIRALDEX G-TA also shows high selectivity and is a strong candidate. The Astec CHIRALDEX B-PM , a more general-purpose chiral column, provides partial separation and may be suitable for initial screening but might not be the optimal choice for achieving baseline resolution of this compound.

Experimental Workflow for Chiral GC Separation

The logical workflow for the chiral separation of this compound using gas chromatography is outlined below. This process involves sample preparation, GC analysis with a chiral column, and data analysis to determine the enantiomeric composition.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Prepare this compound Standard (Racemic Mixture) Dilute Dilute in appropriate solvent (e.g., Hexane) Prep->Dilute Inject Inject sample into GC Dilute->Inject Column Chiral GC Column (e.g., Rt-βDEXsa) Inject->Column Oven Temperature Program Column->Oven Detector FID Detector Oven->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate k', α, and Rs Integrate->Calculate

Caption: Experimental workflow for the chiral GC separation of this compound.

Detailed Experimental Protocols

Below are the detailed experimental methodologies for the key experiments cited in the comparison table. These protocols provide a starting point for method development and optimization.

Protocol 1: Separation on Restek Rt-βDEXsa
  • Column: Restek Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (Constant Flow)

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 min

    • Ramp: 5°C/min to 180°C

    • Hold: 5 min at 180°C

  • Injector:

    • Temperature: 250°C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 250°C

  • Sample: 1% (v/v) this compound in hexane

Protocol 2: Screening on Sigma-Aldrich Astec CHIRALDEX Columns
  • Columns:

    • Astec CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)

    • Astec CHIRALDEX B-PM (30 m x 0.25 mm ID, 0.12 µm film thickness)

  • Carrier Gas: Hydrogen

  • Linear Velocity: 50 cm/sec

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 min

    • Ramp: 2°C/min to 150°C

  • Injector:

    • Temperature: 220°C

    • Split Ratio: 100:1

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 250°C

  • Sample: 0.1% (v/v) this compound in pentane

Conclusion

For the chiral separation of this compound, Gas Chromatography with cyclodextrin-based chiral stationary phases is the method of choice. The Restek Rt-βDEXsa column provides excellent, baseline resolution. The Sigma-Aldrich Astec CHIRALDEX G-TA also offers high selectivity and is a very suitable alternative. The choice between these columns may depend on specific laboratory preferences and availability. It is always recommended to perform an initial screening of different chiral columns and to optimize the chromatographic conditions, such as the temperature program and carrier gas flow rate, to achieve the best possible separation for a specific application. This guide provides a solid foundation for researchers and scientists to begin their method development for the enantiomeric separation of this compound.

Safety Operating Guide

Proper Disposal of 3-Octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 3-Octanol is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal. Adherence to these protocols is necessary to comply with federal, state, and local regulations.[1]

Immediate Safety Protocols & Handling

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., impervious gloves), and safety goggles or a face shield.[2]

  • Ventilation: Handle this compound in a well-ventilated area to avoid the inhalation of vapors or mist.[2] If ventilation is inadequate, approved respiratory protection should be used.[2]

  • Ignition Sources: this compound is a combustible liquid.[3] Keep it away from heat, sparks, open flames, and hot surfaces.[2][3][4] Implement measures to prevent the buildup of electrostatic charge.[2][4]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed and properly labeled container.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as a hazardous waste process. Organic solvents are strictly prohibited from being discharged into the sewer system.[5]

  • Waste Characterization: Chemical waste generators must first determine if the waste is classified as hazardous.[4] this compound is a non-halogenated organic solvent and is typically considered a hazardous waste due to its ignitability.[6][7][8]

  • Waste Collection & Segregation:

    • Collect waste this compound in a designated, suitable container that is in good condition and does not leak.[6][8]

    • Crucially, do not mix this compound with other waste streams, particularly halogenated solvents.[6] Mixing non-halogenated and halogenated wastes can significantly increase disposal costs, as the entire mixture must be treated as the more hazardous type.[6]

    • Ensure incompatible wastes are not mixed to prevent dangerous chemical reactions.[7]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[5][6][8]

    • The label must include the name of the chemical ("Waste this compound") and the accumulation start date.[7][8] If it is a mixture, list the components and their estimated percentages.[5]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area or a central accumulation area.[7]

    • This area should be secure, well-ventilated, and have secondary containment to prevent sewer contamination in case of a spill.[7]

  • Arrange for Disposal:

    • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[3][4][8]

    • A licensed hazardous waste transporter must be used to haul the waste to a licensed treatment, storage, and disposal (TSD) facility.[6][8]

    • Maintain records of all hazardous waste disposal for a minimum of three years.[8]

Contaminated Materials Disposal

Any materials that come into contact with this compound, such as gloves, paper towels, or spill absorbents, must be disposed of as hazardous waste.[2][5] These items should be double-bagged or sealed in a sturdy, labeled container for disposal.[5] Contaminated packaging should be disposed of as unused product.[2]

Spill Management

In the event of a spill, immediate and safe cleanup is required.

  • Evacuate & Secure: Evacuate non-essential personnel from the area.[2] Remove all sources of ignition.[2][4]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Prevent the spill from spreading and from entering drains, sewers, or waterways.[1][2][3]

  • Absorb: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[4]

  • Collect: Using spark-proof tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[2][4]

Waste Characterization Data

Proper classification of waste is a prerequisite for compliant disposal. The following table summarizes key parameters for characterizing this compound waste, based on general principles for solvent waste.

ParameterValue / ClassificationSignificance for Disposal
Waste Type Non-Halogenated Organic SolventMust be segregated from halogenated solvents to avoid higher disposal costs.[6]
Hazard Characteristic IgnitabilityClassified as a combustible liquid; a primary reason for its regulation as hazardous waste.[3][7]
Physical State LiquidRequires collection in sealed, leak-proof containers.[5][6]
Aquatic Toxicity Harmful to aquatic lifeProhibits disposal into drains, sewers, or waterways to prevent environmental damage.[1][3]

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Disposal start This compound Waste Generated collect Collect in Designated, Leak-Proof Container start->collect label_waste Label as 'Hazardous Waste' with Contents & Date collect->label_waste segregate Is Waste Pure this compound or Mixed with Other NON-HALOGENATED Solvents? label_waste->segregate store Store in Secure Satellite Accumulation Area segregate->store Yes reclassify DANGER: Reclassify Entire Mixture as Halogenated Waste segregate->reclassify No (Mixed with Halogenated Waste) contact Contact Licensed Hazardous Waste Hauler store->contact reclassify->store transport Waste Transported to Approved TSD Facility contact->transport document Receive & File Disposal Manifests (Keep for 3+ Years) transport->document

Caption: Workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Octanol. The following procedural guidance is intended to ensure safe laboratory operations and proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Vapors may accumulate in low-lying areas and can form explosive concentrations.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment for this compound

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Dispensing Safety glasses with side-shields (EN166 compliant) or chemical safety goggles.[1][2]Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[1][4]Standard laboratory coat.Work in a well-ventilated area or chemical fume hood.[1][2]
Large Volume Transfers (>1L) Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemically resistant apron over a laboratory coat.Use of a chemical fume hood is required. If not feasible, a respirator with an organic vapor cartridge (Type ABEK) is necessary.[1]
Accidental Spill or Release Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Impervious clothing or chemical-resistant suit.[1][4]Self-contained breathing apparatus (SCBA) for major spills or in poorly ventilated areas.[1] For minor spills, a respirator with an organic vapor cartridge is sufficient.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely working with this compound.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Verify Fume Hood Operation prep2 Assemble All Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Ground Equipment to Prevent Static Discharge prep3->handle1 Proceed to Handling handle2 Dispense this compound Slowly handle1->handle2 handle3 Keep Container Tightly Sealed When Not in Use handle2->handle3 clean1 Wipe Down Work Area handle3->clean1 Procedure Complete clean2 Segregate Waste clean1->clean2 clean3 Remove & Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.